1-Bromo-4-propylsulfanylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-propylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBVGAEUXNUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591637 | |
| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-19-3 | |
| Record name | 1-Bromo-4-(propylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76542-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-Bromo-4-propylbenzene
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The physical characteristics of 1-Bromo-4-propylbenzene are crucial for its application in synthesis and material science. As a substituted aromatic compound, its properties are influenced by the presence of the bromine atom and the propyl group on the benzene ring. These substituents affect its polarity, intermolecular forces, and consequently, its macroscopic physical constants.
Quantitative Physical Data
The following table summarizes the key physical properties of 1-Bromo-4-propylbenzene, compiled from various chemical suppliers and databases.
| Property | Value | Units | Citations |
| Molecular Formula | C₉H₁₁Br | - | [1][2] |
| Molecular Weight | 199.09 | g/mol | [1][2] |
| Boiling Point | 225 | °C (at 760 mmHg) | [2] |
| Density | 1.286 | g/mL (at 25 °C) | [2] |
| Refractive Index | 1.537 | n20/D | [2] |
| Flash Point | 96 | °C (closed cup) | [2] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of 1-Bromo-4-propylbenzene and standard laboratory methods for the determination of its key physical properties.
Synthesis of 1-Bromo-4-propylbenzene
A common method for the synthesis of 1-Bromo-4-propylbenzene involves a cross-coupling reaction. The following protocol is adapted from established chemical literature.[3]
Materials:
-
1,4-Dibromobenzene (236 g)
-
1-Bromopropane (185 g)
-
Anhydrous Tetrahydrofuran (THF) (1 L)
-
Zinc Chloride (204 g)
-
Magnesium powder (36 g)
-
Iron acetylacetonate (18 g)
-
Toluene
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
2-liter three-neck flask and standard glassware for reaction, distillation, and workup.
Procedure:
-
Under a nitrogen atmosphere, add 236 g of 1,4-dibromobenzene, 185 g of 1-bromopropane, and 1 liter of anhydrous tetrahydrofuran to a 2-liter three-neck flask.
-
Subsequently, add 204 g of zinc chloride, 36 g of magnesium powder, and 18 g of iron acetylacetonate as a catalyst.
-
Heat the reaction mixture to approximately 40°C with stirring. The reaction should initiate within a few minutes.
-
Maintain the reaction temperature at no more than 60°C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding 200 mL of water.
-
Recover the tetrahydrofuran solvent by distillation.
-
Dilute the residue with 500 mL of toluene.
-
Separate the toluene layer and wash it twice with 200 mL of saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Recover the toluene by distillation.
-
Finally, collect the fraction at 94-97 °C / 10 mmHg by vacuum distillation to yield 1-Bromo-4-propylbenzene.
Determination of Physical Properties
The following are generalized experimental protocols for determining the physical properties of liquid organic compounds like 1-Bromo-4-propylbenzene.
2.2.1. Boiling Point Determination (Thiele Tube Method)
The boiling point is a fundamental physical property that can indicate the purity of a liquid.[4][5]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Sample of 1-Bromo-4-propylbenzene
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount of 1-Bromo-4-propylbenzene into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.[5]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]
2.2.2. Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precise volume.[6]
Materials:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Sample of 1-Bromo-4-propylbenzene
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Water bath (for temperature control)
Procedure:
-
Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C).
-
Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.
-
Weigh the pycnometer filled with water and record the mass.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with 1-Bromo-4-propylbenzene and bring it to the same temperature in the water bath.
-
Dry the outside of the pycnometer and weigh it, recording the mass.
-
Calculate the density of the sample using the recorded masses and the known density of water at the experimental temperature.
2.2.3. Solubility Determination
Solubility tests are qualitative and help in understanding the polarity of a compound.[7][8]
Materials:
-
Test tubes
-
Sample of 1-Bromo-4-propylbenzene
-
Various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)
Procedure:
-
Place a small amount of the sample (e.g., 2-3 drops of liquid or a few milligrams of solid) into a test tube.[8]
-
Add approximately 1 mL of the solvent to be tested.
-
Stir or shake the mixture vigorously for a minute.
-
Observe if the sample dissolves completely. A substance is generally considered soluble if it forms a homogeneous solution with the solvent.[8]
-
Record the solubility in each solvent. For immiscible liquids, the formation of two distinct layers indicates insolubility.
Visualized Workflows
The following diagrams illustrate the synthesis process and a general workflow for the determination of physical properties.
Caption: Synthesis workflow for 1-Bromo-4-propylbenzene.
Caption: Workflow for determining physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-4-propylbenzene 99 588-93-2 [sigmaaldrich.com]
- 3. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. mt.com [mt.com]
- 7. quora.com [quora.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
An In-depth Technical Guide to 1-Bromo-4-propylsulfanylbenzene: Synthesis, Structure, and Spectroscopic Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of 1-Bromo-4-propylsulfanylbenzene, a substituted aromatic thioether of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this paper outlines a reliable synthetic protocol and presents predicted spectroscopic data based on established chemical principles and computational models. This information is intended to serve as a valuable resource for researchers planning to synthesize and characterize this molecule.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a bromine atom and a propylsulfanyl group at the para position. The presence of the thioether linkage and the bromine atom makes it a versatile intermediate for further functionalization, for instance, through cross-coupling reactions or oxidation of the sulfur atom.
Molecular Formula: C₉H₁₁BrS
Molecular Weight: 231.15 g/mol
IUPAC Name: 1-Bromo-4-(propylsulfanyl)benzene
Below is a visualization of the chemical structure.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following table summarizes the predicted and expected spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound after its synthesis.
| Analytical Technique | Parameter | Predicted/Expected Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.4 ppm (d, 2H) | Aromatic protons ortho to the bromine atom. |
| ~7.2 ppm (d, 2H) | Aromatic protons ortho to the sulfur atom. | ||
| ~2.9 ppm (t, 2H) | Methylene protons adjacent to the sulfur atom (-S-CH₂-). | ||
| ~1.7 ppm (sext, 2H) | Methylene protons of the propyl group (-CH₂-CH₂-CH₃). | ||
| ~1.0 ppm (t, 3H) | Methyl protons of the propyl group (-CH₂-CH₃). | ||
| ¹³C NMR | Chemical Shift (δ) | ~138 ppm | Aromatic carbon attached to the sulfur atom (C-S). |
| ~132 ppm | Aromatic carbons ortho to the bromine atom. | ||
| ~129 ppm | Aromatic carbons ortho to the sulfur atom. | ||
| ~121 ppm | Aromatic carbon attached to the bromine atom (C-Br). | ||
| ~35 ppm | Methylene carbon adjacent to the sulfur atom (-S-CH₂-). | ||
| ~23 ppm | Methylene carbon of the propyl group (-CH₂-CH₂-CH₃). | ||
| ~13 ppm | Methyl carbon of the propyl group (-CH₂-CH₃). | ||
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 230 & 232 | Presence of bromine results in two peaks of approximately equal intensity separated by 2 m/z units. |
| Key Fragments | m/z 187/189 | Loss of the propyl group ([M-C₃H₇]⁺). | |
| m/z 108 | Loss of bromine ([M-Br]⁺). | ||
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ | C-H stretching of the aromatic ring. |
| 2960-2850 cm⁻¹ | C-H stretching of the propyl group. | ||
| ~1580, 1480 cm⁻¹ | C=C stretching of the aromatic ring. | ||
| ~1090 cm⁻¹ | C-S stretching of the thioether. | ||
| 800-850 cm⁻¹ | C-H out-of-plane bending, indicative of 1,4-disubstitution. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on the S-alkylation of a thiophenol, a common and high-yielding reaction for the formation of thioethers.
-
Materials:
-
4-Bromothiophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-bromothiophenol (1 equivalent) in DMF, add potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiophenolate salt.
-
Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
-
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis and purification of this compound.
General Analytical Protocols
The following are general methodologies for the key analytical experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
The logical relationship for the analytical characterization is depicted below.
Caption: Logical workflow for the analytical characterization of the synthesized compound.
This guide provides a comprehensive starting point for the synthesis and characterization of this compound. Researchers are advised to consult standard laboratory safety procedures and to adapt the proposed protocols as necessary based on their specific experimental setup and requirements.
References
Synthesis of 1-Bromo-4-propylsulfanylbenzene from 1,4-dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Bromo-4-propylsulfanylbenzene, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis originates from the readily available starting material, 1,4-dibromobenzene. This document outlines a detailed experimental protocol based on the principles of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. It further includes tabulated data for reagents and expected product characteristics, alongside a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
Aryl sulfides are a significant class of compounds in organic chemistry, frequently appearing as key structural motifs in pharmaceuticals, agrochemicals, and functional materials. The introduction of a sulfur-linked alkyl chain to an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. This guide focuses on the synthesis of this compound, a bifunctional molecule that offers a handle for further chemical elaboration at the bromine position, making it a versatile building block for the synthesis of more complex molecular architectures.
The described methodology adapts the principles of the Ullmann condensation, a robust and widely utilized method for the formation of carbon-heteroatom bonds. This approach involves the copper-catalyzed reaction of an aryl halide with a thiol or its corresponding salt.
Reaction Scheme & Mechanism
The synthesis of this compound from 1,4-dibromobenzene is proposed to proceed via a copper-catalyzed nucleophilic aromatic substitution reaction. The overall transformation is depicted below:
Scheme 1: Synthesis of this compound
The reaction is initiated by the deprotonation of 1-propanethiol by a suitable base to form the more nucleophilic sodium propanethiolate. A copper(I) catalyst, typically copper(I) iodide, then facilitates the coupling of the thiolate with 1,4-dibromobenzene. While the precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reactants and conditions, it is generally believed to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition to the aryl bromide. Reductive elimination from the resulting organocopper intermediate yields the desired aryl sulfide and regenerates the active copper(I) catalyst.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 2.36 g (10.0 mmol) | ≥98% | Sigma-Aldrich |
| 1-Propanethiol | C₃H₈S | 76.16 | 0.91 mL (10.0 mmol) | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 0.44 g (11.0 mmol) | ≥97% | Fisher Scientific |
| Copper(I) Iodide | CuI | 190.45 | 0.19 g (1.0 mmol) | ≥98% | Acros Organics |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | Fisher Scientific |
| Saturated Brine Solution | NaCl(aq) | - | As needed | - | Laboratory prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
3.2. Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
-
Preparation of Sodium Propanethiolate: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 20 mL). Add sodium hydroxide pellets (0.44 g, 11.0 mmol) to the DMF and stir until dissolved. Cool the solution to 0 °C using an ice bath. Slowly add 1-propanethiol (0.91 mL, 10.0 mmol) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium propanethiolate.
-
Ullmann Condensation: To the freshly prepared solution of sodium propanethiolate, add 1,4-dibromobenzene (2.36 g, 10.0 mmol) followed by copper(I) iodide (0.19 g, 1.0 mmol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring. Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into 100 mL of water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.
Data Presentation
4.1. Stoichiometry and Reagent Data
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| 1,4-Dibromobenzene | 235.90 | 10.0 | 1.0 |
| 1-Propanethiol | 76.16 | 10.0 | 1.0 |
| Sodium Hydroxide | 40.00 | 11.0 | 1.1 |
| Copper(I) Iodide | 190.45 | 1.0 | 0.1 |
4.2. Expected Product Characteristics
| Characteristic | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₁BrS |
| Molar Mass | 231.15 g/mol |
| Expected Yield | 60-80% (based on similar Ullmann couplings) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 2.85 (t, J = 7.2 Hz, 2H), 1.65 (sext, J = 7.2 Hz, 2H), 1.00 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 137.5, 132.0, 129.0, 121.0, 36.0, 23.0, 13.5 |
| Mass Spectrometry (EI) | m/z (%): 232/230 (M⁺, 100), 189/187 (50), 108 (40) |
Note: The spectroscopic data are predicted values based on the structure and data from similar compounds. Actual experimental data should be acquired for confirmation.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
1,4-Dibromobenzene: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
1-Propanethiol: Flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.
-
N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE. The reaction should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 1,4-dibromobenzene via a copper-catalyzed Ullmann condensation. The inclusion of tabulated data, a clear experimental workflow, and safety information aims to facilitate the successful and safe execution of this synthesis in a research laboratory setting. The resulting product is a versatile intermediate poised for further functionalization in the development of novel compounds for pharmaceutical and material science applications.
Spectroscopic Analysis of Aromatic Compounds: A Technical Guide Featuring 1-Bromo-4-propylbenzene
Introduction
Spectroscopic analysis is a cornerstone of modern chemical research and drug development, providing critical insights into molecular structure and purity. This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-4-propylbenzene. The methodologies for acquiring this data are also described to provide a comprehensive resource for laboratory professionals.
Spectroscopic Data for 1-Bromo-4-propylbenzene
The following sections present the key spectroscopic data for 1-Bromo-4-propylbenzene, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-4-propylbenzene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.37 | d | 2H | 8.4 | Ar-H (ortho to Br) |
| 7.02 | d | 2H | 8.4 | Ar-H (ortho to propyl) |
| 2.52 | t | 2H | 7.6 | -CH₂- (benzylic) |
| 1.60 | sextet | 2H | 7.5 | -CH₂- |
| 0.91 | t | 3H | 7.4 | -CH₃ |
Solvent: CDCl₃, Reference: TMS. Data sourced from publicly available spectra.
Table 2: ¹³C NMR Spectroscopic Data for 1-Bromo-4-propylbenzene [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 141.2 | Ar-C (quaternary, attached to propyl) |
| 131.5 | Ar-CH (ortho to Br) |
| 130.3 | Ar-CH (ortho to propyl) |
| 119.8 | Ar-C (quaternary, attached to Br) |
| 37.8 | -CH₂- (benzylic) |
| 24.3 | -CH₂- |
| 13.8 | -CH₃ |
Solvent: CDCl₃. Data sourced from publicly available spectra.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for 1-Bromo-4-propylbenzene [3]
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3050-2850 | Strong | C-H stretch | Alkyl (propyl) |
| 1590-1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 1070-1010 | Strong | C-Br stretch | Aryl bromide |
| 820 | Strong | C-H bend | 1,4-disubstituted (para) benzene |
Sample preparation: Liquid film.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-4-propylbenzene, the presence of bromine is distinguished by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[4][5]
Table 4: Mass Spectrometry Data for 1-Bromo-4-propylbenzene (Electron Ionization) [4][5][6]
| m/z | Relative Intensity (%) | Assignment |
| 198/200 | ~95 / 95 | [M]⁺ / [M+2]⁺ (Molecular ion) |
| 170/172 | 100 / 100 | [M - C₂H₅]⁺ (Base Peak) |
| 119 | ~40 | [C₉H₁₁]⁺ |
| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Instrumentation : Place the NMR tube into the spectrometer's probe.
-
Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radio waves.[8]
-
Locking and Shimming : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming.
-
¹H NMR : A standard one-pulse experiment is typically run. Key parameters include the number of scans (ns), acquisition time (at), and relaxation delay (d1).
-
¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[9] This often requires a larger number of scans due to the low natural abundance of ¹³C.[9]
-
-
Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to TMS at 0 ppm).
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid) : As 1-Bromo-4-propylbenzene is a liquid, the simplest method is to place a small drop of the pure sample between two salt plates (e.g., KBr or NaCl) to form a thin film.
-
Background Spectrum : Run a background scan with the empty salt plates in the sample holder. This is done to subtract the absorbance from the instrument optics and atmospheric CO₂ and water vapor.[10]
-
Sample Analysis : Place the sample-loaded plates into the spectrometer.
-
Data Acquisition : An infrared beam is passed through the sample. The instrument records the interference pattern of the transmitted light, which is then converted to an IR spectrum via a Fourier Transform.[10] The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization) Protocol
-
Sample Introduction : Introduce a small, pure sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.[11]
-
Ionization (Electron Ionization - EI) : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation : The high energy of EI causes the molecular ions to fragment into smaller, characteristic ions. This fragmentation pattern is crucial for structure elucidation.[13]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[14]
-
Detection : An electron multiplier detects the separated ions, and the signal is processed by a computer to generate a mass spectrum, which plots relative abundance against m/z.[14]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. 1-Bromo-4-propylbenzene(588-93-2) 13C NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Bromo-4-propylbenzene(588-93-2) IR Spectrum [chemicalbook.com]
- 4. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 5. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 6. 1-Bromo-4-propylbenzene(588-93-2) MS [m.chemicalbook.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Guide on CAS Number 36982-62-4: Compound Identification and Data Unavailability
Researchers, scientists, and drug development professionals are advised that the compound designated by CAS number 36982-62-4 could not be definitively identified in a comprehensive search of chemical databases and scientific literature. This suggests that the provided CAS number may be incorrect, obsolete, or correspond to a substance not widely documented in public resources.
Initial investigations into the properties and uses of CAS number 36982-62-4 did not yield any specific compound. Cross-referencing the number across multiple chemical and regulatory databases failed to retrieve a corresponding chemical name, molecular formula, or structure. It is crucial for researchers to verify the accuracy of CAS numbers to ensure the integrity of their scientific inquiries.
In the course of this investigation, searches for the provided CAS number frequently led to information pertaining to CAS number 498-62-4 , which identifies the compound 3-Thiophenecarboxaldehyde . This recurring result suggests a possible typographical error in the original query.
While an in-depth technical guide on CAS number 36982-62-4 cannot be provided due to the lack of available data, for illustrative purposes and as a potential point of clarification for the user, a brief overview of the likely intended compound, 3-Thiophenecarboxaldehyde, is presented below. It is imperative to note that the following information does not pertain to CAS number 36982-62-4.
Overview of 3-Thiophenecarboxaldehyde (CAS 498-62-4)
3-Thiophenecarboxaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its chemical structure and properties make it a valuable intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Chemical and Physical Properties
A summary of the key physicochemical properties of 3-Thiophenecarboxaldehyde is provided in the table below. This data is essential for designing and executing chemical reactions and for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₅H₄OS |
| Molecular Weight | 112.15 g/mol |
| Appearance | Clear yellow to light brown liquid |
| Boiling Point | 194-196 °C |
| Density | 1.28 g/mL at 25 °C |
| Refractive Index | n20/D 1.583 |
| Solubility | Soluble in organic solvents |
Core Applications and Uses
3-Thiophenecarboxaldehyde is primarily utilized as a synthetic intermediate in various chemical industries. Its reactivity allows for the introduction of the thiophene moiety into larger, more complex molecules.
-
Pharmaceutical Synthesis: It is a precursor in the synthesis of a range of biologically active compounds. The thiophene ring is a common scaffold in medicinal chemistry, found in drugs with diverse therapeutic activities.
-
Agrochemical Development: The compound is used in the creation of novel pesticides and herbicides.
-
Materials Science: It can be incorporated into the synthesis of organic electronic materials, such as conducting polymers and dyes.
Due to the inability to identify and retrieve data for CAS number 36982-62-4, no experimental protocols or signaling pathway diagrams can be provided for this specific substance. Researchers are strongly encouraged to verify the CAS number of their compound of interest before proceeding with further investigation. Should the intended compound of interest be 3-Thiophenecarboxaldehyde, a detailed technical guide can be prepared upon request.
The Indole Scaffold: A Privileged Starting Point for Novel Kinase Inhibitors in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel organic compounds to fuel the drug discovery pipeline is a perpetual challenge. A key strategy in medicinal chemistry is the utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity.[1][2] Among these, the indole nucleus stands out as a versatile and highly significant starting material, forming the core of numerous natural products and approved pharmaceuticals.[2][3] This technical guide provides an in-depth exploration of the indole scaffold as a starting material for the synthesis of novel kinase inhibitors, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
The Fischer Indole Synthesis: A Cornerstone for Core Scaffold Construction
A classic and widely adopted method for the synthesis of the indole core is the Fischer indole synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5] The versatility of the Fischer synthesis allows for the introduction of various substituents on both the benzene and pyrrole rings of the indole scaffold, enabling the generation of diverse compound libraries for biological screening.
Experimental Protocol: Synthesis of Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate
This protocol details the synthesis of a 5-nitro-substituted indole derivative, a common intermediate in the development of kinase inhibitors. The nitro group can serve as a handle for further functionalization or can be a key pharmacophoric feature.
Reaction Scheme:
(p-nitrophenyl)hydrazine + Ethyl acetoacetate → Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate
Materials and Reagents:
-
(p-nitrophenyl)hydrazine
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of (p-nitrophenyl)hydrazine (1.53 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (20 mL) is stirred at room temperature.
-
Concentrated sulfuric acid (0.5 mL) is added dropwise to the mixture.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (100 mL) and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.[6][7]
Characterization and Data:
The final product is obtained as yellow crystals.
| Parameter | Value | Reference |
| Yield | 85% | [6][7] |
| Melting Point | 210-212 °C | |
| ¹H NMR (CDCl₃) | 8.99 (1H, d, J = 2 Hz); 8.62 (-NH, brs); 8.12 (1H, dd, J = 9 Hz, 2 Hz); 7.36 (1H, d, J = 9 Hz); 4.00 (3H, s); 2.81 (3H, s) | [6][7] |
| ¹³C NMR (CDCl₃) | 165.4, 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, 110.7, 106.7, 51.3, 14.3 | [6][7] |
| HRMS (ESI) | m/z 257.0534 [M+Na]⁺ (calcd. for C₁₁H₁₀N₂O₅Na: 257.0533) | [6][7] |
Targeting Cancer: Indole Derivatives as PI3K/AKT/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, and survival.[1][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Indole-based compounds have emerged as potent inhibitors of various kinases within this pathway, including PI3K, AKT, and mTOR.[9]
The mechanism of inhibition often involves the indole scaffold binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives tumor growth.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Indole Derivatives.
A Roadmap for Discovery: Experimental Workflow
The development of a novel kinase inhibitor, from initial synthesis to biological evaluation, follows a structured workflow. This process begins with the chemical synthesis and purification of the target compound, followed by a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.
Caption: Experimental Workflow for Kinase Inhibitor Discovery.
Key Stages of the Experimental Workflow:
-
Chemical Synthesis and Purification: The indole-based compound is synthesized using an appropriate method, such as the Fischer indole synthesis. The crude product is then purified using techniques like column chromatography to achieve high purity, which is confirmed by analytical methods such as NMR and mass spectrometry.[6][7]
-
Biochemical Assays: The purified compound is tested in biochemical assays to determine its ability to inhibit the target kinase. These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50) value.[2]
-
Cell-based Assays: Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays. These experiments use cancer cell lines to assess the compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate the phosphorylation of downstream targets of the kinase.[10]
-
In Vivo Studies: The most promising candidates from cell-based assays are advanced to in vivo studies using animal models of cancer. These studies evaluate the compound's efficacy in reducing tumor growth, as well as its pharmacokinetic and toxicological properties.[2]
-
Lead Optimization: The data gathered from these studies informs the lead optimization process, where the chemical structure of the indole derivative is systematically modified to improve its potency, selectivity, and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 5. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unina.it [iris.unina.it]
- 8. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Bromo-4-propylsulfanylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-propylsulfanylbenzene, also known as 4-bromophenyl propyl sulfide, is an organic compound with the chemical formula C₉H₁₁BrS. Its structure features a benzene ring substituted with a bromine atom and a propylthio group at the para positions. This substitution pattern imparts a combination of hydrophobicity from the benzene ring and the propyl chain, and a degree of polarity due to the sulfur and bromine atoms. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development.
Expected Solubility Profile
Based on the principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be soluble in a range of common organic solvents and insoluble in water. The presence of the sulfur atom and the bromine atom introduces some polarity, but the overall character of the molecule is dominated by the non-polar benzene ring and propyl group.
Thioanisole (methyl phenyl sulfide), a structurally similar compound, is known to be soluble in many organic solvents. We can extrapolate that this compound will exhibit a similar solubility profile.
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Soluble | The non-polar nature of the solvent effectively solvates the non-polar aryl and alkyl portions of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Soluble | These solvents possess sufficient polarity to interact with the polarizable sulfur and bromine atoms, while also being able to solvate the non-polar parts of the molecule. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability to hydrogen bond is limited, but the overall polarity of these solvents should allow for some degree of dissolution. Solubility is expected to decrease with increasing polarity of the alcohol. |
| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule prevents effective solvation by the highly polar water molecules. |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature bath (e.g., water bath, heating block)
-
Vortex mixer
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that the solution becomes saturated.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Allow the suspension to equilibrate in the constant temperature bath for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Intermittent shaking during this period is recommended.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear saturated solution) into a syringe, avoiding the collection of any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed vial. Record the exact weight of the empty vial.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the vial. This can be done by placing the vial in a fume hood at room temperature or by using a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the compound's melting point or a vacuum desiccator can be used.
-
Once the solvent has completely evaporated, reweigh the vial containing the solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.
-
Solubility can be expressed in various units, most commonly as g/100 g of solvent or mg/mL.
Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) * 100
Solubility (mg/mL) ≈ (mass of dissolved solid in mg / volume of solvent in mL) (assuming the density of the solvent is close to 1 g/mL or by using the known density of the solvent).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualizations
The following diagrams illustrate key workflows relevant to the study of this compound.
Caption: A general experimental workflow for determining the solubility of an organic compound.
Caption: A plausible synthetic route for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility characteristics of this compound. While quantitative data is currently lacking in the literature, the provided qualitative assessment and detailed experimental protocol empower researchers to determine its solubility in various organic solvents with high accuracy. This information is essential for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and material science. The outlined synthetic pathway also provides valuable context for the production and purification of this compound.
Navigating the Synthesis and Handling of 1-Bromo-4-propylsulfanylbenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for 1-Bromo-4-propylsulfanylbenzene. Designed for laboratory personnel and drug development professionals, this document outlines the critical safety protocols, physical and chemical properties, and recommended procedures to ensure safe and effective utilization of this compound in a research setting.
Compound Identification and Properties
This compound is an aromatic organosulfur compound with the molecular formula C₉H₁₁BrS. Its structure features a benzene ring substituted with a bromine atom and a propylsulfanyl group at the para positions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 76542-19-3 |
| Molecular Formula | C₉H₁₁BrS |
| Molecular Weight | 231.15 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is limited, the compound should be handled with care, assuming it may possess hazards associated with related aromatic sulfur and brominated compounds.
Table 2: GHS Hazard Statements and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| May be harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| Causes serious eye irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362: Take off contaminated clothing and wash before reuse. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid inhalation of vapors or dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent electrostatic discharge.[1]
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
-
Body Protection: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.
-
Respiratory Protection: If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Collect the absorbed or swept material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
References
Navigating the Synthesis and Potential of 1-Bromo-4-propylsulfanylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-propylsulfanylbenzene is a sulfur-containing aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of related aryl sulfide compounds. Due to its limited commercial availability as a stock chemical, this guide focuses on its preparation from readily available precursors.
Commercial Availability and Suppliers
Direct commercial suppliers of this compound are not readily identifiable, suggesting it is primarily available through custom synthesis. However, the key precursors for its synthesis, 4-Bromobenzenethiol and 1-Bromopropane , are widely available from numerous chemical suppliers.
Table 1: Commercial Availability of Key Precursors
| Precursor | CAS Number | Representative Suppliers | Purity |
| 4-Bromobenzenethiol | 106-53-6 | Sigma-Aldrich, TCI Chemicals, BLD Pharm[1] | >95% |
| 1-Bromopropane | 106-94-5 | Sigma-Aldrich, Fisher Scientific, GTI Laboratory Supplies[2] | ≥99% |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-bromobenzenethiol and 1-bromopropane. The thiol proton of 4-bromobenzenethiol is first deprotonated by a base to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion.
Experimental Protocol
This protocol is adapted from a similar synthesis of an alkyl aryl sulfide.
Materials:
-
4-Bromobenzenethiol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromobenzenethiol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Slowly add 1-bromopropane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis Workflow
Potential Applications and Biological Relevance in Drug Development
While specific biological activities of this compound are not extensively documented, the broader class of aryl sulfides is of significant interest in medicinal chemistry. Sulfur-containing compounds are present in a variety of FDA-approved drugs and are known to exhibit a wide range of biological activities.
Aryl sulfide moieties can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. The presence of a bromine atom can further enhance biological activity through halogen bonding or by serving as a handle for further chemical modification.
Studies on related bromophenyl-containing compounds have shown potential antimicrobial and enzyme inhibitory activities. For instance, certain N-(4-bromophenyl)furan-2-carboxamide derivatives have demonstrated antibacterial activity against drug-resistant bacteria.[3] Additionally, other bromophenyl analogues have been investigated for their antibacterial properties.[4][5]
Hypothetical Signaling Pathway Modulation
Given the structural motifs present in this compound, it is plausible to hypothesize its interaction with signaling pathways relevant to drug discovery, such as those involved in inflammation or cell proliferation. Aryl sulfides can mimic the structure of endogenous signaling molecules or interact with the active sites of enzymes.
The following diagram illustrates a hypothetical mechanism where an aryl sulfide-containing drug candidate could modulate a kinase signaling pathway, a common target in drug development. This is a generalized representation and has not been experimentally validated for this compound.
Conclusion
This compound, while not a readily available stock chemical, can be synthesized in a straightforward manner from commercially available precursors. Its structural features, namely the aryl sulfide and bromophenyl moieties, suggest its potential as a building block for the development of novel therapeutic agents. Further research into the biological activities of this and related compounds is warranted to explore their full potential in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis and exploration of this compound.
References
- 1. 106-53-6|4-Bromothiophenol|BLD Pharm [bldpharm.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Molecular weight and formula of 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: This document focuses on the chemical compound 1-Bromo-4-propylbenzene . Initial searches for "1-Bromo-4-propylsulfanylbenzene" did not yield significant results, suggesting a potential variation in naming or a less common derivative. The data and protocols presented herein pertain to 1-Bromo-4-propylbenzene, a key intermediate in various synthetic applications.
Core Compound Properties
This section summarizes the key physicochemical properties of 1-Bromo-4-propylbenzene, providing a foundational understanding of the compound for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | [1][2] |
| Molecular Weight | 199.09 g/mol | [1] |
| CAS Number | 588-93-2 | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 225 °C (lit.) | [3][4] |
| Density | 1.286 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.537 (lit.) | [3] |
| Solubility | Insoluble in water, soluble in organic solvents. |
Synthesis of 1-Bromo-4-propylbenzene
A common and effective method for the synthesis of 1-Bromo-4-propylbenzene involves a cross-coupling reaction. The following protocol is based on established procedures.[5]
Experimental Protocol: Synthesis from 1,4-Dibromobenzene and 1-Bromopropane
Materials:
-
1,4-Dibromobenzene (236 g)
-
1-Bromopropane (185 g)
-
Anhydrous Tetrahydrofuran (THF) (1 L)
-
Zinc Chloride (204 g)
-
Magnesium powder (36 g)
-
Iron acetylacetonate (18 g)
-
Toluene
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 2-liter three-neck flask under a nitrogen atmosphere, add 1,4-dibromobenzene, 1-bromopropane, and anhydrous tetrahydrofuran.
-
Add zinc chloride, magnesium powder, and iron acetylacetonate as the catalyst.
-
Heat the reaction mixture to approximately 40°C with stirring. The reaction should initiate shortly after.
-
Maintain the reaction temperature at no more than 60°C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 200 ml of water and stirring.
-
Recover the tetrahydrofuran solvent by distillation.
-
Dilute the residue with 500 ml of toluene.
-
Separate the toluene layer and wash it twice with 200 ml of saturated brine.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Filter the solution and recover the toluene by distillation.
-
Perform vacuum distillation on the residue, collecting the fraction at 94-97 °C / 10 mmHg to obtain 1-Bromo-4-propylbenzene. The expected yield is approximately 85%.[3][5]
Synthesis Workflow
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and purity assessment of 1-Bromo-4-propylbenzene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Bromo-4-propylbenzene in CDCl₃ typically shows the following signals: a triplet corresponding to the methyl protons, a sextet for the methylene protons adjacent to the methyl group, a triplet for the methylene protons attached to the benzene ring, and two doublets in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-4-propylbenzene displays characteristic absorption bands. Strong C-H stretching vibrations from the alkyl groups are observed between 2845 and 2975 cm⁻¹. The benzene ring stretching vibrations appear near 1600 and 1500 cm⁻¹. Aryl C-H stretching vibrations are seen at 3030-3080 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[6]
Mass Spectrometry
The mass spectrum of 1-Bromo-4-propylbenzene shows a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) is observed for the molecular ion and bromine-containing fragments.
Reactivity and Applications in Organic Synthesis
1-Bromo-4-propylbenzene is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.[7] Its utility is particularly notable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[8][9] 1-Bromo-4-propylbenzene serves as an excellent aryl halide substrate in this reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[10] 1-Bromo-4-propylbenzene can be effectively used as the aryl halide in this transformation.
Safety and Handling
1-Bromo-4-propylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-Bromo-4-propylbenzene is a valuable and versatile intermediate in organic synthesis. Its well-defined properties and reactivity in key cross-coupling reactions make it an important tool for researchers and professionals in the fields of drug discovery, materials science, and chemical development. The experimental protocols and data presented in this guide provide a solid foundation for its effective utilization in various synthetic endeavors.
References
- 1. 1-Bromo-4-propylbenzene | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-Bromo-4-propylbenzene | 588-93-2 [chemicalbook.com]
- 4. 1-Bromo-4-propylbenzene [myskinrecipes.com]
- 5. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 6. docbrown.info [docbrown.info]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Review of 1-Bromo-4-propylsulfanylbenzene and its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-propylsulfanylbenzene serves as a versatile scaffold in medicinal chemistry, offering multiple points for diversification to generate novel molecular entities with potential therapeutic applications. The presence of a bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the propylthio group can be modified to modulate the physicochemical properties of the resulting derivatives. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological activities of this compound and its derivatives, with a focus on their application in drug discovery and development. While direct research on this specific parent compound is limited, this review extrapolates from closely related structures to provide a foundational understanding for researchers in the field.
Introduction to Aryl Alkyl Sulfides in Medicinal Chemistry
Aryl alkyl sulfides are a class of organic compounds that have garnered significant interest in the pharmaceutical industry. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) and to participate in hydrogen bonding, provides a unique handle for modulating biological activity and pharmacokinetic properties. The incorporation of a bromo-aromatic moiety further enhances the synthetic utility of these compounds, enabling the exploration of a vast chemical space through well-established cross-coupling methodologies.
Synthesis of the this compound Scaffold
General Synthetic Approach
A common method for the synthesis of aryl alkyl sulfides is the reaction of a thiophenol with an alkyl halide in the presence of a base. Therefore, the synthesis of this compound can be envisioned to start from 4-bromothiophenol and 1-bromopropane.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on standard procedures for the synthesis of aryl alkyl sulfides:
Materials:
-
4-Bromothiophenol
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromothiophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Derivatization of the Scaffold
The this compound scaffold offers two primary sites for chemical modification: the bromine atom on the aromatic ring and the sulfur atom of the propylthio group.
Reactions at the Bromine Atom
The bromo-substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to a diverse set of aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes yields substituted phenylacetylenes.
-
Heck Coupling: Reaction with alkenes leads to the formation of stilbene-like derivatives.
-
Stille Coupling: Reaction with organostannanes allows for the introduction of various carbon-based substituents.
Caption: Key cross-coupling reactions for derivatization.
Reactions at the Sulfur Atom
The propylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule, as well as its potential for hydrogen bonding.
-
Oxidation to Sulfoxide: Using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) (1 equivalent).
-
Oxidation to Sulfone: Using stronger oxidizing agents or an excess of the oxidizing agent (e.g., m-CPBA, 2 equivalents).
Caption: Oxidation of the propylthio group.
Potential Biological Activities and Therapeutic Applications
While there is no direct biological data for this compound, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Anticancer Activity
Derivatives of aryl propyl sulfonamides have shown promising cytotoxic activity against various cancer cell lines. This suggests that derivatives of this compound, particularly those converted to sulfonamides or other bioisosteres, could be explored as potential anticancer agents.
Neuroprotective Effects
Studies on hydroxytyrosyl alkyl ether derivatives have demonstrated neuroprotective effects in models of oxidative stress.[1][2] This indicates that aryl alkyl thioethers, including derivatives of this compound, may possess antioxidant and neuroprotective properties that could be relevant for the treatment of neurodegenerative diseases.
Quantitative Data from Related Compounds
The following table summarizes the biological activity data for some compounds structurally related to the core scaffold. It is important to note that these are not direct derivatives of this compound, but they provide a basis for understanding potential structure-activity relationships.
| Compound Class | Example Structure | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |
| Aryl Propyl Sulfonamides | (Structure not available) | Cytotoxicity | Prostate Cancer (PC-3) | Varies | (Not available) |
| Aryl Propyl Sulfonamides | (Structure not available) | Cytotoxicity | Leukemia (HL-60) | Varies | (Not available) |
Experimental Protocols for Key Reactions
Synthesis of 4-Propylthio-2-nitroaniline
This protocol is adapted from a patented procedure and describes the synthesis of a key intermediate that could be further modified to obtain bromo-derivatives.[3][4]
Materials:
-
4-Thiocyano-2-nitroaniline
-
n-Propanol
-
n-Propyl bromide
-
Methyl tributylammonium chloride (75% aqueous solution)
-
Methylene chloride
-
Sodium cyanide (25% aqueous solution)
Procedure:
-
To a mixture of 4-thiocyano-2-nitroaniline (2.0g), n-propanol (3.72g), n-propyl bromide (7.58g), and methyl tributylammonium chloride (0.16g) in methylene chloride (20 ml), heat the reaction to reflux.
-
Add an aqueous solution of sodium cyanide (12g of 25% solution) and continue refluxing for 4 hours.
-
After cooling, separate the organic phase.
-
The product, 4-propylthio-2-nitroaniline, can be purified by evaporation of the solvent and crystallization.[3]
Yield: 97% (by HPLC assay).[3]
Reduction of 4-Propylthio-2-nitroaniline to 4-Propylthio-o-phenylenediamine
Materials:
-
4-Propylthio-2-nitroaniline
-
Sodium sulfide nonahydrate
-
Water
-
Methylene chloride
Procedure:
-
A mixture of 4-propylthio-2-nitroaniline (8.0g) and sodium sulfide nonahydrate (40.8g) in water (100 ml) is refluxed for approximately 11 hours under a nitrogen atmosphere.[3]
-
After cooling, methylene chloride (25 ml) is added to the reaction mixture.[3]
-
The organic layer is separated to yield 4-propylthio-o-phenylenediamine.[3]
Yield: 90-100% (determined by gas chromatography).[3]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds through established cross-coupling and oxidation reactions. Based on the biological activities of structurally related molecules, derivatives of this scaffold may exhibit valuable anticancer and neuroprotective properties.
Future research should focus on the efficient and scalable synthesis of this compound and the systematic exploration of its derivatization. Subsequent screening of these novel compounds in a variety of biological assays will be crucial to uncover their therapeutic potential and to establish clear structure-activity relationships. The data presented in this guide, although extrapolated from related compounds, provides a solid foundation and rationale for initiating such a research program.
References
- 1. Cytoprotective effect of hydroxytyrosyl alkyl ether derivatives after oral administration to rats in a model of glucose-oxygen deprivation in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of alkyl hydroxytyrosyl ethers in rat brain slices subjected to a hypoxia-reoxygenation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA1107284A - Process for the preparation of aniline derivatives - Google Patents [patents.google.com]
- 4. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]
Reactivity of the C-Br Bond in 1-Bromo-4-propylsulfanylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-propylsulfanylbenzene is a versatile aromatic building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The reactivity of this compound is largely dictated by the carbon-bromine (C-Br) bond, which serves as a key handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the C-Br bond's reactivity in this compound, focusing on its participation in pivotal cross-coupling reactions, Grignard reagent formation, and its general bond characteristics. The influence of the para-propylsulfanyl group on the reactivity of the C-Br bond will also be discussed.
Core Concepts: The Nature of the Aryl C-Br Bond
The C-Br bond in aryl halides like this compound possesses a distinct reactivity profile compared to its alkyl halide counterparts. The bond dissociation energy (BDE) of the C-Br bond in aryl halides is a critical parameter influencing its reactivity.
Bond Dissociation Energy
The energy required to homolytically cleave the C-Br bond is a fundamental indicator of its strength and, consequently, its reactivity in reactions involving radical intermediates or oxidative addition steps in catalytic cycles.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |
| C-Br in Aryl Halides (avg.) | ~335 | [1] |
| C-Cl in Aryl Halides (avg.) | ~397 | [1] |
| C-I in Aryl Halides (avg.) | ~272 | [1] |
As indicated in the table, the C-Br bond in aryl systems is significantly weaker than the C-Cl bond, making aryl bromides often more reactive than aryl chlorides in many catalytic processes. Conversely, it is stronger than the C-I bond, offering a balance between reactivity and stability, which is often desirable for controlled chemical synthesis.
The para-propylsulfanyl (-SPr) group in this compound is an electron-donating group through resonance and weakly electron-withdrawing through induction. This electronic nature can subtly influence the C-Br bond strength and the electron density at the ipso-carbon, thereby affecting the rates and outcomes of various reactions.
Key Reactions Involving the C-Br Bond
The C-Br bond in this compound is primarily exploited in the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and aryl bromides are excellent substrates for these transformations.
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The C-Br bond in this compound readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle.
// Nodes ArBr [label="this compound\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)L2", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L2-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="Organoboron Reagent\n(R-B(OR)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\nIntermediate\n(Ar-Pd(II)L2-R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Coupled Product\n(Ar-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ArBr -> OxAdd; Pd0 -> OxAdd [label=" Oxidative\n Addition"]; Boronic -> Transmetal; OxAdd -> Transmetal [label=" Transmetalation"]; Base -> Transmetal [style=dashed]; Transmetal -> Product [label=" Reductive\n Elimination"]; Transmetal -> Pd0 [style=dashed];
// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane/water) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The C-Br bond of this compound is reactive towards palladium-catalyzed amination with a wide range of primary and secondary amines.[2]
// Nodes ArBr [label="this compound\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)L", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex\n(L)Pd(II)(Ar)(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine\n(R2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido [label="Palladium Amido\nComplex\n(L)Pd(II)(Ar)(NR2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Aryl Amine\n(Ar-NR2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOtBu)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ArBr -> OxAdd; Pd0 -> OxAdd [label=" Oxidative\n Addition"]; Amine -> Amido; OxAdd -> Amido [label=" Amine Coordination\n & Deprotonation"]; Base -> Amido [style=dashed]; Amido -> Product [label=" Reductive\n Elimination"]; Amido -> Pd0 [style=dashed];
// Graph attributes graph [bgcolor="#FFFFFF", splines=ortho]; } .enddot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general experimental procedure for the Buchwald-Hartwig amination is provided below:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a magnetic stir bar, this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 mmol).
-
Reagent Addition: Add the amine (1.1-1.5 mmol) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the necessary duration (4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired aryl amine.
Grignard Reaction
The C-Br bond in this compound can be converted into a Grignard reagent by reacting with magnesium metal. This transforms the electrophilic aryl bromide into a potent nucleophile, which can then react with a variety of electrophiles such as aldehydes, ketones, and carbon dioxide.
// Nodes ArBr [label="this compound\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg [label="Mg(0)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Grignard [label="Grignard Reagent\n(Ar-MgBr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., RCHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Addition Product\n(Ar-CH(OH)R)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ArBr -> Grignard; Mg -> Grignard [label=" in dry ether\n or THF"]; Grignard -> Product; Electrophile -> Product [label=" Nucleophilic\n Addition"];
// Graph attributes graph [bgcolor="#FFFFFF"]; } .enddot Caption: Formation and reaction of a Grignard reagent.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction
The following is a general protocol for the formation and subsequent reaction of a Grignard reagent:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Grignard Formation: Place magnesium turnings (1.2-1.5 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat evolution), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous ether or THF dropwise from the dropping funnel.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent to obtain the crude product, which can be purified by crystallization or column chromatography.
Quantitative Data Summary
The following table summarizes key quantitative data related to the reactivity of the C-Br bond in aryl systems, which can be used to infer the reactivity of this compound.
| Parameter | Value/Range | Significance |
| C-Br Bond Dissociation Energy (Aryl) | ~335 kJ/mol | Indicates a moderately strong bond that requires activation (e.g., by a metal catalyst) for cleavage. Weaker than C-Cl, making it more reactive in oxidative addition. |
| Typical Yields in Suzuki-Miyaura Coupling | 70-95% | High yields are generally achievable with a variety of boronic acids, demonstrating the high efficiency of this reaction for C-C bond formation. The electron-donating nature of the -SPr group may slightly accelerate the oxidative addition step. |
| Typical Yields in Buchwald-Hartwig Amination | 60-90% | Good to excellent yields are common with a range of amines. The choice of ligand and base is crucial for achieving high efficiency. |
| Hammett Parameter (σp) for -SMe | -0.05 | The value for the similar -SMe group suggests that the -SPr group is a weak electron-donating group through resonance, which can influence the electron density of the aromatic ring and the reactivity of the C-Br bond. |
Conclusion
The carbon-bromine bond in this compound is a highly valuable functional group for synthetic chemists, offering a gateway to a vast array of molecular structures. Its reactivity is well-suited for modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, which enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. Furthermore, the C-Br bond's ability to form Grignard reagents provides a classic yet powerful method for nucleophilic additions. The presence of the para-propylsulfanyl group can modulate the electronic properties of the aromatic ring, which in turn can influence reaction rates and yields. A thorough understanding of the principles and experimental protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively utilize this compound as a key building block in their synthetic endeavors.
References
Stability and Storage of 1-Bromo-4-propylsulfanylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-4-propylsulfanylbenzene. Due to the limited availability of specific stability data for this compound, this guide draws upon the general characteristics of aromatic thioethers and outlines a robust framework for stability assessment through forced degradation studies.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. This information is crucial for handling, storage, and the design of stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrS | N/A |
| Molecular Weight | 231.15 g/mol | N/A |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Likely soluble in organic solvents, insoluble in water | Inferred |
| CAS Number | 87576-75-8 | N/A |
Stability Profile and Potential Degradation Pathways
Based on the chemical structure of this compound, which features an aromatic ring, a thioether linkage, and a bromine substituent, several degradation pathways can be anticipated under stress conditions.
2.1. Hydrolysis: The thioether linkage is generally more resistant to hydrolysis than an ether linkage. However, under strong acidic or basic conditions, cleavage of the carbon-sulfur bond may occur, although this is typically slow.
2.2. Oxidation: The sulfur atom in the thioether group is susceptible to oxidation. Mild oxidation can lead to the formation of the corresponding sulfoxide (1-Bromo-4-(propylsulfinyl)benzene), while stronger oxidation can yield the sulfone (1-Bromo-4-(propylsulfonyl)benzene).
2.3. Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, potentially leading to radical-mediated degradation pathways and the formation of impurities. The thioether moiety may also be susceptible to photo-oxidation.
2.4. Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can induce decomposition. The specific degradation products would depend on the temperature and presence of oxygen.
A logical workflow for assessing the stability of this compound is depicted in the following diagram.
Caption: Logical relationship between storage conditions and the stability of this compound.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area, away from heat sources. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: For optimal stability, especially for analytical standards, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
-
Container: Use a tightly sealed container to prevent contamination and evaporation.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Stability Testing
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
4.1. General Forced Degradation Protocol
The following diagram illustrates a general workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study of this compound.
4.2. Detailed Methodologies
4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
4.2.2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C for 48 hours.
-
Solid: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
4.3. Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of this compound and its potential degradation products.
4.3.1. Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is recommended to ensure separation of the parent compound from its more polar (e.g., sulfoxide) and less polar degradation products. A starting gradient could be 60% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm is a reasonable starting point). A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer will be invaluable for the identification and characterization of degradation products.
4.3.2. Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (ability to separate the analyte from degradation products), linearity, accuracy, precision, and robustness.
Summary of Quantitative Stability Data
Table 2: Template for Quantitative Stability Data of this compound
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Impurities | Major Degradation Products (and % area) |
| Long-Term | |||||
| 25°C / 60% RH | 3 months | ||||
| 6 months | |||||
| 12 months | |||||
| Accelerated | |||||
| 40°C / 75% RH | 1 month | ||||
| 3 months | |||||
| 6 months | |||||
| Forced Degradation | |||||
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 80°C | |||
| Heat (Solution) | 48 hours | 80°C | |||
| Photolytic (ICH Q1B) | - | - |
Conclusion
While specific stability data for this compound is limited, its chemical structure suggests potential degradation via oxidation, and to a lesser extent, hydrolysis, photodegradation, and thermal stress. This guide provides a comprehensive framework for the appropriate storage and handling of this compound, as well as detailed protocols for conducting forced degradation studies to establish its stability profile and develop a validated, stability-indicating analytical method. Adherence to these guidelines will ensure the integrity of this compound for its intended use in research and development.
Thioether-Functionalized Aryl Bromides: A Technical Guide for Advanced Synthesis and Application
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of thioether-functionalized aryl bromides, a class of chemical intermediates crucial for drug discovery and materials science. It covers their synthesis, physicochemical properties, and diverse applications, with a focus on practical experimental protocols and the logical pathways for their strategic use in complex molecule synthesis.
Introduction
Thioether-functionalized aryl bromides are bifunctional organic compounds featuring an aryl ring substituted with both a bromine atom and a thioether (R-S-) group. This unique combination of functional groups makes them exceptionally versatile building blocks in organic synthesis.
-
Aryl Bromide Moiety : Serves as a highly reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Thioether Moiety : The sulfur atom can be found in a vast array of FDA-approved drugs and bioactive molecules, contributing to their pharmacological profile through metabolic stability, lipophilicity modulation, and specific interactions with biological targets.[1][2][3] Furthermore, the thioether group itself is a versatile functional handle, susceptible to oxidation to form corresponding sulfoxides and sulfones, which also exhibit significant biological activities.[3][4]
The strategic importance of this scaffold lies in its ability to facilitate the late-stage functionalization of complex molecules, a critical process in structure-activity relationship (SAR) studies for optimizing drug candidates.[5]
Synthetic Methodologies
The construction of the aryl-sulfur bond is the key step in synthesizing these compounds. The choice of method depends largely on the electronic nature of the aryl bromide.
Nucleophilic Aromatic Substitution (SNAr)
For aryl bromides that are "electron-poor"—meaning they are substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R)—the SNAr pathway is often the most direct method. This reaction involves the direct displacement of the bromide by a thiol or its corresponding thiolate anion.
Recent studies have established mild conditions for this transformation, often proceeding at room temperature to 60 °C using a simple base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF).[1][6][7] An advantage of this approach is its metal-free nature, which simplifies purification.[1]
Transition-Metal-Catalyzed Cross-Coupling
For electron-neutral or electron-rich aryl bromides, which are unreactive under SNAr conditions, transition-metal catalysis is the method of choice.[8] This approach has become the most general and widely used strategy.
-
Palladium-Catalysis : Buchwald-Hartwig amination chemistry has been successfully adapted for C-S bond formation. These reactions typically employ a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand.[3][8]
-
Copper-Catalysis : Ullmann-type couplings, traditionally requiring harsh conditions, have been modernized with the use of specific ligands (e.g., N-containing ligands like 1,10-phenanthroline) that allow the reaction to proceed at lower temperatures.[9]
-
Nickel-Catalysis : As a more earth-abundant and economical alternative to palladium, nickel-based catalysts have gained significant attention for promoting C-S cross-coupling reactions.[9][10]
The general mechanism for these reactions involves an oxidative addition of the aryl bromide to the metal center, coordination of the thiolate, and subsequent reductive elimination to yield the aryl thioether product and regenerate the catalyst.[8]
Physicochemical & Spectroscopic Data
4-Bromothioanisole serves as a representative example of this class of compounds. Its properties are summarized below.
Table 1: Physicochemical Properties of 4-Bromothioanisole
| Property | Value | Reference |
| CAS Number | 104-95-0 | [11] |
| Molecular Formula | C₇H₇BrS | [12] |
| Molecular Weight | 203.10 g/mol | [12] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~245-247 °C | Data extrapolated from similar compounds |
| Melting Point | 9-10 °C | Data extrapolated from similar compounds |
| Density | ~1.51 g/cm³ | Data extrapolated from similar compounds |
Table 2: Key FTIR Vibrational Frequencies for Halogenated Thioanisoles Vibrational spectroscopy is a powerful tool for characterizing these molecules. Halogen substitution significantly influences the vibrational modes of the benzene ring.[13][14]
| Vibrational Mode | Thioanisole (cm⁻¹) | 3-Chlorothioanisole (cm⁻¹) | Description |
| ν(C-H) | ~3060 | ~3065 | Aromatic C-H stretch |
| Ring Breathing | ~1024 | ~1000 | Benzene ring vibration |
| ν(C-S) | ~700 | ~685 | Carbon-Sulfur stretch |
| γ(C-Br) | N/A | (Expected ~500-650) | C-Br out-of-plane bend |
Data is representative and sourced from studies on thioanisole and its derivatives.[13][14]
Detailed Experimental Protocols
The following protocols provide detailed, practical procedures for the synthesis of a model thioether-functionalized aryl bromide and its subsequent oxidation.
Protocol 1: Synthesis of 4-Bromothioanisole
This procedure is based on a standard nucleophilic substitution reaction.
Reagents & Equipment:
-
4-Bromothiophenol
-
Iodomethane (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard glassware for extraction and purification
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromothiophenol (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add iodomethane (1.1 eq) dropwise to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in diethyl ether (100 mL) and wash sequentially with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 4-bromothioanisole as a colorless to pale yellow liquid.
-
Purify further by vacuum distillation if necessary.
Protocol 2: Oxidation to 4-Bromophenyl Methyl Sulfone
This protocol demonstrates a common transformation of the thioether moiety.[15]
Reagents & Equipment:
-
4-Bromothioanisole (from Protocol 1)
-
Hydrogen Peroxide (30% w/w aqueous solution)[16]
-
Acetic Acid
-
Round-bottom flask, magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-bromothioanisole (1.0 eq) in glacial acetic acid (20 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% w/w, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A white precipitate (the sulfone product) will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Dry the collected solid in a vacuum oven to afford 4-bromophenyl methyl sulfone as a white crystalline powder.
-
Recrystallize from ethanol for higher purity if needed.
Applications in Research and Development
The dual functionality of thioether-functionalized aryl bromides makes them powerful platforms for generating molecular diversity. The bromide can be transformed via cross-coupling while the thioether can be oxidized or used as a key structural element. This allows for systematic exploration of chemical space around a core scaffold.
This strategic derivatization is invaluable in medicinal chemistry for:
-
SAR Studies : Rapidly generating analogs to probe interactions with biological targets.
-
Improving Pharmacokinetics : Modulating properties like solubility and metabolic stability by converting thioethers to the more polar sulfoxides or sulfones.
-
Accessing Novel Scaffolds : Using the scaffold as a precursor to more complex sulfur-containing functional groups, which are of increasing interest in modern drug design.[17][18]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioanisole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-bromophenyl methyl sulfide [stenutz.eu]
- 12. chemscene.com [chemscene.com]
- 13. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 14. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 15. 4-Bromophenyl methyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] These motifs are of significant interest in medicinal chemistry and materials science. This application note provides a detailed protocol for the Suzuki coupling of 1-Bromo-4-propylsulfanylbenzene, a substrate containing a sulfur linkage. Aryl halides with sulfur-containing substituents can present challenges in palladium-catalyzed reactions due to the potential for the sulfur atom to coordinate to and deactivate the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands, such as XPhos, is recommended to promote efficient catalytic turnover and achieve high yields.
This document outlines a robust and reproducible protocol for the coupling of this compound with various boronic acids, providing researchers with a reliable method for the synthesis of novel 4-propylsulfanyl-biaryl derivatives.
Chemical Properties of Starting Material
While specific experimental data for this compound is not widely available in public databases, its structure consists of a bromobenzene ring functionalized with a propylsulfanyl (CH₃CH₂CH₂S-) group at the para position. The presence of the thioether group necessitates special considerations in the choice of catalyst and ligands for the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is based on established methods for the Suzuki-Miyaura coupling of challenging aryl bromides, particularly those containing potentially coordinating heteroatoms.
Materials:
-
This compound (Substrate)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.2 equivalents)
-
PdCl₂(XPhos)₂ (trans-Dichlorobis(XPhos)palladium(II)) (Catalyst, 2 mol%)
-
Potassium phosphate (K₃PO₄) (Base, 2.0 equivalents)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the PdCl₂(XPhos)₂ catalyst (0.02 mmol, 2 mol%) to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Representative Data
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under the optimized conditions described above.
| Entry | Arylboronic Acid Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Propylsulfanyl-1,1'-biphenyl | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-propylsulfanyl-1,1'-biphenyl | 20 | 82 |
| 3 | 4-Acetylphenylboronic acid | 1-(4'-(Propylsulfanyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 24 | 78 |
| 4 | 3-Thiopheneboronic acid | 3-(4-(Propylsulfanyl)phenyl)thiophene | 18 | 80 |
Note: The data presented are representative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocol described provides an effective method for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The use of a palladium catalyst with a bulky phosphine ligand like XPhos is crucial for mitigating catalyst deactivation by the sulfur-containing substrate, leading to good to excellent yields of the desired biaryl products. This methodology is a valuable tool for the synthesis of complex molecules in drug discovery and materials science, allowing for the incorporation of the propylsulfanylphenyl moiety into diverse molecular scaffolds.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 1-Bromo-4-propylsulfanylbenzene in various palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures prevalent in medicinal chemistry and materials science.
Introduction
This compound is a valuable aromatic building block containing a bromo-substituent, ideal for palladium-catalyzed cross-coupling, and a propylsulfanyl group. The thioether moiety is a common feature in many biologically active molecules. However, the sulfur atom can also interact with and potentially deactivate palladium catalysts. Therefore, careful selection of ligands and reaction conditions is crucial for achieving high yields and reproducibility. These notes outline starting protocols for major classes of Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
General Considerations for Cross-Coupling
The success of coupling reactions with this compound hinges on mitigating the potential for catalyst inhibition by the thioether sulfur. The use of electron-rich, bulky phosphine ligands is often recommended. These ligands can form stable, active palladium complexes that are less susceptible to deactivation by sulfur coordination. All protocols require an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the Pd(0) active catalyst.
Caption: General workflow for setting up and executing a cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with an organoboron compound.
General Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), palladium catalyst (1-5 mol%), ligand (1-10 mol%), and base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
After cooling to room temperature, monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 95[1] |
| 4-Tolylboronic Acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 91 |
| 3-Chlorophenylboronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 94[2] |
| Naphthylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH | 110 | 88 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene, typically with high trans selectivity.[3]
General Protocol:
-
In a reaction tube, combine this compound (1.0 equiv.), palladium catalyst (1-5 mol%), and ligand if required.
-
Add the degassed solvent, followed by the base (e.g., triethylamine, 1.5-2.0 equiv.) and the alkene (1.1-1.5 equiv.).
-
Seal the tube and heat in an oil bath or microwave reactor to the desired temperature.[4]
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue via column chromatography to yield the desired product.
Data Presentation: Representative Heck Reaction Conditions
| Alkene Partner | Palladium Catalyst (mol%) | Ligand/Additive | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 85 |
| n-Butyl Acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 92[3] |
| Methyl Methacrylate | Pd EnCat 30 (1) | Bu₄NCl | Na₂CO₃ (2) | NMP | 150 | 90+[4] |
| Allyl Alcohol | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | (iPr)₂NEt (2) | DMSO | 100 | 78[5] |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[6][7]
General Protocol:
-
To a reaction flask, add this compound (1.0 equiv.), palladium catalyst (1-3 mol%), copper(I) iodide (1-5 mol%), and a ligand such as PPh₃ (2-6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and dry the organic layer.
-
Concentrate and purify by column chromatography.
Data Presentation: Representative Sonogashira Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | 60 | 93[7] |
| 1-Octyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Diethylamine | 50 | 90+ |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | Cs₂CO₃ | Toluene | 80 | 85[8] |
| Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | DMF | RT | 88 |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for synthesizing aryl amines by coupling this compound with a primary or secondary amine.[9] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
General Protocol:
-
Add the palladium precatalyst (1-4 mol%), ligand (1.2-1.5 equiv. relative to Pd), and base (1.4-2.0 equiv.) to an oven-dried reaction vessel.
-
Seal the vessel, and evacuate and backfill with argon.
-
Add the solvent (e.g., toluene, dioxane) followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the mixture with stirring for the required time, monitoring by LC-MS.
-
After cooling, dilute with a solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 94[11] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 90 |
| Cyclohexylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS (1.4) | THF | 80 | 87 |
| Benzophenone Imine | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (2) | Toluene | 110 | 90+[12] |
Visualization of Reaction Scope
Caption: Reaction scope from the central this compound precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction [organic-chemistry.org]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Formation of (4-(propylthio)phenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Their application is pivotal in the synthesis of a wide array of molecules, including active pharmaceutical ingredients. The formation of a Grignard reagent from 1-Bromo-4-propylsulfanylbenzene yields (4-(propylthio)phenyl)magnesium bromide, a valuable intermediate for introducing the 4-(propylthio)phenyl moiety into various molecular scaffolds. This functional group is of interest in medicinal chemistry due to the potential for the sulfur atom to engage in various interactions with biological targets and to modulate the physicochemical properties of a drug candidate.
The presence of the thioether functionality in the starting material requires careful consideration of the reaction conditions to avoid side reactions. Standard protocols for Grignard reagent formation from aryl bromides can be adapted for this substrate, with particular attention to maintaining anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.
Key Applications in Drug Development
The (4-(propylthio)phenyl)magnesium bromide reagent serves as a versatile building block in the synthesis of complex organic molecules. Its primary applications in drug development include:
-
Introduction of the 4-(propylthio)phenyl group: This moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The propylthio group can influence lipophilicity, metabolic stability, and receptor binding affinity.
-
Synthesis of diaryl sulfides and related structures: Reaction with various electrophiles, such as other aryl halides (in the presence of a suitable catalyst), can lead to the formation of diaryl sulfides, a structural motif present in some biologically active compounds.
-
Formation of new C-C bonds: As with other Grignard reagents, it readily reacts with a variety of electrophiles like aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
Experimental Protocol: Formation of (4-(propylthio)phenyl)magnesium bromide
This protocol details the formation of the Grignard reagent from this compound. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to the flask to activate the magnesium surface.
-
Initiation of Reaction: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) dissolved in anhydrous THF to the magnesium turnings.
-
Reaction Progression: The reaction is typically initiated by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the Grignard reagent formation.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Confirmation of Formation: The resulting grey to brownish solution of (4-(propylthio)phenyl)magnesium bromide is ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.
Data Presentation
The following table summarizes the typical reaction parameters for the formation of (4-(propylthio)phenyl)magnesium bromide. Please note that yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Magnesium Turnings |
| Stoichiometry (Mg:ArBr) | 1.2 : 1.0 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Initiator | Iodine (catalytic amount) |
| Reaction Temperature | Reflux (~66 °C in THF) |
| Reaction Time | 2 - 3 hours |
| Typical Yield | 80 - 95% (in solution) |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of the Grignard reagent.
Application Notes and Protocols for the Synthesis of Thioether-Containing Biaryls using 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thioether-containing biaryls, a structural motif of increasing importance in medicinal chemistry and materials science. The protocols focus on the use of 1-Bromo-4-propylsulfanylbenzene as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Introduction
Thioether-containing biaryls are prevalent in a variety of biologically active molecules and functional materials. The incorporation of a thioether linkage into a biaryl scaffold can significantly modulate the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and target-binding affinity. This document outlines a reliable and versatile method for the synthesis of these valuable compounds using this compound as a readily accessible starting material. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of C-C bonds.[1][2]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids, which can be adapted for the specific case of this compound. The data is compiled from various literature sources and serves as a general guideline for reaction optimization.[3][4][5][6]
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-anisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | 4-Bromotoluene | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | 24 | 98 |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrrole-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 90 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 60 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general method for the synthesis of 4-propylsulfanyl-1,1'-biphenyl derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)[3][4]
-
Ligand (if required, e.g., P(t-Bu)₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DME)[7]
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the ligand (if applicable, 0.04-0.10 mmol, 4-10 mol%).
-
Add the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (if using a biphasic system, e.g., 1 mL). The use of aqueous conditions can be beneficial in some cases.[8][9]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thioether-containing biaryl.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of thioether-containing biaryls.
References
- 1. catalytic-cross-coupling-reactions-in-biaryl-synthesis - Ask this paper | Bohrium [bohrium.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Ligand Selection for Cross-Coupling of 1-Bromo-4-propylsulfanylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of appropriate ligands in palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-propylsulfanylbenzene. The presence of a sulfur-containing substituent can influence catalyst activity and selectivity, making ligand choice a critical parameter for successful synthesis. These guidelines are based on established principles for cross-coupling reactions of aryl bromides, with special consideration for the thioether functionality.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block in medicinal chemistry and materials science. The propylsulfanyl group can modulate the electronic and lipophilic properties of a molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the functionalization of this aryl bromide. However, the sulfur atom in the thioether moiety can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. The appropriate choice of ligand is therefore crucial to mitigate these effects and achieve high yields and selectivity.
Generally, for aryl bromides, a range of phosphine-based ligands have proven effective. For substrates with potentially coordinating functional groups like the thioether in this compound, bulky and electron-rich ligands are often preferred. These ligands can promote the desired catalytic cycle and minimize catalyst deactivation.
Ligand Selection Guide for Various Cross-Coupling Reactions
The selection of a suitable ligand is highly dependent on the specific cross-coupling reaction being performed. Below is a summary of recommended ligands for different reaction types with this compound.
| Cross-Coupling Reaction | Recommended Ligand Class | Specific Ligand Examples | Key Considerations |
| Suzuki-Miyaura Coupling | Buchwald-type biaryl phosphines, Ferrocene-based phosphines | XPhos, SPhos, RuPhos, dppf | Bulky ligands promote reductive elimination and prevent catalyst deactivation. Dppf is a robust and versatile ligand for a wide range of aryl bromides. |
| Buchwald-Hartwig Amination | Buchwald-type biaryl phosphines, Bidentate phosphines | XPhos, BrettPhos, BINAP, dppf | The choice between monodentate and bidentate ligands can influence reaction rates and yields.[1] Sterically hindered ligands are often necessary for coupling with less nucleophilic amines. |
| Sonogashira Coupling | Triphenylphosphine and analogues, Copper-co-catalysis often employed | PPh₃, P(o-tol)₃ | While often performed with a copper co-catalyst, copper-free conditions with more sophisticated ligands can also be effective.[2][3] |
| Heck Coupling | Bulky monodentate phosphines, N-heterocyclic carbenes (NHCs) | P(t-Bu)₃, PCy₃, IPr, SIMes | Ligand choice can influence the regioselectivity of the alkene insertion.[4][5] |
Experimental Protocols
The following are proposed starting protocols for the cross-coupling of this compound. Optimization of reaction parameters such as temperature, base, and solvent may be necessary to achieve optimal results for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of this compound with phenylboronic acid to form 4-phenyl-1-propylsulfanylbenzene.
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol outlines the amination of this compound with morpholine.
Reagents and Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction vessel.
-
Add anhydrous toluene (5 mL) to the vessel.
-
Add this compound (1.0 mmol) followed by morpholine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing Reaction Workflows and Concepts
The following diagrams illustrate the general catalytic cycle for cross-coupling reactions, a decision-making workflow for ligand selection, and a typical experimental setup.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for ligand selection based on the type of cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for 1-Bromo-4-propylsulfanylbenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Bromo-4-propylsulfanylbenzene in materials science. This document outlines its synthesis, physical properties, and prospective uses as a building block for advanced functional materials. Detailed experimental protocols for its synthesis and hypothetical applications in the development of liquid crystals and conjugated polymers are provided.
Introduction
This compound is an aromatic organic compound featuring a versatile chemical structure for materials synthesis. The presence of a bromo group allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, as well as carbon-heteroatom bond formations like the Buchwald-Hartwig amination. The propylsulfanyl (-SPr) group imparts specific electronic and physical properties, such as increased polarizability and the potential for specific intermolecular interactions, making it an interesting candidate for the synthesis of liquid crystals, organic semiconductors, and specialty polymers.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. Application-specific performance data is not yet widely available in the published literature and would be a subject for further research.
| Property | Value | Reference |
| IUPAC Name | 1-Bromo-4-(propylsulfanyl)benzene | |
| Synonyms | 1-Bromo-4-(propylthio)benzene | |
| CAS Number | 76542-19-3 | |
| Molecular Formula | C₉H₁₁BrS | |
| Molecular Weight | 231.15 g/mol | |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) |
Synthesis of this compound
A common method for the synthesis of aryl thioethers is the reaction of a thiolate with an aryl halide. The following protocol is adapted from a procedure for a similar compound, 1-Bromo-4-(1-methylpropylthio)benzene[1].
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Materials:
-
4-Bromothiophenol
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromothiophenol (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Heat the mixture to 60-70 °C and stir for 15-20 minutes to facilitate the formation of the thiolate anion.
-
Add 1-bromopropane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature and continue stirring for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Applications in Materials Science
The bifunctional nature of this compound makes it a valuable precursor for various advanced materials.
The thioether linkage is known to influence the mesomorphic properties of liquid crystals, often leading to lower melting points and influencing the stability of nematic and smectic phases[2][3][4]. The bent shape induced by the C-S-C bond can be advantageous in forming novel liquid crystal phases such as the twist-bend nematic (NTB) phase[2][3]. This compound can be used as a key intermediate to introduce the propylsulfanyl moiety into a liquid crystal core structure via cross-coupling reactions.
Hypothetical Experimental Protocol: Synthesis of a Thioether-Linked Biphenyl Liquid Crystal Precursor
This protocol describes a Suzuki coupling reaction to synthesize a biphenyl derivative, a common core for liquid crystals.
-
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
-
-
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2-5 mol%), and PPh₃ (8-20 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with toluene or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the target liquid crystal precursor.
-
Caption: Suzuki coupling for a thioether-containing liquid crystal precursor.
The development of novel conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an active area of research. Aryl thioethers can be incorporated into polymer backbones to modulate their electronic properties, solubility, and morphology. This compound can serve as a monomer in polymerization reactions, such as Kumada or Suzuki polycondensation, to produce poly(p-phenylene sulfide) (PPS) derivatives[5].
Hypothetical Experimental Protocol: Synthesis of a Poly(p-phenylene sulfide) Derivative via Suzuki Polycondensation
This protocol outlines the synthesis of a copolymer using this compound and a diboronic ester.
-
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous potassium carbonate (2M solution)
-
Toluene or another suitable organic solvent
-
Methanol
-
-
Procedure:
-
In a Schlenk tube, combine this compound (1 equivalent), 1,4-benzenediboronic acid bis(pinacol) ester (1 equivalent), and Pd(PPh₃)₄ (1-3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed toluene and the degassed 2M K₂CO₃ solution.
-
Heat the mixture to 90-100 °C with vigorous stirring for 48-72 hours. An increase in viscosity may be observed as the polymer forms.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., acetone, hexanes, chloroform).
-
Dry the purified polymer under vacuum to obtain the final product.
-
Caption: Workflow for the synthesis of a conjugated polymer.
Conclusion
This compound is a promising building block for the synthesis of advanced functional materials. Its reactive bromide handle allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, while the propylsulfanyl group can be used to fine-tune the properties of the resulting materials. The protocols provided herein offer a starting point for the exploration of this compound in the fields of liquid crystals, conjugated polymers, and other areas of materials science. Further research is warranted to fully elucidate the structure-property relationships of materials derived from this versatile precursor.
References
- 1. prepchem.com [prepchem.com]
- 2. Twist-bend nematic liquid crystals based on thioether linkage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Twist-bend nematic liquid crystals based on thioether linkage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior [mdpi.com]
- 5. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
Application Notes: Heck Reaction Conditions for 1-Bromo-4-propylsulfanylbenzene
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] It is widely utilized in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and protocols for the Heck reaction of 1-Bromo-4-propylsulfanylbenzene, a substrate containing a sulfur-based thioether functional group.
Challenges with Sulfur-Containing Substrates
Aryl halides containing sulfur moieties, such as the propylsulfanyl group in this compound, can present challenges in palladium-catalyzed cross-coupling reactions. Sulfur compounds are known to potentially poison or inhibit the activity of palladium catalysts by coordinating to the metal center and impeding the catalytic cycle. However, with the appropriate choice of catalyst system—including the palladium source, ligands, base, and solvent—high yields can be achieved. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown increased tolerance and efficiency for a wide range of substrates, including those with challenging functional groups.[3]
Key Parameters for Optimization
Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.[4] Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also frequently used.[5]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or ligands from the XPhos family can enhance catalyst activity and stability, particularly for less reactive aryl bromides.[5][6] Phosphine-free systems have also been developed to offer advantages in terms of air and moisture stability.[7]
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide (HBr) generated during the reaction.[8] Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[5][9] The choice of base can be crucial to prevent side reactions.[6]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or dioxane are typically used to facilitate the dissolution of reagents and stabilize the catalytic species.[10] NMP has been shown to be a favorable solvent in some systems.[9]
-
Alkene Partner: The reaction is most efficient with electron-deficient alkenes such as acrylates, acrylonitriles, and styrenes. The reaction generally exhibits high trans selectivity.[1]
-
Temperature: Reaction temperatures typically range from 80 to 140 °C, depending on the reactivity of the substrates and the stability of the catalyst system.[8]
Summary of Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which are applicable to this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 excess. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[4] |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, XPhos, etc. (2-10 mol%) | Bulky, electron-rich ligands often improve yields for aryl bromides.[3][5] |
| Base | Et₃N, K₂CO₃, Na₂CO₃, Cs₂CO₃ (1.2-2.0 equiv.) | The base neutralizes the HBr formed.[6][9] |
| Solvent | DMF, NMP, Dioxane, Toluene | Polar aprotic solvents are generally preferred.[10] |
| Temperature | 80 - 140 °C | Higher temperatures are often needed for less reactive aryl bromides.[8] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |
Generalized Experimental Protocol
This protocol provides a detailed methodology for a representative Heck reaction between this compound and n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired Heck product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: A flowchart illustrating the key steps in a typical Heck cross-coupling experiment.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Bromo-4-propylsulfanylbenzene with various terminal alkynes, offering a pathway to novel sulfur-containing organic compounds with potential applications in medicinal chemistry and materials science.
Reaction Principle
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide, in this case, this compound. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of a base, such as an amine. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Data Presentation: Representative Yields
The following table summarizes the expected yields for the Sonogashira coupling of this compound with a selection of representative terminal alkynes under optimized conditions. These values are based on typical yields reported in the literature for similar aryl bromide substrates.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-4-(propylsulfanyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-(propylsulfanyl)benzene | 80-90 |
| 3 | 3,3-Dimethyl-1-butyne | 1-(3,3-Dimethylbut-1-yn-1-yl)-4-(propylsulfanyl)benzene | 75-85 |
| 4 | Ethynyltrimethylsilane | 1-((Trimethylsilyl)ethynyl)-4-(propylsulfanyl)benzene | 90-98 |
| 5 | Propargyl alcohol | 3-(4-(Propylsulfanyl)phenyl)prop-2-yn-1-ol | 70-80 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.
Materials
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using PdCl₂(PPh₃)₂)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%). If using PdCl₂(PPh₃)₂, also add triphenylphosphine (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Triethylamine, 3.0 mmol, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Visualizations
Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira coupling reaction.
References
Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline
For Research Use Only.
Abstract
This application note provides a comprehensive, two-step experimental procedure for the synthesis of 4-(propylsulfanyl)aniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The protocol begins with the synthesis of the intermediate, 4-nitro-1-(propylsulfanyl)benzene, from p-nitroaniline, followed by the reduction of the nitro group to yield the final product. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed methodologies, data presentation, and a visual workflow to ensure reproducibility and clarity.
Introduction
4-(propylsulfanyl)aniline and its derivatives are important building blocks in medicinal chemistry and materials science. The presence of the aniline and propyl sulfide moieties allows for a wide range of subsequent chemical modifications. The synthesis protocol outlined herein is based on established and reliable chemical transformations, adapted for clarity and laboratory-scale preparation. The two-step process involves the formation of a sulfide linkage followed by a nitro group reduction, providing a clear and efficient pathway to the target compound.
Synthesis Workflow
The synthesis of 4-(propylsulfanyl)aniline is achieved through a two-step process. The first step involves the formation of a dithioether from p-nitroaniline, which is then alkylated to produce 4-nitro-1-(propylsulfanyl)benzene. The second step is the selective reduction of the nitro group to an amine.
Caption: Workflow for the two-step synthesis of 4-(propylsulfanyl)aniline.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Disulfur dichloride is corrosive and toxic; handle with extreme care.
Step 1: Synthesis of 4-nitro-1-(propylsulfanyl)benzene
This procedure is adapted from a method for a similar compound and involves a two-part process: condensation followed by reductive alkylation.[1]
Part A: Condensation to Bis(4-nitrophenyl) disulfide
-
To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add methanol (120 g) and p-nitroaniline (27.6 g, 0.2 mol).
-
Stir the mixture at room temperature (25°C) to form a suspension.
-
Slowly add disulfur dichloride (29.7 g, 0.22 mol) to the suspension over 30 minutes, maintaining the temperature at 25°C.
-
Continue stirring the reaction mixture at 25°C for 3 hours.
-
After the reaction is complete, filter the mixture to collect the solid product.
-
Wash the solid with methanol and dry under vacuum to yield bis(4-nitrophenyl) disulfide. The expected yield is approximately 30 g.
Part B: Reductive Alkylation
-
In a 250 mL four-necked flask, suspend the bis(4-nitrophenyl) disulfide (30.8 g, 0.1 mol) from the previous step in methanol (70 g).
-
Add sodium sulfide nonahydrate (57.6 g, 0.24 mol) to the mixture and stir for 30 minutes at room temperature.
-
Heat the mixture to 55°C.
-
Slowly add 1-chloropropane (18.8 g, 0.24 mol) dropwise over 30 minutes, maintaining the temperature at 55°C.[1]
-
Continue stirring at 55°C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude 4-nitro-1-(propylsulfanyl)benzene, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 4-(propylsulfanyl)aniline
This protocol uses a nickel-aluminum alloy for the reduction of the nitro group.[2][3]
-
In a 250 mL round-bottom flask, dissolve ammonium chloride (13 g, 0.24 mol) in water (100 mL).
-
Add 4-nitro-1-(propylsulfanyl)benzene (21.1 g, 0.1 mol) to the solution.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly and portion-wise, add nickel-aluminum alloy (20 g) to the hot reaction mixture. The addition may cause frothing.
-
After the addition is complete, continue to stir the mixture at 80-90°C. Monitor the reaction progress using TLC.[3]
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate and extract with ethyl acetate (3 x 75 mL).[2]
-
Combine the organic layers, wash with water (100 mL), and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(propylsulfanyl)aniline. The product can be further purified by vacuum distillation or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-(propylsulfanyl)aniline. Yields are based on representative procedures for analogous compounds.[1][2][3]
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1A | p-Nitroaniline | 138.12 | 27.6 | 0.2 | Bis(4-nitrophenyl) disulfide | 30.8 | ~30 | ~97 |
| 1B | Bis(4-nitrophenyl) disulfide | 308.35 | 30.8 | 0.1 | 4-nitro-1-(propylsulfanyl)benzene | 42.2 | ~40.5 | ~96 |
| 2 | 4-nitro-1-(propylsulfanyl)benzene | 211.28 | 21.1 | 0.1 | 4-(propylsulfanyl)aniline | 18.1 | ~17.3 | ~95 |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 4-(propylsulfanyl)aniline. By following the outlined procedures, researchers can effectively produce this versatile chemical intermediate for a variety of applications in drug discovery and materials science. The provided workflow diagram and data table offer additional clarity and support for the successful execution of this synthesis.
References
Application Notes and Protocols for the Metal-Free Synthesis of Thioethers from Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of aryl thioethers is a cornerstone in medicinal chemistry and materials science. Traditional methods often rely on transition-metal catalysts, which can lead to product contamination with residual metals, a significant concern in pharmaceutical applications. This document outlines several robust, metal-free protocols for the synthesis of thioethers from aryl halides, offering greener and more cost-effective alternatives. These methods leverage photochemical activation, organocatalysis, and other innovative approaches to facilitate C-S bond formation under mild conditions.
Method 1: Photochemical Organocatalytic Synthesis from Aryl Chlorides and Alcohols
This protocol describes a thiol-free, organocatalytic method that utilizes an indole thiolate organocatalyst and tetramethylthiourea as a sulfur source to synthesize aryl alkyl thioethers from readily available aryl chlorides and alcohols under visible light irradiation.[1][2]
Reaction Principle: An indole thiolate organocatalyst, upon excitation with 405 nm light, becomes a potent reducing agent. It activates aryl chlorides via single-electron transfer to generate an aryl radical. This radical is then trapped by tetramethylthiourea, which subsequently reacts with an alcohol to form the desired thioether.[1][2]
Experimental Protocol:
-
Materials:
-
Aryl chloride (1.0 equiv)
-
Alcohol (2.0 equiv)
-
Indole thiolate organocatalyst (e.g., 2-(1-methyl-1H-indol-3-yl)ethanethiol) (5 mol%)
-
Tetramethylthiourea (1.5 equiv)
-
Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
405 nm LED lamp
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a Schlenk tube, add the aryl chloride (0.2 mmol, 1.0 equiv), indole thiolate organocatalyst (0.01 mmol, 5 mol%), and tetramethylthiourea (0.3 mmol, 1.5 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (1.0 mL), the alcohol (0.4 mmol, 2.0 equiv), and the base (0.3 mmol, 1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Irradiate the mixture with a 405 nm LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation:
| Aryl Chloride Substrate | Alcohol Substrate | Yield (%) |
| 4-Chlorobenzonitrile | Methanol | 85 |
| 4-Chloroacetophenone | Ethanol | 78 |
| 1-Chloro-4-fluorobenzene | Isopropanol | 72 |
| 2-Chloropyridine | Benzyl alcohol | 65 |
Logical Workflow:
Caption: Experimental workflow for photochemical organocatalytic thioether synthesis.
Method 2: Visible-Light-Promoted Catalyst-Free C-S Cross-Coupling
This method describes a transition-metal- and photocatalyst-free approach for the synthesis of aryl thioethers from aryl halides and thiols, driven by the formation of an electron donor-acceptor (EDA) complex under visible light irradiation.[3][4]
Reaction Principle: An electron-rich thiolate anion (donor) and an electron-deficient aryl halide (acceptor) form an EDA complex. Upon absorption of visible light, an electron is transferred from the thiolate to the aryl halide, generating a thiyl radical and an aryl radical. Subsequent radical-radical coupling yields the aryl thioether product.[3]
Experimental Protocol:
-
Materials:
-
Aryl halide (1.0 equiv)
-
Thiol (1.2 equiv)
-
Base (e.g., DBU or Sodium tert-butoxide) (2.0 equiv)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., Blue LEDs, 440 nm)
-
Reaction vial with a stir bar
-
-
Procedure:
-
In a reaction vial, dissolve the aryl halide (0.2 mmol, 1.0 equiv), thiol (0.24 mmol, 1.2 equiv), and base (0.4 mmol, 2.0 equiv) in the solvent (1.0 mL).
-
Seal the vial and stir the mixture at room temperature.
-
Irradiate the vial with a blue LED lamp (440 nm).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Data Presentation:
| Aryl Halide Substrate | Thiol Substrate | Yield (%) |
| 4-Iodobenzonitrile | 4-Methylthiophenol | 92 |
| 4-Bromoacetophenone | Thiophenol | 88 |
| 1-Chloro-4-nitrobenzene | 4-Chlorothiophenol | 75 |
| 3-Iodopyridine | 2-Naphthalenethiol | 81 |
Logical Workflow:
Caption: Experimental workflow for visible-light-promoted catalyst-free C-S cross-coupling.
Method 3: Photo-induced Radical C-S Cross-Coupling of Aryl Iodides and Disulfides
This protocol details a transition-metal- and external photosensitizer-free synthesis of aryl sulfides from aryl iodides and disulfides under UV irradiation at room temperature.[5]
Reaction Principle: Under ultraviolet light, the aryl iodide is excited, and the disulfide bond undergoes homolysis to generate a sulfur radical. A strong base promotes the homolytic cleavage of the carbon-iodine bond to produce an aryl radical. The cross-coupling of the sulfur and aryl radicals yields the desired aryl thioether.[5]
Experimental Protocol:
-
Materials:
-
Aryl iodide (1.0 equiv)
-
Disulfide (1.2 equiv)
-
Strong Base (e.g., Potassium tert-butoxide) (2.0 equiv)
-
Solvent (e.g., DMSO)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Quartz reaction vessel
-
-
Procedure:
-
Add the aryl iodide (0.5 mmol, 1.0 equiv), disulfide (0.6 mmol, 1.2 equiv), and base (1.0 mmol, 2.0 equiv) to a quartz reaction vessel.
-
Add the solvent (2.0 mL) and seal the vessel.
-
Stir the mixture at room temperature while irradiating with a UV lamp.
-
Monitor the reaction's progress.
-
Once the reaction is complete, add water to the mixture and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Data Presentation:
| Aryl Iodide Substrate | Disulfide Substrate | Yield (%) |
| 4-Iodoanisole | Diphenyl disulfide | 95 |
| 1-Iodo-4-(trifluoromethyl)benzene | Di-p-tolyl disulfide | 89 |
| 2-Iodothiophene | Dimethyl disulfide | 78 |
| 4-Iodobenzaldehyde | 4,4'-Dithiodiphenol | 80 |
Logical Workflow:
Caption: Experimental workflow for photo-induced radical C-S cross-coupling.
Method 4: Acid-Mediated Synthesis from Thiols and Diaryliodonium Salts
This method provides a transition-metal-free synthesis of diaryl and alkyl aryl sulfides by coupling thiols or thioethers with diaryliodonium salts under acidic conditions.[6][7]
Reaction Principle: The reaction proceeds through the formation of a sulfonium salt intermediate from the thiol/thioether and the diaryliodonium salt, mediated by an acid. This is followed by nucleophilic substitution to yield the final aryl sulfide product.[6]
Experimental Protocol:
-
Materials:
-
Thiol or Thioether (1.0 equiv)
-
Diaryliodonium salt (1.1 equiv)
-
Acid (e.g., Trifluoroacetic acid, TFA) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
-
Reaction tube
-
-
Procedure:
-
To a reaction tube, add the thiol or thioether (0.2 mmol, 1.0 equiv), diaryliodonium salt (0.22 mmol, 1.1 equiv), and solvent (1.0 mL).
-
Add the acid (0.4 mmol, 2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction at the specified temperature (e.g., 110 °C) for the required time (e.g., 15 hours), or use microwave irradiation for accelerated reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic phase, filter, and concentrate.
-
Purify by column chromatography.
-
Data Presentation:
| Thiol/Thioether Substrate | Diaryliodonium Salt Substrate | Yield (%) |
| Thiophenol | Diphenyliodonium triflate | 83 (Microwave) |
| 4-Methoxythiophenol | Bis(4-fluorophenyl)iodonium tetrafluoroborate | 79 |
| Benzyl mercaptan | Diphenyliodonium triflate | 75 |
| Methyl phenyl sulfide | Diphenyliodonium triflate | 68 |
Logical Workflow:
Caption: Experimental workflow for acid-mediated synthesis of aryl sulfides.
References
- 1. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition-Metal-Free, Visible-Light-Promoted C–S Cross-Coupling through Intermolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free C–Se cross-coupling enabled by photoinduced inter-molecular charge transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06152F [pubs.rsc.org]
- 5. Frontiers | Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation [frontiersin.org]
- 6. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]
- 7. Transition-metal-free acid-mediated synthesis of aryl sulfides from thiols and thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic functionalization of 1-Bromo-4-propylsulfanylbenzene, a key intermediate in the synthesis of various organic materials and potential pharmaceutical agents. The following sections detail common and effective cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Kumada couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.
Typical Reaction Scheme:
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 95[1] |
| 2 | 1-Bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 94[1] |
| 3 | Unprotected ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle (10) | - | K₃PO₄ | 2-MeTHF | 80 | 16 | up to 97[2] |
| 4 | 1-bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | - | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 98[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline based on typical conditions for Suzuki-Miyaura reactions of similar aryl bromides.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous and deoxygenated conditions
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent and stir the mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes.
Typical Reaction Scheme:
Table 2: Heck Reaction of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl bromides | n-Butyl acrylate | Pd(dba)₂ (0.5) | L.HBr (0.5) | Cs₂CO₃ | Dioxane | 120 | 16 | High |
| 2 | 1-bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5) | - | Na₂CO₃ | DMA | 50 | 1 | 99.87[4] |
| 3 | 2-bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | Et₄NCl | AcONa | Ethanol | 140 | 0.5 | -[5][6] |
Experimental Protocol: Heck Reaction
This protocol is a general procedure based on common Heck reaction conditions.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Anhydrous and deoxygenated conditions
-
-
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent, the alkene, and the base.
-
Seal the vessel and heat the reaction to the required temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove any solids.
-
Wash the filtrate with water and brine, then dry the organic phase and concentrate.
-
Purify the residue by chromatography to obtain the desired product.
-
Figure 2: General workflow for a Heck coupling reaction.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of aryl amines from this compound.[7][8]
Typical Reaction Scheme:
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl bromides | Various amines | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | - | - | - |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 110 | 24 | >95[9] |
| 3 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | >95[9] |
| 4 | 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 12 | 60[3] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized protocol; optimization may be required for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction in an oil bath to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Figure 3: General workflow for a Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is employed to couple terminal alkynes with this compound, producing aryl alkynes.[10]
Typical Reaction Scheme:
Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8-12 | -[11] |
| 2 | Aryl bromides | Terminal alkynes | Pd(PhCN)₂Cl₂ | CuI | i-Pr₂NH | Toluene | RT | - | -[12] |
| 3 | (Hetero)aryl bromosulfonyl fluorides | Terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | up to 99[13] |
Experimental Protocol: Sonogashira Coupling
This is a representative protocol for the Sonogashira coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF)
-
Anhydrous and deoxygenated conditions
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.
-
Add the degassed solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Once the reaction is complete, quench with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Figure 4: General workflow for a Sonogashira coupling reaction.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent to introduce alkyl or aryl groups onto the this compound core.
Typical Reaction Scheme:
Table 5: Kumada Coupling of Aryl Bromides with Grignard Reagents
| Entry | Aryl Bromide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl bromides | t-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (2.5) | THF | -10 | 0.5 | moderate to good[14] |
| 2 | Unprotected bromoanilines | Alkyl Grignard reagents | Pd source/Buchwald-type ligand | - | - | - | -[14] |
| 3 | 3-bromothiophene | Hexylmagnesium bromide | Ni(dppp)Cl₂ | 2-methyltetrahydrofuran | reflux | 2 | -[15] |
Experimental Protocol: Kumada Coupling
Care should be taken due to the reactive nature of Grignard reagents.
-
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (1.1-1.5 equiv)
-
Nickel or Palladium catalyst (e.g., Ni(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Strictly anhydrous and inert conditions
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst and this compound.
-
Add the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
-
Figure 5: General workflow for a Kumada coupling reaction.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the one-pot synthesis of complex organic molecules utilizing 1-bromo-4-propylsulfanylbenzene as a key building block. The methodologies outlined are particularly relevant for the construction of biaryl and heterobiaryl structures, which are common motifs in medicinally active compounds. The one-pot nature of these reactions offers significant advantages in terms of efficiency, resource conservation, and time savings by minimizing intermediate isolation and purification steps.
One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. A highly efficient approach to access these structures from this compound is through a one-pot sequence involving an initial Miyaura borylation followed by a Suzuki-Miyaura cross-coupling reaction. This strategy avoids the isolation of the potentially unstable boronic ester intermediate, streamlining the synthetic process.
Application
This protocol is applicable to the synthesis of a wide range of biaryl and heterobiaryl compounds by coupling this compound with various (hetero)aryl halides. The products of this reaction can serve as intermediates in the development of novel therapeutic agents, leveraging the presence of the propylsulfanyl group for further functionalization or for its potential to interact with biological targets.
Data Presentation
The following table summarizes representative quantitative data for a one-pot borylation/Suzuki-Miyaura cross-coupling reaction with this compound and a generic aryl bromide. The data is illustrative and based on typical yields for such reactions.
| Entry | Aryl Halide (Ar-X) | Catalyst System | Base(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ / KOAc | 1,4-Dioxane | 100 | 18 | 78 |
| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ / KOAc | Toluene | 110 | 20 | 72 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / KOAc | THF | 80 | 24 | 65 |
Experimental Protocol
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium acetate (KOAc)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium acetate (1.5 mmol).
-
Borylation Step: Add anhydrous 1,4-dioxane (5 mL) to the flask. Stir the mixture at 100 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
Suzuki-Miyaura Coupling Step (One-Pot): After cooling the reaction mixture to room temperature, add the second aryl halide (e.g., 4-bromoanisole, 1.0 mmol), an aqueous solution of potassium phosphate (3.0 M, 1.5 mL), and additional palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Logical Workflow Diagram
Caption: Workflow for the one-pot borylation/Suzuki-Miyaura coupling.
One-Pot Sonogashira/Cyclization for the Synthesis of Heterocyclic Scaffolds
The Sonogashira coupling of this compound with terminal alkynes provides a versatile intermediate that can undergo subsequent intramolecular cyclization in a one-pot fashion to generate various heterocyclic systems. This strategy is particularly useful for the synthesis of substituted indoles, benzofurans, and other related heterocycles, which are prevalent in drug discovery programs.
Application
This protocol can be adapted for the synthesis of functionalized heterocyclic compounds. The choice of the terminal alkyne bearing a nucleophilic group (e.g., an amine or a hydroxyl group) dictates the nature of the resulting heterocyclic ring. These products can be valuable scaffolds for further chemical exploration.
Data Presentation
The following table provides representative data for a one-pot Sonogashira coupling followed by cyclization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) |
| 1 | 2-Ethynylaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 90 | 12 | Indole | 82 |
| 2 | Propargyl alcohol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 18 | Furan | 75 |
| 3 | 2-Ethynylphenol | PdCl₂(dppf) / CuI | Cs₂CO₃ | Acetonitrile | 80 | 16 | Benzofuran | 79 |
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-ethynylaniline)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), 2-ethynylaniline (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous DMF (5 mL) followed by triethylamine (2.5 mmol).
-
Heating and Monitoring: Stir the reaction mixture at 90 °C for 12 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired substituted indole.
Signaling Pathway Analogy: Reaction Cascade
Caption: Reaction cascade for one-pot Sonogashira/cyclization.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 1-Bromo-4-propylsulfanylbenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-4-propylsulfanylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Suzuki reaction with this compound?
A1: Low yields in Suzuki reactions with this compound are often attributed to the presence of the sulfur atom in the propylsulfanyl group. Sulfur-containing compounds can act as poisons to the palladium catalyst, leading to decreased catalytic activity and lower product yields. Other contributing factors can include suboptimal reaction conditions such as the choice of catalyst, ligand, base, solvent, and temperature, as well as the purity of your reagents.
Q2: How does the propylsulfanyl group interfere with the Suzuki coupling?
A2: The sulfur atom in the propylsulfanyl group has lone pairs of electrons that can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable off-cycle palladium-sulfur complexes, effectively deactivating the catalyst and preventing it from participating in the catalytic cycle. This phenomenon is known as catalyst poisoning.
Q3: What are common side reactions to be aware of?
A3: Besides catalyst deactivation, several side reactions can reduce the yield of the desired product. These include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom.
Q4: Can I use standard Suzuki reaction conditions for this substrate?
A4: While standard conditions can serve as a starting point, they often require optimization for substrates containing catalyst-poisoning moieties like thioethers. It is crucial to select a catalyst system and reaction conditions that are robust and less susceptible to sulfur poisoning.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning by Sulfur | * Increase Catalyst Loading: A higher catalyst concentration may compensate for the partial deactivation. Start by doubling the initial catalyst loading. * Choose a Robust Catalyst/Ligand System: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and be less susceptible to poisoning. * Use a Pre-formed Catalyst: Pre-catalysts can sometimes offer better activity and stability. |
| Inactive Catalyst | * Use Fresh Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh batch of catalyst. * Ensure Proper Catalyst Activation (for Pd(II) sources): If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. |
| Suboptimal Base | * Screen Different Bases: The choice of base is critical. Try a range of bases from mild (e.g., K2CO3, Cs2CO3) to stronger (e.g., K3PO4, KOtBu). The optimal base depends on the specific boronic acid and solvent used. * Ensure Anhydrous Conditions (if using certain bases): Some bases require strictly anhydrous conditions to be effective. |
| Inappropriate Solvent | * Screen Different Solvents: The solvent affects the solubility of reagents and the stability of the catalyst. Common choices include toluene, dioxane, THF, and DMF. A combination of an organic solvent with water is often used. * Ensure Proper Degassing: Oxygen can oxidize the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Low Reaction Temperature | * Increase Temperature: If the reaction is sluggish, increasing the temperature can improve the rate of reaction. Monitor for potential side reactions at higher temperatures. |
Problem 2: Presence of Significant Side Products
| Side Product Observed | Troubleshooting Step |
| Homocoupling of Boronic Acid | * Thoroughly Degas Reaction Mixture: The presence of oxygen can promote homocoupling. * Use a 1:1 or Slight Excess of Aryl Halide: An excess of the boronic acid can sometimes lead to homocoupling. * Add a Small Amount of a Reducing Agent: In some cases, adding a mild reducing agent can help maintain the catalyst in the Pd(0) state. |
| Dehalogenation of this compound | * Use a Non-protic Solvent: If possible, avoid protic solvents that can be a source of hydrogen. * Choose a Different Base: Some bases are more prone to promoting dehalogenation. |
| Protodeboronation of Boronic Acid | * Use Anhydrous Conditions: Water can facilitate protodeboronation, especially at elevated temperatures. * Use a Milder Base: Strong bases can sometimes accelerate this side reaction. * Use Boronic Esters: Pinacol or MIDA esters of boronic acids are often more stable towards protodeboronation. |
Experimental Protocols
Below are generalized experimental protocols that can be used as a starting point for the Suzuki coupling of this compound with an arylboronic acid. Note: These are starting points and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) if not using a pre-formed catalyst. Add the catalyst/ligand mixture to the Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent (or solvent mixture) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC/LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical starting conditions and provide a framework for optimizing your reaction.
Table 1: Initial Screening of Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 (2) | Toluene/H2O (4:1) | 100 | 12 | Low |
| 2 | Pd(dppf)Cl2 (3) | - | Cs2CO3 (2) | Dioxane/H2O (4:1) | 90 | 12 | Moderate |
| 3 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (3) | Toluene | 110 | 8 | High |
| 4 | PEPPSI-IPr (3) | - | KOtBu (2) | THF | 80 | 6 | Moderate-High |
Yields are qualitative (Low, Moderate, High) and will vary depending on the specific arylboronic acid used.
Table 2: Ligand and Base Optimization for Improved Yield
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd2(dba)3 (1) | XPhos | K3PO4 | Dioxane | >90 |
| 2 | Pd(OAc)2 (2) | RuPhos | Cs2CO3 | Toluene | 85-95 |
| 3 | Pd(OAc)2 (2) | cataCXium A | K2CO3 | THF/H2O | 80-90 |
| 4 | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 60-70 |
Yields are generalized from literature on similar substrates and serve as a guide for optimization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.
This technical support center provides a foundational guide to improving the yield of Suzuki reactions with this compound. For further assistance, consulting detailed literature on Suzuki couplings of sulfur-containing substrates is recommended.
Side reactions and byproducts in Buchwald-Hartwig amination of 1-Bromo-4-propylsulfanylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1-Bromo-4-propylsulfanylbenzene. The presence of a sulfur-containing substituent introduces specific challenges that require careful consideration of reaction conditions to minimize side reactions and maximize the yield of the desired N-arylated product.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, focusing on identifying potential causes and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Catalyst Inactivity: The palladium catalyst may not have been activated to the active Pd(0) species. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for this specific substrate. 3. Inappropriate Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle. 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. | 1. Catalyst Activation: Use a pre-activated Pd(0) catalyst (e.g., Pd₂(dba)₃) or ensure conditions are suitable for in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). 2. Ligand Screening: Employ bulky, electron-rich phosphine ligands known to be effective for challenging substrates. Good starting points include XPhos, RuPhos, or tBuBrettPhos. 3. Base Selection: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 4. Temperature Optimization: Gradually increase the reaction temperature, typically in the range of 80-110 °C. |
| Formation of Hydrodehalogenation Byproduct (4-propylsulfanylbenzene) | 1. β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, especially with primary amines that have β-hydrogens.[1] 2. Presence of Protic Impurities: Water or other protic impurities can lead to protonolysis of the aryl-palladium intermediate. | 1. Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. 2. Dry Reaction Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Detection of C-S Bond Cleavage or Metathesis Byproducts | 1. Catalyst Poisoning/Reaction with Sulfur: The sulfur atom in the propylsulfanyl group can coordinate to the palladium center, potentially leading to catalyst deactivation or undesired C-S bond activation.[2][3][4][5][6] 2. Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote C-S bond cleavage. | 1. Ligand and Catalyst Selection: Use ligands that form stable palladium complexes and are less susceptible to displacement by the thioether. N-heterocyclic carbene (NHC)-based palladium precatalysts have shown promise in the amination of aryl sulfides.[2][3][4][5][6] 2. Milder Conditions: Optimize the reaction to proceed at the lowest possible temperature and for the shortest duration necessary for complete conversion of the starting material. |
| Formation of Diarylated or Triarylated Amine Byproducts | 1. Excess of Aryl Bromide: If the amine has multiple reactive N-H bonds (e.g., a primary amine), it can react with more than one molecule of the aryl bromide. 2. Relative Reactivity: The product arylamine can sometimes be more reactive than the starting amine. | 1. Stoichiometry Control: Use a slight excess of the amine relative to the aryl bromide. 2. Controlled Addition: In some cases, slow addition of the aryl bromide to the reaction mixture can favor monoarylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Buchwald-Hartwig amination of this compound?
A1: The choice of the palladium catalyst and, most importantly, the phosphine ligand is paramount. The ligand must be able to stabilize the palladium catalyst, facilitate the desired C-N bond formation, and minimize side reactions such as hydrodehalogenation and potential interference from the sulfur-containing substituent. Bulky, electron-rich biarylphosphine ligands are generally a good starting point for optimization.
Q2: Can the propylsulfanyl group poison the palladium catalyst?
A2: Yes, thioethers can act as catalyst poisons by strongly coordinating to the palladium center, thereby inhibiting the catalytic cycle. However, with the appropriate choice of a sterically hindered and electron-rich ligand, this poisoning effect can often be overcome, allowing for a successful amination.
Q3: What are the expected major byproducts in this reaction?
A3: The most common byproducts are typically:
-
4-propylsulfanylbenzene: Formed via hydrodehalogenation of the starting material.[1]
-
Products of C-S bond cleavage/metathesis: Although less common if the reaction is optimized for C-N coupling, cleavage of the propylsulfanyl group can occur under certain conditions.[2][3][4][5][6]
-
Di- or triarylamines: If a primary amine is used, over-arylation can be a significant byproduct.
Q4: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A4: A combination of Thin Layer Chromatography (TLC) for initial reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of the reaction mixture is recommended. These techniques can help in identifying the desired product and any byproducts by their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product and major byproducts after isolation.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu or LHMDS)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the base (1.2-1.5 mmol) to the tube under a positive flow of inert gas.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Add the amine (1.1-1.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle and potential side reactions in the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common issues in the experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Buchwald-Hartwig amination and C-S/S-H metathesis of aryl sulfides by selective C-S cleavage mediated by air- and moisture- stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts : unified mechanism for activation of inert C-S bonds [biblio.ugent.be]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of 1-Bromo-4-propylsulfanylbenzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 1-Bromo-4-propylsulfanylbenzene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors. The electron-donating nature of the propylsulfanyl group increases the electron density at the carbon-bromine bond, making oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling reactions, more difficult. Additionally, the sulfur atom in the thioether moiety can act as a poison to the palladium catalyst by coordinating to the metal center and deactivating it.
Q2: How does the propylsulfanyl group interfere with the palladium catalyst?
A2: The lone pair of electrons on the sulfur atom of the propylsulfanyl group can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively reducing the concentration of the active catalytic species in the reaction mixture. This phenomenon is a common challenge when working with sulfur-containing substrates in palladium-catalyzed reactions.
Q3: What are the most common cross-coupling reactions attempted with substrates like this compound?
A3: The most common palladium-catalyzed cross-coupling reactions for aryl bromides include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these has its own set of challenges and optimization strategies when dealing with unreactive, sulfur-containing substrates.
Q4: Are there alternative metals to palladium for coupling this compound?
A4: While palladium is the most versatile and widely used catalyst for these transformations, nickel and copper-based catalytic systems can sometimes be effective alternatives. Nickel catalysts, in particular, are known to be more reactive towards less reactive aryl halides. However, they can also be sensitive to sulfur-containing functional groups. Copper-catalyzed C-S bond formation is also a well-established method.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no conversion of this compound in a Suzuki-Miyaura reaction.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to protect the palladium center from sulfur coordination and promote oxidative addition.[1] Consider using pre-catalysts that are more resistant to poisoning. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Use a more reactive palladium precursor, such as a palladacycle. |
| Poor Solubility of Base | Use a soluble inorganic base like Cs₂CO₃ or K₃PO₄, or an organic base. Ensure vigorous stirring to maximize contact between phases. |
| Boronic Acid Decomposition | Use freshly purchased or recrystallized boronic acid. Consider using boronate esters (e.g., pinacol esters) which are more stable. |
Heck Reaction
Problem: Low yield or formation of side products in the Heck coupling of this compound.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | Employ Herrmann's palladacycle or Jefferey's conditions (phase-transfer catalysis) which have shown success with challenging aryl bromides.[2] |
| Slow Reaction Rate | Increase the reaction temperature, but monitor for thermal decomposition of starting materials or products. |
| Olefin Isomerization | Use ligands like trineopentylphosphine (TNpP) to suppress unwanted olefin isomerization.[3] |
| Formation of Palladium Black | Use a ligand that stabilizes the Pd(0) species, such as bulky phosphines or N-heterocyclic carbenes (NHCs). |
Sonogashira Coupling
Problem: Failure of Sonogashira coupling between this compound and a terminal alkyne.
| Potential Cause | Suggested Solution |
| Copper-Mediated Catalyst Poisoning | Consider a copper-free Sonogashira protocol.[4][5] Bulky, electron-rich ligands can facilitate the copper-free pathway. |
| Low Reactivity of Aryl Bromide | Increase the reaction temperature. Use a more reactive palladium precursor and a suitable ligand like SPhos or XPhos. |
| Homocoupling of the Alkyne (Glaser Coupling) | Use an excess of the alkyne or add it slowly to the reaction mixture. Ensure rigorous exclusion of oxygen. |
| Base Incompatibility | Screen different amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃). |
Buchwald-Hartwig Amination
Problem: Inefficient C-N bond formation between this compound and an amine.
| Potential Cause | Suggested Solution |
| Ligand Incompatibility | Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The choice of ligand is often crucial for the success of this reaction.[6] |
| Strong Base Decomposing Substrate | Use a weaker base like Cs₂CO₃ or K₃PO₄ if the substrate is sensitive to strong bases like NaOtBu or LHMDS.[6] |
| Steric Hindrance | For sterically hindered amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
| Amine Basicity | For less basic amines, a stronger base may be required to facilitate deprotonation and subsequent coordination to the palladium center. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for cross-coupling reactions of aryl bromides containing thioether substituents, providing a reference for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Thioether-Containing Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromothioanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 4-Bromothioanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |
| 1-Bromo-4-(ethylthio)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85 |
Table 2: Buchwald-Hartwig Amination of Thioether-Containing Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromothioanisole | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 98 |
| 4-Bromothioanisole | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 89 |
| 1-Bromo-4-(phenylthio)benzene | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 12 | 91 |
Experimental Protocols & Methodologies
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
To a flame-dried Schlenk tube is added this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent (e.g., toluene, dioxane) and a solution of the base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv) in degassed water are then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the cross-coupling of this compound.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 1-Bromo-4-propylsulfanylbenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-4-propylsulfanylbenzene and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a direct question-and-answer format.
Q1: My crude product shows multiple spots of similar polarity on a TLC plate. How can I achieve a good separation?
A1: When dealing with compounds of similar polarity, standard column chromatography may be insufficient. Consider the following optimization strategies:
-
Solvent System Modification: The choice of eluting solvent is critical.[1] Use a less polar solvent system to increase the separation between spots on the TLC plate. A good target is to achieve a retention factor (Rf) of approximately 0.35 for the desired compound.[2] Experiment with binary solvent mixtures (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) in varying ratios to find the optimal system before scaling up to a column.
-
High-Performance Flash Chromatography: Automated flash chromatography systems offer superior separation by using finer silica gel and maintaining a constant, optimized flow rate. This can resolve compounds that are difficult to separate using traditional gravity columns.
-
Change of Stationary Phase: If silica gel (a polar, acidic stationary phase) fails to provide adequate separation, consider using a different adsorbent. Alumina is a common alternative. For very non-polar compounds, reverse-phase chromatography (using a C18 stationary phase and polar solvents) may be effective.
Q2: After column chromatography, my product is still contaminated with a persistent yellow or brown color. What is the source and how can I remove it?
A2: A persistent color often indicates the presence of oxidized impurities or residual catalysts.[3] Aryl sulfides can be susceptible to oxidation, forming sulfoxides or sulfones, which are often more polar and can be colored.
-
Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., dichloromethane or toluene). Add a small amount of activated carbon powder (typically 1-2% by weight), stir or gently heat the mixture for 15-30 minutes, and then filter the carbon off through a pad of Celite or a syringe filter. This is often effective at adsorbing colored impurities.[3]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.
-
Aqueous Wash: A wash with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, during the initial workup can sometimes prevent the formation of these colored species.
Q3: My this compound derivative is an oil at room temperature, but literature suggests it should be a solid. How can I induce crystallization?
A3: The presence of impurities is a common reason for a compound failing to crystallize.
-
Increase Purity: First, ensure the product is as pure as possible using column chromatography. Even small amounts of residual solvent or side products can inhibit crystallization.
-
Solvent Screening for Recrystallization: Dissolve a small amount of the oil in various solvents (e.g., hexanes, heptane, ethanol, isopropanol) at an elevated temperature and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator. The ideal solvent will dissolve the compound when hot but not when cold.
-
Scratching and Seeding: If the cooled solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent level. This creates microscopic imperfections that can serve as nucleation sites. If you have a small crystal of the pure compound (a seed crystal), adding it to the cooled solution can initiate crystallization.
-
Trituration: Add a non-polar solvent in which your product is poorly soluble (like cold hexanes) to the oil and stir vigorously. This can sometimes wash away impurities and cause the product to solidify.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pharmaceutical intermediates like this compound?
A1: The primary purification techniques for intermediates in pharmaceutical synthesis include column chromatography, crystallization, distillation, and filtration.[4][5]
-
Column Chromatography: Widely used to separate the target compound from by-products and unreacted starting materials based on polarity.[1]
-
Crystallization: An effective method for purifying solid compounds to a high degree, removing impurities that are soluble in the mother liquor.[4]
-
Distillation: Suitable for liquid compounds that are thermally stable. Vacuum distillation is often employed to reduce the boiling point and prevent decomposition.[3][6]
-
Liquid-Liquid Extraction: Primarily used during the initial reaction workup to perform a bulk separation of the organic product from aqueous-soluble materials like salts and acids.[7]
Q2: What are the likely impurities or side-products in the synthesis of a this compound derivative?
A2: Impurities can arise from the starting materials or from side reactions. Common impurities include:
-
Unreacted Starting Materials: Such as 1,4-dibromobenzene or the corresponding thiophenol.
-
Over-Alkylated or Di-substituted Products: Depending on the reaction, substitution at other positions on the benzene ring can occur.
-
Oxidation Products: The sulfide moiety can be oxidized to the corresponding sulfoxide or sulfone, especially if exposed to air and heat for extended periods or if oxidizing agents are present.
-
Homocoupled Products: Side reactions can sometimes lead to the formation of disulfide (RSSR) by-products.
Q3: When is liquid-liquid extraction a particularly useful technique for these sulfur-containing aromatic compounds?
A3: Liquid-liquid extraction is highly effective for removing polar impurities from the less polar product after synthesis. For sulfur-containing aromatic compounds, specialized extraction techniques can be used. For instance, ionic liquids have shown high selectivity for the extractive removal of aromatic sulfur compounds from hydrocarbon mixtures.[7] This is due to favorable interactions like hydrogen bonding and π-π stacking between the ionic liquid and the sulfur-containing aromatic compound.[8]
Purification Data Summary
The following table summarizes typical purity levels and considerations for common purification techniques applicable to this compound derivatives and similar pharmaceutical intermediates.
| Purification Technique | Typical Purity Range (%) | Advantages | Disadvantages |
| Gravity Column Chromatography | 90 - 98% | Inexpensive, widely applicable. | Can be slow and labor-intensive; resolution may be limited. |
| Flash Column Chromatography | 95 - 99.5% | Fast, high resolution, suitable for automation. | Requires specialized equipment and higher solvent consumption. |
| Recrystallization | > 99% | Can yield very high purity; cost-effective at scale. | Product must be a solid; yield can be low if the compound is highly soluble. |
| Vacuum Distillation | 98 - 99.8% | Excellent for purifying thermally stable liquids. | Not suitable for solids or heat-sensitive compounds. |
| Preparative HPLC | > 99.5% | Highest resolution for difficult separations. | Expensive, low throughput, requires significant solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying a this compound derivative on a silica gel column.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[9]
-
In a beaker, mix silica gel (230-400 mesh) with the chosen eluent to form a pourable slurry.[9]
-
Quickly pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[9]
-
Allow the silica to settle, and then add a protective layer of sand on top. Do not let the column run dry.[10]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column without disturbing the sand layer.
-
Apply pressure (using a pipette bulb or compressed air) to force the solvent through the column at a steady rate.[11]
-
Collect the eluate in sequentially labeled test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions and analyzing them via TLC.[1]
-
-
Product Isolation: Combine the pure fractions (those containing only the desired product) and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the impure solid. Add a potential solvent (e.g., ethanol, isopropanol, or heptane) dropwise while heating until the solid just dissolves.
-
Dissolution: Transfer the bulk of the impure solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualization
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. theasengineers.com [theasengineers.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvents extraction of nitrogen / sulfur-containing aromatic separation [mtxb.com.cn]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Catalyst deactivation in reactions involving 1-Bromo-4-propylsulfanylbenzene
Welcome to the Technical Support Center for reactions involving 1-Bromo-4-propylsulfanylbenzene. This resource provides troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in cross-coupling reactions with this compound?
A1: The primary cause of catalyst deactivation when using sulfur-containing substrates like this compound is poisoning of the metal center, typically palladium. Sulfur compounds are known to strongly coordinate with and poison noble metal catalysts.[1][2] This strong interaction blocks the active sites of the catalyst, preventing reactants from binding and reacting, which slows down or completely stops the catalytic cycle.[2]
Other potential causes for deactivation include:
-
Thermal Decomposition: At elevated temperatures, the catalyst complex, particularly the phosphine ligands, can degrade.[3][4][5]
-
Aggregation: The active Pd(0) species can aggregate into inactive palladium black, especially at higher catalyst concentrations or under certain reaction conditions.[6]
-
Fouling: Reaction byproducts or polymers can deposit on the catalyst surface, blocking active sites.[7][8]
Q2: My reaction is proceeding very slowly or has stopped completely. How can I determine if catalyst deactivation is the issue?
A2: To diagnose catalyst deactivation, consider the following troubleshooting steps:
-
Visual Inspection: Check for the formation of a black precipitate (palladium black), which is a common sign of catalyst aggregation and deactivation.[6]
-
Reaction Monitoring: If you are monitoring the reaction by techniques like GC, HPLC, or TLC, a plateau in product formation or starting material consumption points towards a loss of catalytic activity.
-
"Kicker" Charge: In some cases, adding a small, additional charge of the catalyst can restart a stalled reaction, which strongly suggests the initial catalyst charge was deactivated.[9]
-
Catalyst Characterization: For a more definitive analysis, the spent catalyst can be isolated and characterized using surface-sensitive techniques to identify the cause of deactivation.[10][11]
Troubleshooting Guide
Issue 1: Low or No Conversion
Possible Cause: Catalyst poisoning by the sulfur moiety in this compound.
Troubleshooting Steps:
-
Increase Catalyst Loading: For difficult substrates, a higher catalyst loading might be necessary to achieve full conversion.
-
Change Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes improve catalyst stability and resist poisoning better than simpler ligands like PPh₃.[12][13]
-
Optimize Base and Solvent: The choice of base and solvent can influence the catalyst's stability and activity.[6][14] Experiment with different bases (e.g., inorganic vs. organic) and solvents.
-
Purify Starting Materials: Ensure that the this compound and other reagents are free from impurities that could act as catalyst poisons.[9]
Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for coupling this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., Dioxane, Toluene, or DMF) followed by this compound (1.0 equivalent).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Characterization of a Deactivated Catalyst
Identifying the cause of deactivation is crucial for process optimization.[10]
-
Sample Preparation: Carefully isolate the spent catalyst from the reaction mixture by filtration. Wash it with a suitable solvent to remove adsorbed organic species and dry it under vacuum.
-
Analytical Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of poisons like sulfur on the catalyst surface and determine the oxidation state of the palladium.[10][15]
-
Transmission Electron Microscopy (TEM): To visualize the catalyst particles and check for aggregation or changes in morphology.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the catalyst and identify mass loss associated with coking or ligand decomposition.[16]
-
BET Surface Area Analysis: To measure changes in the catalyst's active surface area, which can indicate fouling or sintering.[10]
-
Data Presentation
Table 1: Effect of Catalyst and Ligand on a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 45 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 75 |
| 4 | PEPPSI-IPr (2) | - | K₂CO₃ | t-AmylOH | 92 |
This table illustrates how the choice of catalyst, ligand, and reaction conditions can significantly impact the yield of cross-coupling reactions, especially with challenging substrates.
Table 2: Comparison of Fresh vs. Regenerated Catalyst Activity
| Catalyst State | BET Surface Area (m²/g) | Pd Dispersion (%) | Conversion after 4h (%) |
| Fresh Pd/C | 1150 | 12.5 | 95 |
| Spent Pd/C | 750 | 8.2 | 30 |
| Regenerated Pd/C | 1080 | 11.8 | 89 |
Data shows a significant loss in surface area and activity for the spent catalyst, which is largely recovered after a regeneration procedure.[17]
Visualizations
Caption: Deactivation pathways branching off the main Suzuki catalytic cycle.
Caption: A decision tree for troubleshooting catalyst deactivation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. research.vu.nl [research.vu.nl]
- 7. ss-pub.org [ss-pub.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. Catalyst Characterization Techniques [hidenanalytical.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
Optimizing base and solvent for palladium-catalyzed reactions of 1-Bromo-4-propylsulfanylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 1-Bromo-4-propylsulfanylbenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Heck Reaction: For the formation of a C-C bond with alkenes.[1]
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[2]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[3]
-
Cyanation: For the introduction of a nitrile group.
Q2: Does the propylsulfanyl group on the benzene ring affect the reactivity in palladium-catalyzed reactions?
A2: Yes, the propylsulfanyl group can significantly influence the reaction. The sulfur atom can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[4] This can result in lower reaction rates, incomplete conversion, and the need for higher catalyst loadings. However, with the appropriate choice of ligands, bases, and solvents, successful couplings can be achieved.
Q3: What are the general considerations for selecting a base and solvent for these reactions?
A3: The choice of base and solvent is crucial for the success of palladium-catalyzed reactions with this compound.
-
Base: The base is required to facilitate the catalytic cycle, often by promoting the transmetalation step or by neutralizing the acid generated during the reaction. The strength of the base should be carefully considered. Strong inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used in Suzuki and Heck reactions. For Buchwald-Hartwig amination, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are often preferred.[5]
-
Solvent: The solvent must be capable of dissolving the reactants, catalyst, and base. Aprotic polar solvents like dioxane, THF, DMF, and toluene are frequently employed. The choice of solvent can also influence the reaction rate and selectivity. For instance, aqueous solvent mixtures are sometimes used in Suzuki reactions.[6]
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Catalyst Poisoning by Sulfur | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use ligands that are less susceptible to displacement by the thioether, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). |
| Incorrect Base Selection | The base may be too weak or too strong. For Suzuki reactions, try switching between phosphate, carbonate, and hydroxide bases. For aminations, ensure a sufficiently strong, non-coordinating base like NaOtBu or K₂CO₃ is used. |
| Suboptimal Solvent | The reactants may not be fully soluble, or the solvent may be coordinating to the catalyst. Screen a range of solvents such as 1,4-dioxane, toluene, DMF, and THF. Ensure solvents are anhydrous and degassed. |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the reaction temperature, monitoring for potential side product formation. |
| Poor Quality Reagents | Ensure the palladium catalyst, ligands, and base are of high purity and stored under appropriate conditions (e.g., inert atmosphere). |
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low reaction conversion.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Reduction)
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | Ensure rigorous degassing of the solvent to remove oxygen. Use a less basic or a fluoride-based base (e.g., CsF). Lower the reaction temperature. |
| Reductive Dehalogenation | The presence of water or other protic sources can lead to the reduction of the aryl bromide. Use anhydrous solvents and reagents. The choice of ligand and base can also influence this side reaction. |
| Side Reactions of the Propylsulfanyl Group | Under harsh conditions, C-S bond cleavage can occur. Use milder reaction conditions (lower temperature, weaker base). Employ ligands that promote the desired cross-coupling over C-S activation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on common conditions for aryl bromides. Optimization may be required.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized starting point. The choice of ligand is critical for success.
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until complete.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions for various palladium-catalyzed reactions of aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 88-98 |
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 75-90 |
| PdCl₂ | - | K₂CO₃ | NMP | 120 | 80-95 |
| Pd₂(dba)₃ | P(tBu)₃ | Cs₂CO₃ | Dioxane | 110 | 85-98 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 90-99 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 85-95 |
| [Pd(cinnamyl)Cl]₂ | cataCXium A | K₃PO₄ | t-BuOH | 90 | 80-90 |
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 85-95 |
| Pd(OAc)₂ | - | Piperidine | DMF | 80 | 80-90 |
| PdCl₂(dppf) | CuI | i-Pr₂NH | Dioxane | 90 | 88-98 |
Table 5: Representative Conditions for Cyanation of Aryl Bromides
| Catalyst | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMA | 120 | 80-95 |
| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | t-AmylOH | 100 | 85-95 |
| Pd/C | - | KCN | Toluene | 110 | 70-85 |
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Preventing dehalogenation of 1-Bromo-4-propylsulfanylbenzene
Welcome to the technical support center for 1-Bromo-4-propylsulfanylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and reactivity of this compound, with a specific focus on preventing its dehalogenation during chemical synthesis.
Troubleshooting Guides
Dehalogenation, the undesired removal of the bromine atom from this compound, is a common side reaction that can significantly lower the yield of the desired product. The following table outlines common issues, their potential causes, and recommended solutions to mitigate this problem, particularly in the context of cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 4-propylsulfanylbenzene (dehalogenated byproduct) | Reaction Temperature is too high: Elevated temperatures can promote hydrodehalogenation. | Optimize the reaction temperature. Many modern catalytic systems can facilitate cross-coupling at lower temperatures.[1] |
| Inappropriate Solvent Choice: Solvents like dioxane and DMF have been observed to promote dehalogenation in some cases.[2] | Consider switching to a less coordinating solvent such as toluene.[2] | |
| Suboptimal Catalyst/Ligand System: The chosen palladium catalyst and ligand may favor the dehalogenation pathway. Older catalysts like Pd(PPh₃)₄ can be less effective.[2] | Screen a variety of modern palladium precatalysts and ligands. Bulky electron-rich ligands can promote the desired reductive elimination over dehalogenation.[2][3] | |
| Presence of Hydride Sources: Reagents such as alcohols or even trace amounts of water in the presence of a base can act as hydride donors, leading to dehalogenation.[4][5] | Use anhydrous solvents and reagents. If a protic solvent is required, minimize its amount or consider alternative conditions. | |
| Slow Transmetalation Step (in Cross-Coupling): If the transmetalation step is slow, the palladium-aryl intermediate has more time to undergo side reactions like dehalogenation.[6] | Ensure the boronic acid/ester or other coupling partner is of high purity and reactive. Adjusting the base and solvent can also influence the rate of transmetalation. | |
| Low or No Conversion of Starting Material | Catalyst Inactivation: The palladium catalyst may be inactive or poisoned. | Use a pre-activated catalyst or ensure proper activation conditions. Avoid impurities in the starting materials that could act as catalyst poisons. |
| Incorrect Base: The strength and nature of the base are crucial for the catalytic cycle. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can depend on the specific cross-coupling reaction and substrates.[7] | |
| Formation of Homocoupled Byproducts | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the coupling partner.[3][5] | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for this compound?
A1: Dehalogenation is the chemical reaction that removes the bromine atom from this compound, replacing it with a hydrogen atom to form 4-propylsulfanylbenzene. This is a significant issue in synthetic chemistry, particularly in cross-coupling reactions where the carbon-bromine bond is the intended site of reaction. Formation of this byproduct reduces the yield of the desired product and complicates purification.
Q2: What are the common mechanisms for the dehalogenation of aryl bromides?
A2: Dehalogenation of aryl bromides can occur through several mechanisms. In palladium-catalyzed reactions, a common pathway involves the formation of a palladium-hydride species which can then undergo reductive elimination with the aryl group to give the dehalogenated product.[5] Radical mechanisms can also lead to dehalogenation, especially under photochemical conditions or in the presence of radical initiators.[4][8][9]
Q3: How does the propylsulfanyl group affect the propensity for dehalogenation?
A3: The propylsulfanyl group is an electron-donating group through resonance. This can increase the electron density on the aromatic ring, potentially making the carbon-bromine bond more susceptible to certain dehalogenation pathways. However, its electronic effect is generally considered moderate.
Q4: Which analytical techniques can be used to detect and quantify the dehalogenated byproduct?
A4: The primary methods for detecting and quantifying the formation of 4-propylsulfanylbenzene alongside the desired product are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to determine the relative ratio of the product to the dehalogenated byproduct by integrating characteristic signals.
Q5: Are there specific palladium catalysts and ligands that are recommended to prevent dehalogenation?
A5: Yes, modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands, have been shown to be effective in minimizing dehalogenation.[2][3] Examples include catalysts based on ligands like SPhos, XPhos, and tBu₃P.[1] These ligands can accelerate the desired cross-coupling steps, thereby reducing the lifetime of intermediates that could lead to dehalogenation. It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for a specific reaction.
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for performing a Suzuki-Miyaura cross-coupling reaction while minimizing the risk of dehalogenation.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a more modern precatalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Preparation: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to the dehalogenation of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Formation with Functionalized Aryl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reagent formation from functionalized aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
A1: Failure to initiate is the most common issue. The primary causes are impure or unactivated magnesium, and the presence of moisture or other reactive impurities.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Commercial anhydrous solvents are recommended, but they can be further dried using molecular sieves or a solvent purification system.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed or disrupted for the reaction to start. See the "Magnesium Activation Protocols" section for detailed methods.
-
Check Reagent Purity: The aryl bromide should be pure and free of any acidic protons or other incompatible functional groups. Trace amounts of water in the starting material can quench the Grignard reagent as it forms.
Q2: Which functional groups are incompatible with Grignard reagents?
A2: Grignard reagents are strong bases and nucleophiles, making them incompatible with a variety of functional groups.[1][2] The presence of these groups on the aryl bromide will prevent the formation of the desired Grignard reagent.
Incompatible Functional Groups:
-
Acidic Protons: Alcohols, carboxylic acids, phenols, thiols, primary and secondary amines, and terminal alkynes will be deprotonated by the Grignard reagent.[1][3]
-
Electrophilic Carbonyls: Aldehydes, ketones, esters, acid chlorides, and amides will react with the Grignard reagent.[1][3][4]
-
Other Reactive Groups: Nitriles, epoxides, imines, and nitro groups are also generally incompatible.[1][5]
Q3: Can I form a Grignard reagent in the presence of an ester or nitrile group?
A3: While generally incompatible, it is possible to form Grignard reagents from aryl bromides containing ester or nitrile groups under specific conditions, primarily at low temperatures.[5][6] At temperatures around -78 °C, the rate of Grignard formation can be faster than its reaction with the functional group.[5][6] The use of highly activated magnesium (Rieke Magnesium) is often necessary for these transformations.[5][6]
Q4: My reaction starts but then turns dark and the yield is low. What is happening?
A4: A dark coloration and low yield can indicate side reactions, most commonly Wurtz-type homocoupling of the aryl bromide to form a biaryl byproduct. This can be promoted by higher temperatures and certain impurities.
Solutions:
-
Control the Temperature: Maintain a gentle reflux or the recommended reaction temperature. Overheating can favor side reactions.
-
Slow Addition: Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Ensure Efficient Stirring: Good agitation is crucial to ensure the aryl bromide reacts at the magnesium surface rather than in solution where it might encounter already-formed Grignard reagent, leading to coupling.
Troubleshooting Guides
Guide 1: Reaction Initiation Failure
This guide provides a logical workflow for troubleshooting a Grignard reaction that fails to start.
References
- 1. [PDF] Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides | Semantic Scholar [semanticscholar.org]
- 2. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Reaction Monitoring of 1-Bromo-4-propylsulfanylbenzene Couplings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of cross-coupling reactions involving 1-Bromo-4-propylsulfanylbenzene using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of coupling reactions, such as Suzuki, Stille, or Heck couplings, where this compound is a starting material.
TLC Analysis Issues
Q1: Why is my TLC plate showing a streak instead of distinct spots?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture sample before spotting it.[1]
-
High Polarity of Compounds: Highly polar compounds may not move effectively with the solvent front and can appear as streaks.
-
Acidic or Basic Compounds: If your starting material or product is acidic or basic, it can interact with the silica gel (which is slightly acidic), causing streaking. Adding a small amount of a modifier to your eluent can help. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine (0.1–2.0%).[1]
-
Inappropriate Solvent System: The chosen eluent may not be suitable for separating the components of your reaction mixture. Experiment with different solvent systems of varying polarities.
Q2: My starting material and product spots have very similar Rf values on the TLC. How can I improve separation?
A2:
-
Adjust Solvent Polarity: Fine-tune the polarity of your eluent. A small change in the solvent ratio can significantly impact separation. Test a range of solvent systems.
-
Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on the same point) on the TLC plate. If the reaction mixture spot and the starting material spot are at the same height and the co-spot appears as a single spot, your reaction has likely not proceeded. If the reaction is complete, the co-spot should look like two distinct spots (a "snowman" shape can sometimes be observed if the Rf values are very close).[2]
-
Change the Stationary Phase: If adjusting the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) plates.[1]
Q3: I don't see any spots on my TLC plate under UV light.
A3:
-
Non-UV Active Compounds: Your compounds may not be UV-active. Try using a visualization stain, such as potassium permanganate or anisaldehyde, which can react with a broader range of organic compounds.
-
Sample Too Dilute: The concentration of your compounds might be too low to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1]
-
Volatile Compounds: If your compounds are highly volatile, they may have evaporated from the plate before visualization.[1]
GC-MS Analysis Issues
Q1: I am not seeing the expected peak for my product in the GC chromatogram.
A1:
-
Reaction Incomplete: The reaction may not have proceeded as expected. Correlate your GC-MS results with your TLC analysis.
-
Incorrect GC Method: The GC parameters (e.g., injector temperature, oven temperature program, column type) may not be suitable for your compound. The injector temperature might be too high, causing decomposition, or the oven temperature might not be high enough to elute your product.
-
Sample Degradation: The product might be thermally labile and degrading in the hot GC inlet. Try lowering the injector temperature.[3]
-
Detector Issues: Ensure that the mass spectrometer is properly tuned and that the filament is on.[4]
Q2: My GC chromatogram shows broad or tailing peaks.
A2:
-
Active Sites: There may be active sites in the GC liner or at the beginning of the column that are interacting with your analytes. Replacing the liner and trimming the first few centimeters of the column can often resolve this issue.[5]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try injecting a more dilute sample.
-
Slow Injection: A slow injection speed can cause peak broadening. Ensure a fast and smooth injection.
-
Inappropriate Flow Rate: The carrier gas flow rate may be too low. Optimize the flow rate for your column dimensions.
Q3: The mass spectrum of my product peak does not show the expected molecular ion.
A3:
-
Fragmentation: The molecular ion may be unstable under electron ionization (EI) conditions and fragment extensively, resulting in a very low abundance or absent molecular ion peak. Look for characteristic fragment ions.
-
Incorrect Compound: The peak you are analyzing may not be your desired product. Check the retention time and compare it with a standard if available.
-
Source Contamination: A contaminated ion source can lead to poor ionization and spectral abnormalities. Cleaning the ion source may be necessary.[6]
Data Presentation
Table 1: Expected TLC and GC-MS Data for a Hypothetical Coupling Reaction
| Compound | Structure | Expected Rf (10% EtOAc/Hexane) | Expected GC Retention Time (min) | Key m/z Fragments |
| This compound (Starting Material) | C9H11BrS | ~0.6 | ~8.5 | 246/248 (M+), 217/219, 167 |
| 4,4'-bis(propylsulfanyl)-1,1'-biphenyl (Hypothetical Product) | C18H22S2 | ~0.4 | ~15.2 | 318 (M+), 275, 246 |
Note: Rf values and retention times are highly dependent on the specific experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute the aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, gently spot the diluted reaction mixture, a sample of the starting material (this compound), and a co-spot (both the reaction mixture and starting material on the same spot).
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 10% ethyl acetate in hexane). Ensure the solvent level is below the spots. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use an appropriate stain (e.g., potassium permanganate).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the spots in the reaction mixture lane to the starting material lane to determine the extent of the reaction.
Protocol 2: GC-MS Sample Preparation and Analysis
-
Quenching and Extraction: Take a small aliquot of the reaction mixture and quench it by adding it to a vial containing a suitable quenching agent (e.g., water or a saturated ammonium chloride solution).
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to the vial, vortex, and allow the layers to separate.
-
Drying and Dilution: Carefully transfer the organic layer to a new vial and dry it over a drying agent like anhydrous sodium sulfate. Dilute the dried organic layer to an appropriate concentration for GC-MS analysis (typically ~1 mg/mL).
-
Analysis: Inject the prepared sample into the GC-MS. A typical method might involve a non-polar capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure elution of all components. The mass spectrometer will be set to scan a relevant mass range (e.g., m/z 50-500).
-
Data Interpretation: Analyze the resulting chromatogram to determine the retention times of the peaks.[7] Examine the mass spectrum of each peak to identify the compounds based on their molecular ion and fragmentation patterns.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
Impact of steric hindrance on 1-Bromo-4-propylsulfanylbenzene reactivity
Technical Support Center: 1-Bromo-4-propylsulfanylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. The content addresses common issues encountered during cross-coupling and nucleophilic substitution reactions, with a focus on the impact of steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Suzuki-Miyaura Coupling
Question: I am experiencing low yields in a Suzuki-Miyaura coupling reaction between this compound and a sterically hindered boronic acid. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are common. The issue often stems from the difficulty of the bulky reactants accessing the catalytic center.[1] The propylsulfanyl group, while not extremely large, can influence the electronic properties and steric accessibility of the reaction site. When coupled with a hindered boronic acid, this effect is magnified.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding couplings, catalysts with bulky, electron-rich ligands are often more effective as they promote the rate-limiting oxidative addition and reductive elimination steps.[2][3] Consider switching from standard catalysts like Pd(PPh₃)₄ to more specialized systems.
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to side reactions or incomplete reaction. Similarly, the solvent system must be suitable for all components of the reaction mixture.[4]
-
Temperature and Reaction Time: Increasing the reaction temperature can sometimes overcome the activation energy barrier associated with sterically hindered substrates.[5] Monitoring the reaction over a longer period may also show increased product formation.
Quantitative Data Summary: Catalyst System Performance
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 35 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 78 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 100 | 85 |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF | 90 | 55 |
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
FAQ 2: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a secondary amine is sluggish and gives significant amounts of hydrodehalogenation byproduct. What is causing this and what are the solutions?
Answer:
A sluggish reaction and the formation of byproducts in Buchwald-Hartwig aminations can be attributed to several factors, often exacerbated by steric hindrance.[6] The propylsulfanyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, β-hydride elimination can become a competing pathway, especially with certain amine substrates, leading to reduced product yield.[7]
Troubleshooting Steps:
-
Ligand Choice: The use of sterically hindered, electron-rich phosphine ligands is crucial for promoting C-N bond formation over competing pathways.[3][6] Ligands like Josiphos or Buchwald's biaryl phosphines are designed to stabilize the palladium center and facilitate reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often effective. Weaker bases may not deprotonate the amine or the palladium-amine complex efficiently.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.
Logical Relationship: Steric Hindrance and Reactivity
Caption: Impact of steric hindrance on cross-coupling reaction outcomes.
FAQ 3: Nucleophilic Aromatic Substitution (SNAr)
Question: Can I use this compound in a nucleophilic aromatic substitution (SNAr) reaction? My attempts with sodium methoxide have failed.
Answer:
Standard SNAr reactions are generally not feasible for this compound. This type of reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) at the ortho and/or para positions to the leaving group.[8][9] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[10]
The propylsulfanyl (-SPr) group is an electron-donating group, which deactivates the ring towards nucleophilic attack, making the SNAr pathway energetically unfavorable. Your failed attempts with sodium methoxide are consistent with this principle. For C-O or C-N bond formation with this substrate, transition-metal-catalyzed methods like the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed) are the recommended approaches.[11][12]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling using an optimized catalyst system for sterically challenging substrates.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous tert-Butanol (t-BuOH)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous t-BuOH via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the C-N cross-coupling with a secondary amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
XPhos Pd G3 Precatalyst (0.01 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for inert atmosphere operations
-
Magnetic stirrer and heating mantle
Procedure:
-
Inside a glovebox or under an argon stream, add the XPhos Pd G3 precatalyst and LiHMDS to a dry Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add the secondary amine dropwise to the stirred mixture.
-
Seal the flask and heat the reaction to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scranton.edu [scranton.edu]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ligand Screening for 1-Bromo-4-propylsulfanylbenzene Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 1-Bromo-4-propylsulfanylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for this compound?
A1: The most common and effective cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are widely used due to their broad substrate scope and functional group tolerance.[1][2]
Q2: What general considerations are important when selecting a ligand for coupling with this compound?
A2: Ligand selection is critical for a successful coupling reaction. Key considerations include:
-
Steric Bulk: Bulky ligands, such as biaryl phosphines, often promote the formation of the active monoligated palladium species, which can accelerate oxidative addition and reductive elimination.[1][3]
-
Electron-donating properties: Electron-rich phosphine ligands can increase the electron density on the palladium center, facilitating the oxidative addition step.[4]
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand can influence the geometry of the palladium complex and affect the rate of reductive elimination.[1]
-
Substrate Compatibility: The thioether moiety in this compound is generally well-tolerated, but some sulfur-containing compounds can act as catalyst poisons. Ligands that form highly stable and active catalysts are preferred to minimize this risk.[5]
Q3: How does the choice of palladium precatalyst affect the reaction?
A3: The choice of palladium precatalyst can significantly impact reaction efficiency and ease of setup. Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are often preferred because they are air- and moisture-stable, and they readily form the active Pd(0) species under the reaction conditions.[6] Using a precatalyst can lead to more reproducible results compared to generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand.
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the organoboron species, facilitating transmetalation.[2] In Buchwald-Hartwig amination, the base deprotonates the amine nucleophile or the resulting palladium-amine complex to form the palladium-amido intermediate, which is necessary for reductive elimination.[1] The choice of base (e.g., carbonates, phosphates, alkoxides) and its strength can significantly affect the reaction outcome.[6]
Q5: Can high-throughput experimentation (HTE) be used for ligand screening in this context?
A5: Yes, high-throughput experimentation is a powerful tool for rapidly screening a wide range of ligands, bases, and solvents to identify the optimal conditions for the coupling of this compound.[7][8] HTE platforms allow for the parallel execution of many small-scale reactions, enabling a more comprehensive optimization in a shorter amount of time.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | - Use a fresh palladium precatalyst and ligand. - Ensure solvents are anhydrous and reagents are pure.[11] - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[12] |
| 2. Inefficient oxidative addition. | - Switch to a more electron-rich ligand to facilitate this step.[13] - For Suzuki couplings, consider using a different aryl boronic acid derivative (e.g., MIDA boronate) that may have better reactivity. | |
| 3. Poor transmetalation (Suzuki) or amide formation (Buchwald-Hartwig). | - Optimize the base. A stronger base may be required, but be mindful of substrate compatibility.[6] - In Suzuki couplings, ensure the boronic acid is not degrading (protodeboronation). Consider using a different solvent system.[14] | |
| 4. Slow reductive elimination. | - Use a bulkier ligand to promote the formation of a three-coordinate intermediate, which can undergo faster reductive elimination.[1] | |
| Formation of Side Products | 1. Homocoupling of the boronic acid (Suzuki). | - This is often caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture.[12] - Lower the reaction temperature. |
| 2. Protodeboronation of the boronic acid (Suzuki). | - Use anhydrous solvents. - A less nucleophilic base might be beneficial. | |
| 3. Hydrodehalogenation of this compound. | - This can occur via β-hydride elimination from certain intermediates. Using a bulky ligand can disfavor this pathway.[2] - Ensure the absence of water or other proton sources. | |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High reaction temperature. | - Lower the reaction temperature if possible. |
| 2. Inappropriate ligand-to-metal ratio. | - An excess of phosphine ligand can sometimes stabilize the catalyst. However, too much can also inhibit the reaction. An optimal ratio should be determined experimentally. | |
| 3. Instability of the active catalyst. | - Switch to a more robust ligand, such as a biaryl phosphine, which is known to form highly stable palladium complexes.[15] |
Ligand Screening Data for Aryl Bromide Couplings
The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl bromides with various nucleophiles, illustrating the impact of ligand choice on reaction yield. While not specific to this compound, this data provides a strong starting point for ligand selection.
Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 92 |
| SPhos | SPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | >99 |
| XPhos | XPhos Pd G2 | K₃PO₄ | t-AmylOH | 100 | 98 |
| RuPhos | RuPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 80 | 97 |
This table is a composite of typical results found in the literature and serves as a guide for ligand selection.[15][16]
Table 2: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |
| P(tBu)₃ | Pd(OAc)₂ | NaOtBu | Dioxane | 80 | 94 |
| BrettPhos | BrettPhos Pd G3 | LHMDS | Dioxane | RT | 96 |
| XPhos | XPhos Pd G2 | K₃PO₄ | t-AmylOH | 100 | 99 |
| RuPhos | RuPhos Pd G3 | NaOtBu | Toluene | 100 | >99 |
This table is a composite of typical results found in the literature and serves as a guide for ligand selection.[13][17][18]
Experimental Protocols
High-Throughput Ligand Screening for Suzuki-Miyaura Coupling
This protocol describes a general procedure for screening multiple ligands for the Suzuki-Miyaura coupling of this compound with a boronic acid using a 24-well plate format.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
A library of phosphine ligands
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Internal standard (e.g., biphenyl) for GC or LC-MS analysis
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each well of the 24-well reaction block.
-
Ligand and Catalyst Dispensing:
-
Prepare stock solutions of the palladium precatalyst and each ligand in the chosen anhydrous solvent.
-
Dispense the appropriate volume of the palladium precatalyst stock solution into each well.
-
Dispense a different ligand stock solution into each designated well to achieve the desired ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated and 2:1 to 4:1 for bisligated species).
-
-
Reagent Addition:
-
Prepare a stock solution of this compound and the arylboronic acid in the anhydrous solvent.
-
Dispense the substrate stock solution into each well.
-
Add the solid base to each well.
-
-
Reaction Execution:
-
Seal the reaction block with a cap mat.
-
Place the reaction block on a stirring hot plate and heat to the desired temperature (e.g., 80-110 °C).
-
Allow the reactions to stir for a set amount of time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, add a solution of the internal standard to each well.
-
Dilute the contents of each well with a suitable solvent (e.g., ethyl acetate).
-
Analyze the yield in each well by GC or LC-MS.
-
Visualizations
Caption: High-Throughput Experimental Workflow for Ligand Screening.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Caption: Troubleshooting Decision Tree for Low-Yielding Reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. odinity.com [odinity.com]
- 8. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 10. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Temperature for Superior Product Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage reaction temperature for optimal product formation.
Troubleshooting Guides
Issue: Low or No Product Yield
Q1: My reaction is showing very low conversion or no product formation. Could temperature be the issue?
A1: Yes, temperature is a critical factor influencing reaction rate.[1] Insufficient temperature can lead to slow reaction kinetics, where the reactant molecules lack the necessary activation energy to transform into the product.[1]
Troubleshooting Steps:
-
Verify Temperature Controller Accuracy: Ensure your temperature controller and probe are calibrated and providing accurate readings. Malfunctioning heating elements or incorrect sensor placement can lead to inaccurate temperature control.[2]
-
Increase Reaction Temperature Incrementally: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress at each step. This can help you identify if the reaction is simply kinetically limited at the initial temperature.
-
Consult Literature: Review literature for similar transformations to determine the typical temperature ranges used.
-
Consider Thermal Stability: Be cautious of excessively high temperatures, which can lead to the degradation of reactants, reagents, or the desired product.[3]
Issue: Formation of Impurities and Side Products
Q2: My reaction is producing a significant amount of impurities or side products. How can I control this with temperature?
A2: Temperature can significantly impact reaction selectivity.[4] Different reactions, including the formation of byproducts, have different activation energies. By manipulating the temperature, you can favor the kinetics of the desired reaction over undesired side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature can disproportionately slow down the side reactions, thus increasing the selectivity for your target product.
-
Perform a Temperature Screening Study: Conduct a series of experiments at different temperatures to identify the optimal balance between reaction rate and selectivity. (See Experimental Protocol 1).
-
Analyze Impurity Profile: Identify the structure of the major impurities. This can provide clues about the side reactions occurring (e.g., decomposition, dimerization) and help you strategize on temperature adjustments. For instance, in Grignard reactions, higher temperatures can favor the formation of biphenyl impurities.[5]
Issue: Inconsistent Reaction Outcomes
Q3: I am observing significant variability in yield and purity between batches of the same reaction. Can temperature control be the cause?
A3: Yes, inconsistent temperature control is a common cause of poor reproducibility. Even small variations in temperature can lead to different reaction outcomes, especially for temperature-sensitive reactions.
Troubleshooting Steps:
-
Ensure Homogeneous Heating: Use efficient stirring to ensure uniform temperature distribution throughout the reaction mixture. Uneven heating can create localized hot spots, leading to side reactions and decomposition.
-
Check Equipment Performance: Regularly inspect and maintain your heating and cooling equipment. Issues with heating mantles, oil baths, or cryostats can lead to temperature fluctuations.
-
Implement Automated Reactor Systems: For highly sensitive reactions, consider using automated chemical synthesis reactors that offer precise temperature control.[6]
-
Document and Monitor: Keep a detailed log of the temperature profile for each reaction. This data can help you identify any deviations that may correlate with poor outcomes.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect reaction rate and product yield?
A1: Generally, increasing the reaction temperature increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[1] This often translates to a higher yield in a shorter amount of time. However, there is an optimal temperature for each reaction. Exceeding this temperature can lead to the degradation of products or catalysts, or the acceleration of undesired side reactions, which will decrease the overall yield and purity.[1][3]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
A2: In reactions that can form multiple products, temperature can determine whether the product distribution is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed the fastest (i.e., has the lowest activation energy).
-
Thermodynamic Control: At higher temperatures, the reaction is reversible, and the product distribution reaches equilibrium. The major product is the most stable one, even if it is formed more slowly. By choosing the appropriate temperature, you can favor the formation of either the kinetic or the thermodynamic product.
Q3: What is a "runaway reaction," and how can I prevent it?
A3: A runaway reaction is an exothermic reaction that goes out of control, leading to a rapid increase in temperature and pressure. This can pose a significant safety hazard. To prevent this, it is crucial to have a thorough understanding of the reaction's thermal properties and to ensure adequate cooling capacity. Careful, slow addition of reagents and precise temperature monitoring are essential preventive measures.
Q4: How can I determine the optimal reaction temperature for a new reaction?
A4: The optimal temperature is typically determined experimentally. A systematic approach is recommended:
-
Literature Search: Start by reviewing the literature for similar reactions to get a reasonable starting temperature range.
-
Temperature Scouting: Perform a series of small-scale experiments at different temperatures (e.g., in 10-20 °C increments) to get a preliminary idea of the optimal temperature.
-
Design of Experiments (DoE): For a more rigorous optimization, use a statistical method like Design of Experiments (DoE) to systematically vary temperature and other parameters to identify the true optimum.[3][6] (See Experimental Protocol 2).
Data Presentation
Table 1: Effect of Temperature on the Yield of a Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Yield (%) |
| 1 | 60 | 75 |
| 2 | 70 | 88 |
| 3 | 80 | 95 |
| 4 | 90 | 95 |
| 5 | 100 | 94 |
Data adapted from a study on Suzuki-Miyaura coupling reactions, demonstrating that the optimal temperature for this specific reaction is around 80 °C. Below this temperature, the yield decreases, while increasing the temperature further provides no significant benefit.[7]
Table 2: Influence of Temperature on Product Yield and Selectivity in a Hypothetical Reaction
| Temperature (°C) | Desired Product Yield (%) | Impurity A Formation (%) | Selectivity (Desired Product:Impurity A) |
| 25 | 45 | 5 | 9:1 |
| 50 | 85 | 15 | 5.7:1 |
| 75 | 92 | 30 | 3.1:1 |
| 100 | 88 (decomposition observed) | 45 | 2:1 |
This table illustrates a common scenario where increasing the temperature initially boosts the yield of the desired product but also accelerates the formation of an impurity, leading to lower selectivity. At very high temperatures, product degradation can occur, reducing the overall yield.
Experimental Protocols
Protocol 1: Temperature Screening via One-Variable-at-a-Time (OVAT) Approach
Objective: To determine the approximate optimal temperature for a reaction by individually varying the temperature while keeping all other parameters constant.
Methodology:
-
Setup: Prepare a series of identical small-scale reactions in parallel. Ensure all reaction vessels, stir bars, and reagents are properly prepared and dried.
-
Parameter Definition: Define a range of temperatures to be tested (e.g., 20 °C, 40 °C, 60 °C, 80 °C, 100 °C). Keep all other variables (reactant concentrations, catalyst loading, reaction time) constant across all experiments.
-
Execution:
-
Set up each reaction in a separate reaction vessel equipped with a temperature probe and a stirring mechanism.
-
Bring each reaction to its designated temperature and initiate the reaction (e.g., by adding a key reagent).
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Analysis:
-
After a fixed reaction time, quench all reactions.
-
Analyze the product mixture from each reaction to determine the yield of the desired product and the formation of any major impurities.
-
Protocol 2: Reaction Temperature Optimization using Design of Experiments (DoE)
Objective: To systematically and efficiently determine the optimal reaction temperature and identify any interactions with other critical parameters.[3][6]
Methodology:
-
Factor and Level Definition:
-
Identify the critical factors to be investigated. For this example, we will focus on Temperature and Catalyst Loading.
-
Define the high and low levels for each factor. For instance:
-
Temperature: Low (-1) = 60 °C, High (+1) = 100 °C
-
Catalyst Loading: Low (-1) = 1 mol%, High (+1) = 5 mol%
-
-
-
Experimental Design:
-
Choose an appropriate experimental design. A full factorial design is often used for two factors. This will involve running experiments at all combinations of the high and low levels.
-
The experimental runs would be:
-
Low Temperature (60 °C), Low Catalyst Loading (1 mol%)
-
High Temperature (100 °C), Low Catalyst Loading (1 mol%)
-
Low Temperature (60 °C), High Catalyst Loading (5 mol%)
-
High Temperature (100 °C), High Catalyst Loading (5 mol%)
-
(Optional but recommended) Center point: Medium Temperature (80 °C), Medium Catalyst Loading (3 mol%) - run in triplicate to assess experimental error.
-
-
-
Execution:
-
Run the experiments in a randomized order to avoid systematic bias.
-
Precisely control the defined parameters for each run.
-
At the end of each reaction, quantify the desired response (e.g., product yield, purity).
-
-
Data Analysis:
-
Input the experimental results into statistical software.
-
The software will generate a mathematical model that describes the relationship between the factors and the response.
-
Analyze the model to determine the significance of each factor and any interaction between them.
-
-
Optimization:
-
Use the model to predict the optimal conditions for maximizing the desired response.
-
The software can generate response surface plots to visualize the relationship between the factors and the response.
-
Perform a confirmation experiment at the predicted optimal conditions to validate the model.
-
Visualizations
Caption: A troubleshooting workflow for addressing common issues in product formation related to reaction temperature.
Caption: A typical workflow for reaction temperature optimization using Design of Experiments (DoE).
Caption: The relationship between reaction temperature and key reaction outcomes.
References
- 1. genscript.com [genscript.com]
- 2. interchim.fr [interchim.fr]
- 3. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 1-Bromo-4-propylsulfanylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-propylsulfanylbenzene, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general handling precautions for this compound?
A1: this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Q2: What is a common reaction type for this compound?
A2: A common and versatile reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used to form carbon-carbon bonds, for instance, by coupling the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base to synthesize biaryl compounds.
Q3: How can I monitor the progress of a Suzuki-Miyaura reaction with this compound?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to check for the consumption of the starting material (this compound) and the formation of the desired product.
Q4: Are there any known incompatibilities for this compound?
A4: this compound is generally stable under typical Suzuki-Miyaura reaction conditions. However, strong oxidizing agents should be avoided as they can potentially oxidize the sulfide group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inhibition: The sulfur atom in the propylsulfanyl group can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning." | - Use a higher catalyst loading: Increasing the amount of palladium catalyst can help to overcome partial deactivation.- Choose a robust ligand: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often improve catalyst performance in the presence of sulfur-containing substrates.- Add a sacrificial ligand scavenger: In some cases, adding a small amount of a compound that binds strongly to sulfur can help protect the catalyst. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction by TLC or GC until the starting material is consumed.- Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate.- Ensure proper degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture and solvents are properly degassed. | |
| Difficulty in Product Purification | Presence of Palladium Residues: Residual palladium catalyst can co-elute with the product during column chromatography, leading to a dark or discolored product. | - Filter through Celite: After the reaction is complete, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite to remove the heterogeneous palladium black.[1] - Aqueous Wash: Perform an aqueous work-up. Washing the organic layer with an aqueous solution of ammonium chloride or EDTA can help to remove residual palladium salts.- Use of Scavengers: Specific palladium scavengers (resins or silica-based) can be used to remove trace amounts of palladium from the final product. |
| Formation of Homocoupling Byproducts: The boronic acid can couple with itself to form a biaryl byproduct. | - Optimize reaction conditions: Lowering the reaction temperature or using a less reactive base can sometimes minimize homocoupling.- Control stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 equivalents) is common, but a large excess should be avoided. | |
| Emulsion Formation During Work-up | Presence of a Base and Salts: The basic reaction conditions and the formation of inorganic salts can lead to the formation of stable emulsions during aqueous extraction. | - Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.- Filter through Celite or Glass Wool: Passing the emulsified mixture through a plug of Celite or glass wool can sometimes help to separate the layers.- Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a similar procedure for the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene.[2]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(propylsulfanyl)biphenyl.
Quantitative Data
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of aryl bromides, which can be used as a starting point for optimizing the reaction with this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | PdCl₂(PPh₃)₂ (1) | K₂CO₃ | Water/TBAB | 60 | 15 | 90 | [2] |
| 1-bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst I (1) | K₂CO₃ | Water/TBAB | 100 | 4 | 91 | [2] |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70 | 24 | ~90 | [3] |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | Adapted from general procedures |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling and Work-up
References
Technical Support Center: Identifying and Characterizing Unexpected Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of unexpected byproducts in a chemical reaction?
A1: Unexpected byproducts, often termed impurities in the pharmaceutical industry, can originate from various sources throughout the synthetic process. These include:
-
Starting Materials: Impurities present in the initial reactants can be carried through the reaction.
-
Side Reactions: Competing or alternative reaction pathways can lead to the formation of unintended molecules.[1]
-
Degradation: The desired product may degrade under the reaction conditions, forming new compounds.
-
Reagents and Catalysts: Residual reagents, catalysts, or their byproducts can contaminate the final product.[1]
-
Solvents: Solvents can participate in reactions or contain impurities that lead to byproduct formation.
Q2: I see an unexpected spot on my Thin Layer Chromatography (TLC) plate. What could it be?
A2: An unexpected spot on a TLC plate indicates the presence of a substance other than your starting material and expected product. Common causes include:
-
Byproduct Formation: The reaction may have produced one or more side products.
-
Unreacted Starting Material: If the reaction is incomplete, the starting material will appear as a separate spot.
-
Degradation: The product or starting material may have decomposed on the silica gel plate.
-
Contamination: The sample, solvent, or TLC plate itself might be contaminated.
To troubleshoot, you can "co-spot" your reaction mixture with the starting material to see if the spots align.[2] If the unexpected spot is not the starting material, it is likely a byproduct.
Q3: My High-Performance Liquid Chromatography (HPLC) chromatogram shows "ghost peaks." What are they and how can I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in your HPLC chromatogram and are not related to your sample.[2] They can be caused by:
-
Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase are a common cause.
-
System Contamination: Residual compounds from previous analyses can build up in the injector, tubing, or detector.[2]
-
Column Bleed: Degradation of the stationary phase of the column can release compounds that are detected.
-
Air Bubbles: The presence of air bubbles in the system can cause spurious peaks.[2]
To eliminate ghost peaks, use high-purity solvents, flush the HPLC system regularly, and ensure proper column maintenance.[2]
Q4: I have an unknown peak in my Nuclear Magnetic Resonance (NMR) spectrum. How can I determine if it's a byproduct or a solvent impurity?
A4: Distinguishing between a byproduct and a solvent impurity in an NMR spectrum is a common challenge. Here's how to approach it:
-
Check Solvent Residual Peak Tables: Deuterated solvents always contain a small amount of their non-deuterated counterpart, which will appear in the 1H NMR spectrum at a known chemical shift. There are standard tables available that list the chemical shifts of common laboratory solvents in various deuterated solvents.
-
Analyze the Integration: If the peak's integration is significantly larger than expected for a residual solvent peak, it may be a byproduct.
-
Look for Correlated Signals: A byproduct will likely have multiple peaks in the NMR spectrum that show correlations in 2D NMR experiments (like COSY or HSQC), whereas a simple solvent impurity will typically be a single peak (or a simple multiplet).
-
Spike your Sample: If you suspect a particular solvent, you can add a small amount of it to your NMR tube and see if the peak increases in intensity.
Troubleshooting Guides for Common Reactions
This section provides information on common byproducts for several widely used organic reactions and offers troubleshooting advice.
Grignard Reaction
The Grignard reaction is a versatile C-C bond-forming reaction, but it is also prone to several side reactions.
Common Unexpected Byproducts:
-
Wurtz Coupling Product: The Grignard reagent can react with the starting alkyl/aryl halide to form a homocoupled product. This is more prevalent with less reactive halides and at higher temperatures.[3][4]
-
Enolization Product: If the carbonyl compound has an acidic α-hydrogen, the Grignard reagent can act as a base, leading to the formation of an enolate and quenching of the Grignard reagent.[1][3]
-
Reduction Product: For sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon.[1]
-
Products from Reaction with Water or Oxygen: Grignard reagents are highly reactive with water and oxygen.[3]
Troubleshooting:
-
Minimize Wurtz Coupling: Add the alkyl/aryl halide slowly to the magnesium turnings and maintain a gentle reflux to avoid localized high concentrations of the halide.[3]
-
Avoid Enolization: Use a non-nucleophilic base to form the enolate before adding the Grignard reagent, or use a different synthetic route.
-
Reduce Steric Hindrance: If possible, use a less sterically hindered ketone or Grignard reagent.
-
Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by water or oxygen.[3]
Quantitative Data on Byproduct Formation:
The formation of the Wurtz coupling byproduct is influenced by reaction temperature.
| Reaction Temperature (°C) | Phenylmagnesium Bromide (Grignard Reagent) Yield (%) | Biphenyl (Wurtz Byproduct) Yield (%) |
| 0 | 92 | 8 |
| 25 (Room Temperature) | 85 | 15 |
| 65 (Reflux in THF) | 78 | 22 |
Note: Data is illustrative and can vary based on specific reactants and conditions.
Wittig Reaction
The Wittig reaction is a popular method for synthesizing alkenes from aldehydes or ketones. The main challenge is often controlling the stereoselectivity (E/Z isomer ratio).
Common Unexpected Byproducts:
-
Triphenylphosphine Oxide: This is a stoichiometric byproduct of the reaction and needs to be removed during purification.[5]
-
E/Z Isomers: For many Wittig reactions, a mixture of E and Z isomers is formed. The ratio depends on the nature of the ylide and the reaction conditions.[6] Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[7][8]
-
Betaine-derived byproducts: In the presence of lithium salts, the intermediate betaine can be stabilized, potentially leading to side products.[7]
Troubleshooting:
-
Control Stereoselectivity: The choice of solvent can influence the E/Z ratio. For non-stabilized ylides, non-polar solvents generally favor the Z-isomer, while polar solvents can increase the proportion of the E-isomer.[9] The Schlosser modification can be used to obtain the E-alkene from non-stabilized ylides.[8]
-
Remove Triphenylphosphine Oxide: This byproduct is often removed by chromatography, crystallization, or by converting it to a water-soluble phosphonium salt.
Quantitative Data on E/Z Selectivity:
The solvent can have a significant effect on the stereochemical outcome of the Wittig reaction.
| Ylide Type | Solvent | Z:E Ratio |
| Non-stabilized | Toluene | 81:19 |
| Non-stabilized | Dichloromethane | 50:50 |
| Non-stabilized | Water | 27:73 |
Data from a study on the Wittig reaction under Boden's conditions.[9]
Friedel-Crafts Acylation
This reaction is used to attach an acyl group to an aromatic ring. While generally reliable, some limitations and side reactions can occur.
Common Unexpected Byproducts:
-
Polyacylation Products: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[10]
-
Rearrangement Products: The acylium ion intermediate is generally stable and does not rearrange, which is an advantage over Friedel-Crafts alkylation. However, under certain conditions, minor rearrangement byproducts are possible.[10]
-
Byproducts from Reaction with Catalyst: The Lewis acid catalyst (e.g., AlCl3) can form complexes with the product, requiring stoichiometric amounts of the catalyst. Incomplete decomplexation during workup can lead to impurities.
Troubleshooting:
-
Control Reactivity: For highly activated rings, using a milder Lewis acid or performing the reaction at a lower temperature can help prevent polyacylation.
-
Ensure Complete Decomplexation: A proper aqueous workup is crucial to break up the catalyst-product complex and remove the catalyst from the organic layer.
Quantitative Data on Byproduct Formation:
The choice of catalyst and its amount can influence the formation of diacylated byproducts.
| Catalyst | Catalyst Amount (g) | Conversion of Butyric Anhydride (%) | Diacylated Byproduct Formation |
| HBEA Zeolite | 0.2 | 0 | Not Observed |
| HBEA Zeolite | 1.5 | 45 | Observed |
| HBEA Zeolite | 3.5 | 60 | Significant |
| HBEA Zeolite | 4.0 | 61 | Significant |
Data from a study on the acylation of an aromatic substrate with butyric anhydride.[11]
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of a Reaction Mixture
-
Sample Preparation: a. Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture. b. Dilute the aliquot with a suitable solvent (often the mobile phase) to a concentration appropriate for HPLC analysis (typically in the low mg/mL range). c. Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[6]
-
HPLC System Setup: a. Choose an appropriate column and mobile phase based on the polarity of your expected product and byproducts. Reversed-phase HPLC with a C18 column is a common starting point for many organic molecules. b. Equilibrate the column with the mobile phase until a stable baseline is achieved.[12]
-
Injection and Analysis: a. Inject a small volume (e.g., 5-20 µL) of the filtered sample onto the column. b. Run the HPLC method, which can be isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition).
-
Data Analysis: a. Identify the peaks corresponding to your starting material and desired product by comparing their retention times to those of authentic standards, if available. b. Any other significant peaks are potential byproducts. The area under each peak is proportional to the concentration of that component.[5]
Protocol 2: Identification of an Unknown Byproduct by GC-MS
-
Sample Preparation: a. Prepare a dilute solution of your crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate). The concentration should be around 10 µg/mL.[13] b. Ensure the sample is free of non-volatile materials and particulates. If necessary, filter the sample.[13]
-
GC-MS System Setup: a. Select a GC column appropriate for the volatility and polarity of your compounds. A non-polar DB-5 or similar column is a good general-purpose choice. b. Set the GC oven temperature program to separate the components of your mixture. A typical program might start at a low temperature, ramp to a high temperature, and then hold.
-
Injection and Analysis: a. Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet. b. The separated components will elute from the GC column and enter the mass spectrometer.
-
Data Interpretation: a. The mass spectrometer will generate a mass spectrum for each separated component. b. The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. c. The fragmentation pattern provides structural information. d. You can compare the obtained mass spectrum to a library of known spectra (e.g., NIST, Wiley) to identify the unknown byproduct.[14]
Protocol 3: NMR Sample Preparation for Byproduct Analysis
-
Purification (Optional but Recommended): a. If possible, perform a preliminary purification of your crude product (e.g., by flash chromatography) to isolate the byproduct or at least obtain a fraction enriched with it.
-
Sample Preparation: a. For a 1H NMR spectrum, dissolve 5-25 mg of the sample (crude mixture or purified byproduct) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).[15][16] b. For a 13C NMR spectrum, a more concentrated sample (50-100 mg) may be needed.[15] c. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any solid particles.[16]
-
Analysis: a. Acquire the 1H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to deduce the structure of the byproduct. b. If necessary, acquire further NMR data, such as 13C NMR, DEPT, COSY, HSQC, and HMBC, to fully elucidate the structure.
Visualizations
Caption: Workflow for the isolation and identification of an unexpected reaction byproduct.
Caption: Troubleshooting logic for addressing ghost peaks in HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. How Does HPLC Separate Components in a Mixture? [monadlabtech.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
Strategies to minimize homocoupling in Suzuki reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid or organoborane reagent is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl impurity and reduced yield of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.
Problem: Significant formation of boronic acid homocoupling product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Degassing Protocol: Sparge the solvent with an inert gas (N2 or Ar) for at least 15-30 minutes prior to use. Assemble the reaction glassware and purge with the inert gas. If using water, ensure it is also thoroughly degassed.[1][2][3] For particularly sensitive reactions, a "freeze-pump-thaw" method can be employed for solvents. |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) instead of a Pd(II) salt (e.g., Pd(OAc)2, PdCl2).[4] If using a Pd(II) source, consider adding a mild reducing agent. | Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst.[1] This can help reduce any Pd(II) species to the active Pd(0) state without interfering with the catalytic cycle. |
| Inappropriate Catalyst or Ligand | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. | Catalyst and Ligand Screening: Set up small-scale parallel reactions to test various catalyst/ligand combinations. For example, compare Pd(OAc)2/SPhos with Pd(dppf)Cl2 under the same reaction conditions. Monitor reaction progress by TLC or LC-MS to identify the most effective system. |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome. | Base and Solvent Optimization: Test a range of bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[5] For instance, run the reaction with different bases while keeping other parameters constant and analyze the product-to-homocoupling ratio. |
| Incorrect Stoichiometry | Use a slight excess of the aryl halide relative to the boronic acid. | Stoichiometry Adjustment: Instead of a 1:1 ratio, try using 1.1 to 1.2 equivalents of the aryl halide. This can help to ensure the boronic acid is consumed in the desired cross-coupling pathway.[2] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid (or organoborane) couple with each other to form a symmetrical biaryl. This undesired product can complicate purification and lower the yield of the intended cross-coupled product.
Q2: How does oxygen promote homocoupling?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[3][4] Therefore, excluding oxygen from the reaction is crucial.[1]
Q3: I am using a Pd(II) precatalyst. How can I minimize homocoupling?
A3: When using a Pd(II) precatalyst like Pd(OAc)2, the in-situ reduction to the active Pd(0) species is a critical step. This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that promotes homocoupling.[4] To mitigate this, you can:
-
Ensure rigorous degassing to prevent oxidation of the newly formed Pd(0).[1]
-
Add a mild reducing agent, such as potassium formate, to facilitate the reduction of Pd(II) to Pd(0).[1]
-
Use phosphine ligands, which can also act as reducing agents for the Pd(II) center.[4]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.
Q5: My reaction is clean, but the yield is low. What other side reactions should I consider?
A5: Besides homocoupling, other common side reactions in Suzuki coupling include:
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by aqueous conditions and can be minimized by using less harsh conditions or more stable boronate esters.[4]
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.[4]
Visualizing the Suzuki Cycle and Homocoupling Pathway
The following diagrams illustrate the desired Suzuki cross-coupling catalytic cycle and the competing homocoupling side reaction.
Caption: Suzuki cycle vs. homocoupling pathway.
The diagram above illustrates the desired Suzuki cross-coupling cycle initiated by Pd(0) and the competing homocoupling pathway often initiated by Pd(II) species, which can be formed by the oxidation of Pd(0) in the presence of oxygen.
Logical Workflow for Troubleshooting Homocoupling
This workflow provides a step-by-step approach to diagnosing and resolving issues with homocoupling in your Suzuki reaction.
Caption: Troubleshooting workflow for homocoupling.
References
Validation & Comparative
1-Bromo-4-propylsulfanylbenzene in Palladium Catalysis: A Comparative Performance Analysis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter influencing reaction efficiency and product yield. This guide provides a comparative analysis of 1-Bromo-4-propylsulfanylbenzene against other common aryl bromides in key palladium-catalyzed reactions, supported by available experimental data and detailed protocols for researchers in drug development and organic synthesis.
The presence of the propylsulfanyl group (n-PrS-) at the para-position of the bromobenzene ring introduces unique electronic and steric properties that can modulate the reactivity of the C-Br bond in palladium-catalyzed transformations. The sulfur atom, with its lone pairs of electrons, can potentially coordinate to the palladium catalyst, influencing its activity and stability.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, while involving different coupling partners, all proceed through a similar catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and culminates in reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The electronic nature of the substituent on the aryl bromide can significantly impact the rate of oxidative addition, which is often the rate-determining step.
Table 1: Comparison of Aryl Bromides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [Fictional Data for Illustration] |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [Fictional Data for Illustration] |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 93 | [Fictional Data for Illustration] |
| 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 96 | [Fictional Data for Illustration] |
| 4-Bromonitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 6 | 98 | [Fictional Data for Illustration] |
Note: The data for this compound is illustrative due to the lack of a direct comparative study in the available literature. The performance of aryl bromides can be influenced by the specific catalyst system and reaction conditions.
The propylsulfanyl group is generally considered to be weakly electron-donating, which might slightly decrease the rate of oxidative addition compared to electron-withdrawing groups. However, the sulfur atom's ability to coordinate with the palladium center could also play a role in catalyst stabilization and overall efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. K₃PO₄ (2.0 mmol) is then added, and the mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Performance in Heck Reaction
The Heck reaction couples aryl halides with alkenes. The regioselectivity and efficiency of the Heck reaction are sensitive to the electronic properties of the aryl bromide and the nature of the alkene.
Table 2: Comparison of Aryl Bromides in Heck Reaction with Styrene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 | [Fictional Data for Illustration] |
| Bromobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 16 | 90 | [Fictional Data for Illustration] |
| 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 12 | 88 | [Fictional Data for Illustration] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | NaOAc | DMAc | 110 | 18 | 92 | [Fictional Data for Illustration] |
| 4-Bromoacetophenone | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 8 | 95 | [Fictional Data for Illustration] |
Note: The data for this compound is illustrative. Electron-withdrawing groups on the aryl bromide generally accelerate the Heck reaction.
The electron-donating nature of the propylsulfanyl group might lead to slower reaction rates compared to aryl bromides bearing electron-withdrawing substituents.
Experimental Protocol: Heck Reaction
To a solution of the aryl bromide (1.0 mmol), styrene (1.5 mmol), and Pd(OAc)₂ (0.02 mmol) in DMF (5 mL) is added P(o-tol)₃ (0.04 mmol) and Et₃N (2.0 mmol). The reaction mixture is degassed with argon and then heated at 100 °C for 24 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by a copper(I) salt.
Table 3: Comparison of Aryl Bromides in Sonogashira Coupling with Phenylacetylene
| Aryl Bromide | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 12 | 90 | [Fictional Data for Illustration] |
| Bromobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | 94 | [Fictional Data for Illustration] |
| 4-Bromotoluene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 10 | 91 | [Fictional Data for Illustration] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 70 | 12 | 93 | [Fictional Data for Illustration] |
| 4-Bromoiodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 4 | 99 | [Fictional Data for Illustration] |
Note: The data for this compound is illustrative. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl.
The presence of a thioether functionality is generally well-tolerated in Sonogashira couplings, and good to excellent yields can be expected for this compound.
Experimental Protocol: Sonogashira Coupling
A mixture of the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (10 mL) is degassed with argon. Triethylamine (2.0 mmol) is then added, and the reaction mixture is stirred at 60 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. The choice of ligand is crucial for the success of this reaction.
Table 4: Comparison of Aryl Bromides in Buchwald-Hartwig Amination with Morpholine
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 16 | 88 | [Fictional Data for Illustration] |
| Bromobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 92 | [Fictional Data for Illustration] |
| 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 90 | [Fictional Data for Illustration] |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | NaOt-Bu | Toluene | 100 | 14 | 94 | [Fictional Data for Illustration] |
| 4-Chlorotoluene | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 85 | [Fictional Data for Illustration] |
Note: The data for this compound is illustrative. The choice of ligand and base is critical for achieving high yields in Buchwald-Hartwig amination.
The thioether group in this compound is not expected to interfere significantly with the Buchwald-Hartwig amination, and good yields should be attainable with appropriate optimization of the catalyst system.
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of the aryl bromide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOt-Bu (1.4 mmol) in toluene (5 mL) is degassed with argon. The reaction mixture is then heated at 100 °C for 16 hours. After cooling, the mixture is diluted with ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Conclusion
This compound is a viable substrate for a range of palladium-catalyzed cross-coupling reactions. While direct, comprehensive comparative data is scarce, its performance can be inferred from the general principles of these reactions. The weakly electron-donating propylsulfanyl group may result in slightly slower reaction rates compared to aryl bromides with electron-withdrawing groups, but the thioether functionality is generally well-tolerated. The potential for the sulfur atom to coordinate to the palladium catalyst may offer opportunities for catalyst stabilization or modulation of reactivity, warranting further investigation. For optimal results, careful selection of the palladium precursor, ligand, base, and solvent is crucial, as is the case for all palladium-catalyzed cross-coupling reactions. The provided protocols serve as a general starting point for the application of this compound in the synthesis of complex organic molecules.
A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Palladium Catalyst Efficacy
In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a fundamental step. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these bonds with high efficiency and selectivity. This guide provides a comparative overview of the efficacy of different palladium catalysts in reactions involving 1-Bromo-4-propylsulfanylbenzene, a key intermediate in the synthesis of various functionalized aromatic compounds.
Data Summary: A Comparative Look at Catalyst Performance
The following table summarizes quantitative data for various palladium-catalyzed cross-coupling reactions with aryl bromides, including representative data that can be extrapolated for this compound. Direct comparative studies on this specific substrate are limited in the readily available literature; therefore, data from structurally similar substrates are included to provide a useful benchmark.
| Reaction Type | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90[1] | |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | ~98 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85 | |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₃PO₄ | Toluene | 100 | 16 | ~90 | |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | ~80 |
| Pd/C | - | NaOAc | DMF | 140 | 10 | ~75 | |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 12 | ~88 | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | 65 | 4 | ~95 |
| Pd(OAc)₂ | Xantphos | DBU | Dioxane | 90 | 12 | ~80[2] | |
| CuI (co-catalyst) | - |
Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.
Experimental Protocols: Methodologies for Key Reactions
Detailed experimental protocols are crucial for reproducibility and for adapting these methods to new substrates. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed 1,4-dioxane (4 mL) and water (1 mL) are then added. The reaction mixture is heated to 100°C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination Protocol
In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol). Toluene (2 mL) is added, and the mixture is stirred for 5 minutes. This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added. The tube is sealed and removed from the glovebox. The reaction mixture is heated to 100°C for 2 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl product.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways of the palladium-catalyzed cross-coupling reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Thioether Synthesis: Exploring Alternatives to 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl thioethers is a cornerstone of modern medicinal chemistry and materials science. These moieties are integral to a wide array of pharmaceuticals and functional materials. Traditionally, the synthesis of compounds like those derived from 1-Bromo-4-propylsulfanylbenzene has relied on the palladium-catalyzed cross-coupling of aryl halides with thiols. While effective, this approach has prompted the exploration of alternative reagents to broaden the synthetic toolkit, improve efficiency, and introduce milder reaction conditions. This guide provides an objective comparison of synthetic routes to unsymmetrical diaryl thioethers, focusing on the use of this compound and its prominent alternative, 4-(propylthio)phenylboronic acid.
Performance Comparison of Synthetic Routes
The choice of starting material significantly impacts the reaction conditions, catalyst system, and overall yield of the desired thioether. Below is a comparative summary of two primary methods for the synthesis of a model unsymmetrical diaryl thioether, phenyl 4-(propylthio)phenyl sulfide.
| Feature | Method A: Palladium-Catalyzed Coupling | Method B: Copper-Catalyzed Coupling |
| Starting Aryl Reagent | 1-Bromo-4-(propylthio)benzene | 4-(Propylthio)phenylboronic acid |
| Coupling Partner | Thiophenol | Thiophenol |
| Catalyst | Palladium-based (e.g., Pd(dba)₂, Pd(OAc)₂) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., Xantphos, dppf) | Often ligandless or with simple ligands (e.g., phenanthroline) |
| Base | Stronger bases often required (e.g., NaOtBu, K₃PO₄) | Milder bases can be used (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous organic solvents (e.g., Toluene, Dioxane) | More versatile, including protic solvents (e.g., EtOH, H₂O) |
| Reaction Temperature | Typically elevated (80-120 °C) | Often milder (Room temperature to 80 °C) |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >80%) |
| Functional Group Tolerance | Generally good, but sensitive to some functional groups | Can be more tolerant to certain functional groups |
Experimental Protocols
Detailed methodologies for the synthesis of phenyl 4-(propylthio)phenyl sulfide via both palladium- and copper-catalyzed routes are provided below.
Method A: Palladium-Catalyzed Synthesis from 1-Bromo-4-(propylthio)benzene
Reaction Scheme:
A representative palladium-catalyzed thioether synthesis.
Procedure:
To a dried Schlenk tube are added 1-bromo-4-(propylthio)benzene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and thiophenol (1.2 mmol, 1.2 equiv.) are then added via syringe. The reaction mixture is stirred at 110 °C for 12-24 hours, until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired phenyl 4-(propylthio)phenyl sulfide.
Method B: Copper-Catalyzed Synthesis from 4-(Propylthio)phenylboronic acid
Reaction Scheme:
A Comparative Guide to Cross-Coupling Methods for Aryl Sulfide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of the carbon-sulfur (C–S) bond to generate aryl sulfides is a cornerstone of modern organic synthesis, with broad applications in pharmaceuticals, materials science, and agrochemicals. Over the years, several transition-metal-catalyzed cross-coupling methods have emerged as powerful tools for this transformation. This guide provides a comparative analysis of three prominent methods: the Buchwald-Hartwig, Ullmann, and Nickel-catalyzed cross-coupling reactions for the synthesis of aryl sulfides. We present a quantitative comparison of their performance, detailed experimental protocols, and visualizations of their mechanistic pathways to aid researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Key Cross-Coupling Methods
The choice of a cross-coupling method for aryl sulfide synthesis often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and catalyst cost and availability. The following table summarizes the performance of Buchwald-Hartwig, Ullmann, and Nickel-catalyzed C–S coupling reactions based on reported experimental data.
| Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide Scope | Thiol Scope | Yield (%) | Ref. |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-24 | Electron-rich & poor Ar-Br, Ar-I | Alkyl & Aryl | 75-98 | |
| Buchwald-Hartwig | Pd₂(dba)₃ / DPPF | NaOt-Bu | Toluene | 80-100 | 8-24 | Ar-Br, Ar-Cl | Alkyl & Aryl | 70-95 | |
| Ullmann | CuI / Phenanthroline | K₂CO₃ | DMF | 110-150 | 24 | Electron-poor Ar-I, Ar-Br | Aryl | 60-90 | |
| Ullmann | CuI / Proline | K₃PO₄ | DMSO | 90-120 | 12-24 | Ar-I, Ar-Br | Alkyl & Aryl | 70-92 | |
| Nickel-catalyzed | NiCl₂(dppp) | K₃PO₄ | Toluene/DMF | 100-130 | 12-24 | Ar-Cl, Ar-Br, Ar-OTf | Alkyl & Aryl | 80-99 | |
| Nickel-catalyzed | Ni(cod)₂ / dcypt | Na₃PO₄ | Toluene | 150 | 24 | Aryl esters, Ar-Cl, Ar-Br | (from 2-pyridyl sulfide) | 66-81 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for each of the three major C-S cross-coupling methods.
Buchwald-Hartwig C-S Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed coupling of aryl bromides with thiols using a Xantphos ligand.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Aryl bromide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add the aryl bromide (1.0 mmol) and the thiol (1.2 mmol) to the tube.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfide.
Ullmann C-S Coupling Protocol
This protocol outlines a copper-catalyzed synthesis of aryl sulfides from aryl iodides and thiols using L-proline as a ligand.
Materials:
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium phosphate (K₃PO₄)
-
Aryl iodide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and the thiol (1.2 mmol).
-
Add anhydrous DMSO (5 mL) to the vial.
-
Seal the vial with a screw cap and place it in a preheated heating block at 90-120 °C.
-
Stir the mixture for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure aryl sulfide.
Nickel-Catalyzed C-S Coupling Protocol
This protocol describes a nickel-catalyzed aryl sulfide synthesis through an aryl exchange reaction, avoiding the use of odorous thiols.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcypt)
-
Sodium phosphate (Na₃PO₄)
-
Aryl ester (e.g., phenyl pivalate) (1.0 mmol)
-
2-Pyridyl sulfide (as the sulfide donor) (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Glovebox
-
Sealed reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(cod)₂ (0.1 mmol, 10 mol%) and dcypt (0.15 mmol, 15 mol%) to a dry, sealed reaction vessel.
-
Add Na₃PO₄ (2.0 mmol).
-
Add the aryl ester (1.0 mmol) and 2-pyridyl sulfide (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vessel tightly and remove it from the glovebox.
-
Place the vessel in a preheated heating block at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aryl sulfide.
Mechanistic Pathways and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the three methods and a comparative experimental workflow.
Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.
Caption: Catalytic cycle for the Ullmann-type C-S cross-coupling reaction.
Validating the Structure of 1-Bromo-4-propylsulfanylbenzene Derivatives: A Comparative Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Structural Validation by NMR: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data for 1-Bromo-4-propylsulfanylbenzene
Based on the analysis of structurally similar compounds, the following table outlines the predicted ¹H and ¹³C NMR spectral data for this compound. This predicted data serves as a benchmark for the experimental validation of synthesized compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.40 - 7.20 | Doublet of Doublets | 4H | Ar-H |
| Propyl | 2.85 - 2.75 | Triplet | 2H | -S-CH₂- |
| Propyl | 1.70 - 1.55 | Sextet | 2H | -CH₂-CH₃ |
| Propyl | 1.05 - 0.95 | Triplet | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Aromatic | 135 - 130 | Ar-C (ipso-S) | ||
| Aromatic | 132 - 131 | Ar-C (ortho to S) | ||
| Aromatic | 129 - 128 | Ar-C (meta to S) | ||
| Aromatic | 121 - 119 | Ar-C (ipso-Br) | ||
| Propyl | 35 - 33 | -S-CH₂- | ||
| Propyl | 23 - 21 | -CH₂-CH₃ | ||
| Propyl | 14 - 13 | -CH₃ |
Comparative NMR Data of a Homologous Derivative: 1-Bromo-4-(ethylthio)benzene
To illustrate the comparative power of NMR, the following table presents available ¹³C NMR data for 1-bromo-4-(ethylthio)benzene. The subtle shifts in the carbon signals of the alkyl chain, when compared to the predicted data for the propyl derivative, highlight the sensitivity of NMR to minor structural changes.
Table 2: ¹³C NMR Spectral Data for 1-Bromo-4-(ethylthio)benzene
| Chemical Shift (ppm) | Assignment |
| 135.5 | Ar-C (ipso-S) |
| 132.1 | Ar-C (ortho to S) |
| 129.0 | Ar-C (meta to S) |
| 120.5 | Ar-C (ipso-Br) |
| 27.2 | -S-CH₂- |
| 14.8 | -CH₃ |
Note: ¹H NMR data for 1-bromo-4-(ethylthio)benzene is not fully detailed in publicly accessible sources.
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous experimental procedures. Below is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the validation of this compound derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Spectrometer Setup: The data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8-16 scans are sufficient for a concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Workflow for Structural Validation
The process of validating the structure of a synthesized this compound derivative using NMR follows a logical progression from sample preparation to final structure confirmation.
Caption: Workflow for the structural validation of this compound derivatives.
Alternative and Complementary Structural Validation Techniques
While NMR is a powerful tool, a comprehensive structural validation often employs a combination of analytical methods.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key bonds (e.g., C-S, C-Br). | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the elemental formula. | Does not provide structural information. |
| X-ray Crystallography | Precise 3D molecular structure. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Kinetic studies of Suzuki coupling with 1-Bromo-4-propylsulfanylbenzene
A Comprehensive Guide to the Kinetic Studies of Suzuki Coupling with 1-Bromo-4-propylsulfanylbenzene
For researchers, scientists, and professionals in drug development, understanding the kinetics of cross-coupling reactions is paramount for optimizing synthetic routes and scaling up production. This guide provides a comparative analysis of the Suzuki-Miyaura coupling reaction involving this compound, offering insights into its reaction kinetics in comparison to other substituted aryl bromides. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2]
Comparative Kinetic Data
The rate of the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the substituents on the aryl bromide. Electron-withdrawing groups tend to accelerate the rate-determining oxidative addition step, while electron-donating groups can have the opposite effect. The propylsulfanyl group in this compound is an electron-donating group, which is expected to influence its reactivity in Suzuki coupling reactions.
The following table summarizes kinetic data from studies on various para-substituted bromobenzenes, providing a basis for comparison with the expected reactivity of this compound.
| Aryl Bromide | Substituent | Electronic Effect | Catalyst System | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | -NO₂ | Electron-withdrawing | Pd-poly(AA) hybrid | 70 | 3343 | >80 (in 6h) | [3] |
| 1-Bromo-4-fluorobenzene | -F | Weakly deactivating | G-COOH-Pd-10 | 110 | - | 90 (in 3h) | [4] |
| Bromobenzene | -H | Neutral | Pd-poly(AA) hybrid | 70 | - | - | [3] |
| 4-Bromoanisole | -OCH₃ | Electron-donating | Pd-poly(AA) hybrid | - | 2744 | - | [3] |
| 4-Bromoaniline | -NH₂ | Strongly electron-donating | Pd-poly(AA) hybrid | 70 | 965 | 48 | [3] |
| This compound | -SPr | Electron-donating | Hypothetical | - | Expected to be moderate | - | - |
Note: Direct kinetic data for this compound was not found in the literature. The expected reactivity is an educated estimation based on the electronic nature of the propylsulfanyl group.
The data indicates that aryl bromides with electron-withdrawing groups, such as 4-bromonitrobenzene, exhibit significantly higher reaction rates (TOF = 3343 h⁻¹) compared to those with electron-donating groups like 4-bromoaniline (TOF = 965 h⁻¹).[3] The propylsulfanyl group is also electron-donating, suggesting that the Suzuki coupling of this compound would proceed at a moderate rate, likely slower than unsubstituted bromobenzene but potentially faster than 4-bromoaniline due to the lesser deactivating nature of the sulfur atom compared to the nitrogen atom.
Experimental Protocols
A general experimental protocol for conducting kinetic studies of the Suzuki-Miyaura coupling of this compound can be adapted from established methods for similar aryl bromides.[5][6][7]
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a custom catalyst) (0.01 - 1 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 mmol)
-
Solvent (e.g., 1,4-dioxane/water, THF/water, toluene)
-
Internal standard for GC or HPLC analysis
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system to the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
At specific time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding a suitable solvent (e.g., ethyl acetate) and water.
-
Extract the organic layer, dry it over a drying agent (e.g., Na₂SO₄ or MgSO₄), and analyze it by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
The reaction rate can be determined by plotting the concentration of the product versus time.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A typical workflow for performing kinetic studies of the Suzuki coupling reaction is outlined below.
Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.
Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds from this compound. The choice of reaction often depends on the specific substrate, desired functional group tolerance, and availability of reagents.
Comparison of Cross-Coupling Reactions:
| Reaction | Organometallic Reagent | Key Advantages | Potential Limitations |
| Suzuki-Miyaura | Organoboron compounds | Commercially available and stable reagents, mild reaction conditions, low toxicity of byproducts.[9] | Base sensitivity of some substrates. |
| Stille | Organotin compounds | High functional group tolerance, neutral reaction conditions. | Toxicity of tin reagents and byproducts. |
| Negishi | Organozinc compounds | High reactivity, useful for sterically hindered substrates. | Air and moisture sensitivity of organozinc reagents. |
| Heck | Alkenes | Atom-economical (no organometallic reagent). | Limited to the formation of aryl-alkene bonds. |
| Sonogashira | Terminal alkynes | Direct formation of aryl-alkyne bonds. | Requires a copper co-catalyst, potential for homocoupling. |
This guide provides a foundational understanding for researchers to design and execute kinetic studies on the Suzuki coupling of this compound and to consider alternative synthetic strategies. The provided protocols and comparative data serve as a valuable resource for optimizing reaction conditions and achieving desired synthetic outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligand Performance in the Synthesis of 1-Bromo-4-propylsulfanylbenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reaction is a cornerstone for the synthesis of aryl thioethers, a critical functional group in numerous pharmaceutical and agricultural compounds. The choice of ligand is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and catalyst stability. This guide provides a comprehensive benchmark of new-generation monophosphine ligands against traditional bisphosphine ligands for the synthesis of 1-Bromo-4-propylsulfanylbenzene, a representative aryl alkyl thioether.
Performance Benchmarking: New vs. Standard Ligands
Historically, chelating bisphosphine ligands such as XantPhos were the preferred choice for C-S cross-coupling reactions. The rationale was that their bidentate nature would form more stable complexes with the palladium center, preventing displacement by the strongly binding thiol or thiolate nucleophiles, which are known to deactivate catalysts.[1][2] However, recent studies have demonstrated that bulky, electron-rich monophosphine ligands can offer superior catalytic activity.[1][2] These ligands promote the formation of highly active, monoligated L1Pd(0) catalytic species, which are crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[3]
The following table summarizes the performance of various ligands in a representative Pd-catalyzed C-S cross-coupling reaction between an aryl bromide and an alkyl thiol, under optimized conditions for each ligand type.
| Ligand Type | Ligand Name | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| New Monophosphine | tBu-Ph-CPhos | Pd₂(dba)₃ (2 mol%) | LiOtBu | Dioxane | RT | 18 | 95 | [1] |
| New Monophosphine | Ad-BrettPhos | Pd₂(dba)₃ (2 mol%) | LiOtBu | Dioxane | RT | 18 | 92 | [1] |
| Standard Bisphosphine | XantPhos | Pd₂(dba)₃ (2 mol%) | NaOtBu | Toluene | 110 | 24 | 75 | [4] |
| Standard Monophosphine | PPh₃ | Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF | 80 | 12 | Low/No Reaction | [4] |
| Standard Monophosphine | nBu₃P | Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF | 80 | 12 | Low/No Reaction | [4] |
| Standard Biaryl | XPhos / SPhos | Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF | 80 | 12 | No Reactivity | [4] |
Note: Data is compiled from reactions on analogous aryl bromide/alkyl thiol systems. Reaction conditions and yields are representative and may vary based on the specific substrate.
Experimental Protocols
A detailed methodology for the synthesis of this compound via Pd-catalyzed C-S cross-coupling is provided below. This protocol is based on the highly efficient conditions developed for monophosphine ligands.[1][2]
General Procedure for C-S Cross-Coupling
Materials:
-
1,4-Dibromobenzene
-
Propanethiol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBu-Ph-CPhos (or other selected ligand)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the monophosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add 1,4-dibromobenzene (1.0 mmol, 1.0 equiv), anhydrous 1,4-dioxane (2 mL), and propanethiol (1.2 mmol, 1.2 equiv).
-
Base Addition: Finally, add lithium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with the addition of water. Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizing the Workflow
The general workflow for screening and applying ligands in the C-S cross-coupling reaction is depicted below.
References
A Computational Comparative Guide to the Oxidative Addition of 1-Bromo-4-propylsulfanylbenzene to Palladium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidative addition of 1-bromo-4-propylsulfanylbenzene to a palladium(0) catalyst, benchmarked against other aryl halides. The content is grounded in Density Functional Theory (DFT) studies and offers detailed computational protocols for researchers seeking to conduct similar investigations.
Executive Summary
The oxidative addition of aryl halides to palladium(0) complexes is a critical step in many palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry and materials science. Understanding the energetics and mechanism of this step for specific substrates like this compound is crucial for reaction optimization and catalyst design. This guide presents a comparative analysis based on DFT calculations, highlighting the influence of ligands and aryl halide substituents on the reaction's feasibility.
Comparison of DFT-Calculated Energies for Oxidative Addition
The following tables summarize key energetic data from DFT studies on the oxidative addition of various aryl halides to palladium(0) phosphine complexes. This data serves as a benchmark for understanding the expected behavior of this compound.
Table 1: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔGr) for the Oxidative Addition of Aryl Halides to Pd(0)L₂ Complexes.
| Aryl Halide | Ligand (L) | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |
| Phenyl Bromide | PPh₃ | 23.0 | - |
| Phenyl Bromide | PCy₃ | 22.7 | - |
| Phenyl Bromide | PMe₃ | - | - |
| Phenyl Chloride | PPh₃ | - | - |
| 4-Iodoanisole | PMe₃ | -0.6 | -34.8 |
| 4-Iodobenzonitrile | PMe₃ | - | -40.3 |
| This compound | PPh₃ (Proposed) | (Estimated ~20-25) | (Estimated ~ -10 to -15) |
Table 2: Comparison of Different Phosphine Ligands on the Gibbs Free Energy Surface for the Oxidative Addition of Phenyl Bromide. [1]
| Ligand | ΔG (Ligand Dissociation from PdL₂) | ΔG‡ (OA to PdL) |
| PCy₃ | 23.0 kcal/mol | 22.7 kcal/mol |
| PPh₃ | 20.5 kcal/mol | 24.5 kcal/mol |
| PᵗBu₃ | 16.2 kcal/mol | 22.7 kcal/mol |
| SPhos | 15.7 kcal/mol | 24.1 kcal/mol |
OA refers to Oxidative Addition.
Reaction Mechanism and Computational Workflow
The oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, typically a Pd(0)L₂ species, is the initial step in many cross-coupling catalytic cycles. This process involves the cleavage of the Ar-X bond and the formation of a new Pd(II) complex.
Signaling Pathway of Oxidative Addition
Caption: Generalized pathway for the concerted oxidative addition of an aryl halide to a Pd(0) complex.
Computational Investigation Workflow
A typical DFT workflow to study this reaction involves several key steps, from geometry optimization of the reactants and products to locating the transition state.
Caption: A standard workflow for the computational study of the oxidative addition reaction using DFT.
Detailed Computational Protocol
This section provides a detailed protocol for performing a DFT study on the oxidative addition of this compound to a Pd(0)(PPh₃)₂ catalyst.
1. Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
2. Model System:
-
Substrate: this compound
-
Catalyst: Pd(PPh₃)₂
-
Solvent: Tetrahydrofuran (THF) is a common solvent for such reactions and can be modeled using a continuum solvation model (e.g., SMD or PCM).
3. Computational Method:
-
Functional: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organometallic systems. The BP86 functional with dispersion correction is also a suitable alternative.[2][3]
-
Basis Set:
-
For Pd: A basis set with an effective core potential (ECP) such as LANL2DZ or SDD.
-
For all other atoms (C, H, S, Br, P): A Pople-style basis set like 6-31G(d) or a Karlsruhe basis set like def2-SVP.
-
-
Solvation Model: The SMD (Solvation Model based on Density) or IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) with THF as the solvent.
4. Calculation Steps:
-
Step 1: Geometry Optimization of Reactants and Product.
-
Build the initial 3D structures of this compound, Pd(PPh₃)₂, and the expected product, trans-[Pd(PPh₃)₂(C₆H₄SC₃H₇)(Br)].
-
Perform geometry optimizations for each molecule in the gas phase and then in the chosen solvent model.
-
-
Step 2: Transition State (TS) Search.
-
The search for the transition state can be initiated using methods like QST2 (requires reactant and product structures) or QST3 (requires an initial guess for the TS structure). Alternatively, a relaxed potential energy surface scan along the C-Br bond distance can be performed to locate an approximate TS structure, which can then be optimized using an algorithm like the Berny optimization.
-
-
Step 3: Frequency Calculations.
-
Perform frequency calculations for all optimized structures (reactants, product, and TS).
-
Verification:
-
Reactants and the product should have zero imaginary frequencies, confirming they are true minima on the potential energy surface.
-
The transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-Br bond and formation of the Pd-C and Pd-Br bonds).
-
-
-
Step 4: Energy Calculations.
-
From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the sum of the reactants.
-
Calculate the reaction energy (ΔGr) as the difference in Gibbs free energy between the product and the sum of the reactants.
-
Conclusion
References
Head-to-head comparison of Suzuki and Stille coupling for specific applications
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand as two of the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, vinylarenes, and other conjugated systems critical to pharmaceutical and materials science. While both reactions achieve similar transformations, their distinct mechanisms, substrate requirements, and operational considerations make them suitable for different applications. This guide provides a head-to-head comparison of the Suzuki and Stille couplings, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases and certain functional groups | Excellent, tolerates a wide range of functional groups |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove from the reaction mixture |
Performance in Specific Applications: A Data-Driven Comparison
The choice between Suzuki and Stille coupling often comes down to the specific substrates involved and the desired outcome. The following tables summarize quantitative yield data from a comparative study on the functionalization of diazocines, highlighting the strengths and weaknesses of each reaction with electronically and sterically diverse substrates.[1][2][3]
Table 1: Coupling of Electronically Varied Aryl Bromides [1][3]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
| Methyl 4-bromobenzoate | 59 | 80 |
Table 2: Coupling of Sterically Hindered Aryl Bromides [1]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
| 1-Bromo-2-mesitylbenzene | Low (not reported) | 57 |
Table 3: Coupling of Heterocyclic Bromides [1][3]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 2-Bromofuran | 51 | 85 |
| 3-Bromofuran | 45 | 82 |
| 4-Bromopyridine | 0 | 47 |
From this data, a clear trend emerges: the Stille coupling generally provides more consistent and often higher yields, especially with challenging substrates such as those containing coordinating functional groups (e.g., aldehydes, esters) and sterically hindered systems.[1][3] The Suzuki coupling, while excellent for many standard transformations, can be more sensitive to steric hindrance and electronic effects.[1]
Catalytic Cycles and Reaction Mechanisms
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences in the transmetalation step.
In the Suzuki coupling, a base is required to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center.[4]
The Stille coupling, in contrast, does not typically require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly transfer its organic group to the palladium complex.[5] This often contributes to its broader functional group tolerance.
Experimental Protocols
Below are representative experimental protocols for Suzuki and Stille couplings, based on procedures found in the literature.
General Procedure for Suzuki-Miyaura Coupling
A flask is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[6] A suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction is then heated, typically to 80-100 °C, and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling
To a solution of the aryl halide (1.0 mmol) in a dry, degassed solvent such as DMF or toluene (5 mL) is added the organostannane (1.1 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[5] In some cases, a copper(I) co-catalyst or a lithium chloride additive may be included to facilitate the reaction. The reaction mixture is thoroughly degassed with an inert gas. The mixture is then heated, typically between 80-110 °C, and stirred until completion. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
Logical Workflow for Reaction Selection
The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Conclusion
Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[7] However, for substrates with sensitive functional groups, significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1] A careful consideration of the specific synthetic problem, including substrate scope, functional group tolerance, and practical considerations such as toxicity and purification, will ultimately guide the rational choice between these two powerful cross-coupling methodologies.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1-Bromo-4-propylsulfanylbenzene Derivatives: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development and organic synthesis, the reliable synthesis of key intermediates is paramount. 1-Bromo-4-propylsulfanylbenzene and its derivatives are valuable building blocks in the preparation of various biologically active molecules. This guide provides an objective comparison of published methods for the synthesis of this compound, focusing on the reproducibility and efficiency of different synthetic strategies. The comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given research need.
Comparison of Synthetic Methodologies
Three primary strategies for the synthesis of this compound have been evaluated: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig C-S Coupling, and the Ullmann Condensation. Each method presents distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, substrate scope, and overall yield.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Purity |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Bromobenzenethiol, 1-Bromopropane | Potassium carbonate (K2CO3) | 4 hours | 95 | High |
| Buchwald-Hartwig C-S Coupling | 1,4-Dibromobenzene, 1-Propanethiol | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos) | 12-24 hours | 70-90 | High |
| Ullmann Condensation | 1,4-Dibromobenzene, 1-Propanethiol | Copper catalyst (e.g., CuI), Ligand (e.g., Phenanthroline) | 24-48 hours | 50-80 | Moderate |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method represents a classical and often high-yielding approach for the formation of aryl thioethers. The reaction proceeds via the attack of a thiolate nucleophile on an activated aryl halide.
Protocol:
-
To a solution of 4-bromobenzenethiol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A reported yield for a similar reaction is 95%.[1]
Method 2: Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig amination chemistry has been extended to the formation of carbon-sulfur bonds, providing a powerful and versatile method for the synthesis of aryl thioethers.[2] This palladium-catalyzed cross-coupling reaction is tolerant of a wide range of functional groups.
Protocol:
-
In a glovebox, combine 1,4-dibromobenzene (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as sodium tert-butoxide (NaOtBu, 1.5 eq), and a high-boiling point solvent like toluene or dioxane.
-
Add 1-propanethiol (1.2 eq) to the mixture.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS. Reaction times can vary from 12 to 24 hours.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Method 3: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[3][4][5] While effective, it often requires harsher reaction conditions compared to palladium-catalyzed methods.[5]
Protocol:
-
To a reaction vessel, add 1,4-dibromobenzene (1.0 eq), a copper(I) salt (e.g., CuI, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add a base, such as potassium carbonate (K2CO3, 2.0 eq), and a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Add 1-propanethiol (1.5 eq) to the mixture.
-
Heat the reaction to a high temperature, typically between 120-180 °C.
-
Monitor the reaction for 24 to 48 hours.
-
Work-up involves cooling the reaction, diluting with water, and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Synthetic Pathways and Workflow
The choice of synthetic route can be visualized as a decision tree, with each path offering a different balance of efficiency, cost, and experimental complexity.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be achieved through several established methods. The Nucleophilic Aromatic Substitution (SNAr) approach, when applicable, offers a highly efficient and straightforward route with excellent yields and mild reaction conditions. For substrates less amenable to SNAr, the palladium-catalyzed Buchwald-Hartwig C-S coupling provides a versatile and reliable alternative with good functional group tolerance. The copper-catalyzed Ullmann condensation, while historically significant, generally requires more forcing conditions and may result in lower yields. The selection of the optimal synthetic route will depend on factors such as the availability of starting materials, the scale of the reaction, and the tolerance of other functional groups within the molecule. This guide provides the necessary data and protocols to make an informed decision for the reproducible synthesis of this compound derivatives.
References
- 1. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Cross-Validation of Size Exclusion Chromatography and Capillary Electrophoresis for Monoclonal Antibody Characterization
A deep dive into two powerhouse analytical techniques for ensuring the purity and integrity of biotherapeutic products.
In the development and quality control of biopharmaceutical products, particularly monoclonal antibodies (mAbs), rigorous analytical characterization is paramount. Among the arsenal of techniques employed, Size Exclusion Chromatography (SEC) and Capillary Electrophoresis in the presence of Sodium Dodecyl Sulfate (CE-SDS) stand out as routine methods for assessing product purity, aggregation, and fragmentation. This guide provides a comparative overview of these two methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their analytical strategy and cross-validation efforts.
Cross-validation of analytical methods is a critical exercise to ensure the reliability and consistency of data across different analytical platforms.[1] By comparing results from orthogonal techniques like SEC and CE-SDS, a more comprehensive understanding of a product's quality attributes can be achieved.
Method Comparison: At a Glance
Both SEC and CE-SDS are powerful for size-based separation of proteins, yet they operate on different principles, offering complementary information. SEC separates molecules in their native state based on hydrodynamic radius, making it ideal for quantifying aggregates.[2][3] In contrast, CE-SDS is a denaturing technique that separates molecules based on their molecular weight, providing high-resolution analysis of fragments and purity.[4][5][6]
A summary of key performance characteristics is presented below:
| Parameter | Size Exclusion Chromatography (SEC) | Capillary Electrophoresis-SDS (CE-SDS) |
| Principle | Separation based on hydrodynamic radius in native conditions. | Separation based on molecular weight in denaturing conditions. |
| Primary Application | Quantification of high molecular weight species (aggregates). | Quantification of low molecular weight species (fragments) and purity assessment. |
| Resolution | Good for separating monomers from dimers and larger aggregates. May have limitations in resolving closely related fragments. | High resolution for fragments and closely related size-variants.[4] Capable of baseline resolution of non-glycosylated and glycosylated heavy chains.[4] |
| Precision (%RSD) | Method-dependent, but generally robust. | Migration Time: < 2%; Peak Area: < 5% for the main peak.[4] |
| Analysis Time | Typically 15-30 minutes. | Can be as fast as 5.5 minutes per sample with modern systems.[6] |
| Sensitivity | Dependent on the detector used (UV, MALS). | High sensitivity, especially with Laser-Induced Fluorescence (LIF) detection. Can detect low-level impurities.[7] |
Quantitative Data from a Comparative Study
A study comparing the ability of SEC and CE-SDS to monitor hinge fragmentation in a stressed IgG1 monoclonal antibody revealed a strong correlation between the two techniques. The relative abundance of total low molecular weight (LMW) species detected by both methods over a 14-day incubation period is summarized below.
| Incubation Time (Days) | Total LMW by SEC (%) | Total LMW by non-reduced CE-SDS (%) |
| 0 | 1.5 | 1.8 |
| 3 | 5.2 | 5.5 |
| 6 | 9.8 | 10.1 |
| 8 | 12.5 | 12.8 |
| 14 | 19.8 | 20.1 |
| Data adapted from a study on IgG1 hinge fragmentation.[1] |
The data demonstrates that both methods effectively track the degradation of the mAb over time, yielding comparable quantitative results for the increase in fragmented species. This supports the use of CE-SDS as a surrogate or complementary technique to SEC for monitoring fragmentation.[8][9]
Experimental Workflows
To ensure robust and reproducible results, a well-defined cross-validation workflow is essential. This typically involves analyzing the same set of samples with both validated methods and comparing the outcomes.
The experimental workflow for each technique involves several key steps, from sample preparation to data analysis. Below is a depiction of a typical workflow for CE-SDS analysis.
Detailed Experimental Protocols
For scientists looking to implement or cross-validate these methods, detailed and standardized protocols are crucial.
Size Exclusion Chromatography (SEC) Protocol for mAb Analysis
This protocol outlines a general procedure for the analysis of monoclonal antibody size variants.
1. Materials and Reagents:
-
HPLC or UHPLC system with a UV detector (280 nm).
-
SEC column suitable for mAb separation (e.g., TSKgel G3000SWxl).[3]
-
Mobile Phase: 0.2 M potassium chloride in 0.05 M potassium phosphate, pH 6.8.[3]
-
Sample: Monoclonal antibody at a concentration of 1 mg/mL.
-
Molecular weight standards for column calibration.
2. Instrument Setup:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector wavelength to 280 nm.
3. Sample Preparation:
-
Thaw the mAb sample at room temperature.
-
If necessary, dilute the sample to the target concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. Chromatographic Run:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 30 minutes.
-
Acquire data throughout the run.
5. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Identify the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the relative percentage of each species by dividing the individual peak area by the total peak area.
Capillary Electrophoresis-SDS (CE-SDS) Protocol for mAb Analysis
This protocol describes a general method for both non-reduced and reduced CE-SDS analysis of monoclonal antibodies.
1. Materials and Reagents:
-
Capillary Electrophoresis system with a UV or LIF detector.
-
Bare-fused silica capillary.
-
CE-SDS Gel Buffer (sieving matrix).
-
SDS Sample Buffer.
-
Reducing Agent: 2-mercaptoethanol (BME) or dithiothreitol (DTT) for reduced analysis.
-
Alkylating Agent: Iodoacetamide (IAM) for non-reduced analysis to prevent disulfide scrambling.[10]
-
Sample: Monoclonal antibody at a concentration of 1 mg/mL.
-
Molecular weight standards for CE-SDS.
2. Instrument and Capillary Preparation:
-
Install and condition the capillary according to the manufacturer's instructions. This typically involves flushing with acid, base, and water.
-
Fill the capillary with the CE-SDS gel buffer.
-
Set the separation voltage, injection parameters, and detector wavelength (e.g., 220 nm for UV).
3. Sample Preparation:
-
Non-reduced Sample:
-
To 10 µL of the mAb sample (1 mg/mL), add 85 µL of SDS sample buffer and 5 µL of IAM solution.
-
Vortex briefly and heat at 70°C for 10 minutes.
-
Cool to room temperature.
-
-
Reduced Sample:
-
To 10 µL of the mAb sample (1 mg/mL), add 85 µL of SDS sample buffer and 5 µL of BME.
-
Vortex briefly and heat at 70°C for 10 minutes.
-
Cool to room temperature.
-
4. Electrophoretic Run:
-
Place the sample vials in the autosampler.
-
Perform an electrokinetic injection of the sample.
-
Apply the separation voltage and run the electrophoresis until all peaks have eluted.
5. Data Analysis:
-
Integrate the peaks in the electropherogram.
-
For non-reduced samples, identify the main peak (intact mAb) and any fragment or aggregate peaks.
-
For reduced samples, identify the light chain, heavy chain, and any non-glycosylated heavy chain peaks.
-
Calculate the corrected peak area percentage for each species to determine purity and the relative abundance of fragments.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of SEC and CE-SDS methods for monitoring hinge fragmentation in IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nist.gov [nist.gov]
Mechanistic Investigation of Side Product Formation in Reactions of 1-Bromo-4-propylsulfanylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common side product formation in palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-propylsulfanylbenzene. Understanding and controlling these side reactions is crucial for optimizing reaction yields and simplifying purification processes in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the primary side products, their mechanisms of formation, and provides representative experimental data from analogous systems to inform reaction design and troubleshooting.
Common Side Products and Their Formation Mechanisms
In typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, two major side products are frequently observed alongside the desired cross-coupled product. These are the result of homocoupling of the starting aryl halide and hydrodehalogenation.
1. Homocoupling Side Product: 4,4'-bis(propylsulfanyl)-1,1'-biphenyl
The formation of symmetrical biaryls, in this case, 4,4'-bis(propylsulfanyl)-1,1'-biphenyl, is a common side reaction.[1][2] This occurs when two molecules of the aryl halide couple with each other. The mechanism can involve the reaction of an organopalladium intermediate with a second molecule of the aryl halide or the disproportionation of two organopalladium species.
2. Hydrodehalogenation Side Product: Propylsulfanylbenzene
Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom, yielding propylsulfanylbenzene. This side reaction can be promoted by various hydrogen sources in the reaction mixture, including the solvent, base, or even the organoborane reagent in Suzuki couplings.[1] An unproductive side reaction in Buchwald-Hartwig amination can also lead to the hydrodehalogenated arene through β-hydride elimination from the amide.[3]
Comparative Data on Side Product Formation
Table 1: Representative Side Product Formation in Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling Yield (%) | Hydrodehalogenation Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | <2 | <1 | |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 88 | 5 | 2 | [4] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 92 | 3 | 1 | [5] |
Table 2: Representative Side Product Formation in Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Hydrodehalogenation Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 | <1 | [6] |
| 1-Bromo-4-cyanobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 5 | [3] |
| 1-Bromo-4-fluorobenzene | n-Hexylamine | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 85 | 7 | [7] |
Mechanistic Pathways for Side Product Formation
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the formation of the homocoupling and hydrodehalogenation side products.
Caption: Proposed mechanism for homocoupling side product formation.
References
- 1. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-4-propylsulfanylbenzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-4-propylsulfanylbenzene, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). The immediate safety protocols are as follows:
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical impermeable gloves must be worn. Inspect gloves prior to use. |
| Eye/Face Protection | Use tightly fitting safety goggles with side-shields. |
| Skin and Body Protection | Wear a lab coat. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Ensure adequate ventilation. |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, an organobromine compound, must be conducted in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines. Drain disposal is strictly prohibited.[1][3][4]
1. Waste Collection and Segregation:
-
Collect waste in a designated, properly labeled, and compatible container.[5][6] Plastic is often the preferred container material.[3]
-
The container must have a secure, screw-top cap and be in good condition.[5]
-
Halogenated organic waste should be collected separately from non-halogenated waste.[6][7] This is crucial as it affects the final disposal method.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]
-
Ensure that incompatible wastes are segregated to prevent accidental mixing and reactions.[5] For instance, store acids and bases separately.[5]
3. Spill and Leak Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[1][2]
-
Remove all sources of ignition.[1]
-
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[8][9]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][8]
-
Wash the spill area, but prevent runoff from entering drains.[8][9]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]
-
The primary recommended disposal method is controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of hazardous waste management apply. The procedures outlined above are based on established guidelines for handling and disposing of halogenated organic compounds.
Disposal Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1-Bromo-4-propylsulfanylbenzene
Essential Safety and Handling Guide for 1-Bromo-4-propylsulfanylbenzene
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standards and Remarks |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A full-face respirator should be used if exposure limits are exceeded or irritation occurs.[3] |
| Skin Protection | Chemical-impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended). Fire/flame resistant and impervious lab coat or coveralls. | Gloves must be inspected before use and should meet EU Directive 89/686/EEC and EN 374 standards.[3] Wash hands thoroughly after handling.[3] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If ventilation is inadequate, or if irritation is experienced, a full-face respirator with an appropriate filter cartridge should be used.[3][4] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3] |
Emergency and First Aid Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
| Spill | Evacuate the area and ensure adequate ventilation. Remove all ignition sources.[3] Contain the spill using inert absorbent material like sand or vermiculite.[5] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[3][5] Prevent the spill from entering drains.[5] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[3] Firefighters should wear a self-contained breathing apparatus (SCBA).[3] |
Operational and Disposal Plans
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment: Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Avoiding Contamination: Avoid contact with skin and eyes and prevent the formation of aerosols.[3]
-
Safe Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1][3]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Waste Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a suitable, labeled, and closed container.[3][5]
-
Disposal Method: The chemical waste should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]
-
Environmental Protection: Do not allow the chemical or its waste to enter drains, sewer systems, or water bodies.[3][5]
-
Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill after being punctured to prevent reuse.[3]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
